molecular formula C7H10O B1593500 5-Hexen-3-YN-2-OL, 2-methyl- CAS No. 690-94-8

5-Hexen-3-YN-2-OL, 2-methyl-

Cat. No.: B1593500
CAS No.: 690-94-8
M. Wt: 110.15 g/mol
InChI Key: OYWGYGPXPDGOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexen-3-YN-2-OL, 2-methyl- is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexen-3-YN-2-OL, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-3-YN-2-OL, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhex-5-en-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGYGPXPDGOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-90-0
Record name 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25587-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30219042
Record name 5-Hexen-3-yn-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-94-8
Record name 2-Methyl-5-hexen-3-yn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-yn-2-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-yn-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhex-5-en-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enyne Alcohols in Modern Synthesis

Enyne alcohols, characterized by the presence of both a double and a triple bond in conjugation with a hydroxyl group, are versatile building blocks in organic synthesis. Their unique structural motif allows for a wide array of subsequent transformations, making them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The strategic placement of multiple reactive sites—the alkene, the alkyne, and the alcohol—provides chemists with a powerful handle to construct intricate molecular architectures. This guide provides a detailed exploration of a reliable and efficient pathway for the synthesis of a specific tertiary enyne alcohol, 2-methyl-5-hexen-3-yn-2-ol.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 2-methyl-5-hexen-3-yn-2-ol, possesses a tertiary alcohol functionality, a vinyl group, and an internal alkyne. A logical retrosynthetic disconnection breaks the C2-C3 bond, revealing two readily available starting materials: acetone and vinylacetylene. This disconnection points to a nucleophilic addition of a vinylacetylide species to the electrophilic carbonyl carbon of acetone. A Grignard reaction is an exemplary choice for this transformation due to its high efficiency in forming carbon-carbon bonds.

G Target 2-Methyl-5-hexen-3-yn-2-ol Disconnect C2-C3 Disconnection (Grignard Reaction) Target->Disconnect Synthons Acetone Synthon (Electrophile) + Vinylacetylide Synthon (Nucleophile) Disconnect->Synthons Reagents Acetone + Vinylacetylenic Grignard Reagent Synthons->Reagents

Caption: Retrosynthetic analysis of 2-methyl-5-hexen-3-yn-2-ol.

This forward synthesis approach, involving the preparation of a vinylacetylenic Grignard reagent followed by its reaction with acetone, forms the core of the synthetic pathway detailed in this guide.

Synthesis Pathway: A Step-by-Step Mechanistic Exploration

The synthesis of 2-methyl-5-hexen-3-yn-2-ol is a two-step process occurring in a single pot:

  • Formation of the Vinylacetylenic Grignard Reagent: The process begins with the deprotonation of the terminal alkyne of vinylacetylene using a strong base, typically another Grignard reagent such as ethylmagnesium bromide. The acidic proton of the sp-hybridized carbon in vinylacetylene is readily abstracted to form the resonance-stabilized vinylacetylenic Grignard reagent.

  • Nucleophilic Addition to Acetone: The newly formed Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.

  • Acidic Work-up and Product Isolation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, 2-methyl-5-hexen-3-yn-2-ol, and magnesium salts.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Work-up Vinylacetylene Vinylacetylene Grignard Vinylacetylenic Magnesium Bromide Vinylacetylene->Grignard + EtMgBr EtMgBr Ethylmagnesium Bromide Ethane Ethane (byproduct) EtMgBr->Ethane Grignard_ref Vinylacetylenic Magnesium Bromide Acetone Acetone Alkoxide Magnesium Alkoxide Intermediate Alkoxide_ref Magnesium Alkoxide Intermediate Grignard_ref->Alkoxide + Acetone Product 2-Methyl-5-hexen-3-yn-2-ol Alkoxide_ref->Product + H₃O⁺

Caption: Overall workflow for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard reactions. Researchers should optimize conditions as necessary.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Magnesium turnings24.31-2.43 g0.10
Ethyl bromide108.971.4610.9 g (7.5 mL)0.10
Vinylacetylene52.08-~5.2 g~0.10
Acetone58.080.7915.8 g (7.3 mL)0.10
Anhydrous Diethyl Ether74.120.713~200 mL-
Saturated NH₄Cl (aq)--~100 mL-
Anhydrous Na₂SO₄142.04-As needed-

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation (Ethylmagnesium Bromide): Magnesium turnings (0.10 mol) and a small crystal of iodine (to initiate the reaction) are placed in the flask. A solution of ethyl bromide (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary and maintained at a gentle reflux until all the magnesium has reacted.

  • Formation of Vinylacetylenic Grignard Reagent: The solution of ethylmagnesium bromide is cooled in an ice bath. Vinylacetylene gas is then bubbled through the solution until a slight excess is absorbed (approximately 0.10 mol). The completion of this step is indicated by the cessation of ethane gas evolution.

  • Reaction with Acetone: A solution of anhydrous acetone (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent solution with vigorous stirring. A white precipitate will form. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 100 mL of saturated aqueous ammonium chloride solution. The mixture is stirred until the precipitate dissolves.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Safety Precautions: Handling Hazardous Reagents

  • Vinylacetylene: This is a highly flammable and toxic gas that can form explosive peroxides. It should be handled in a well-ventilated fume hood, and all ignition sources must be eliminated. Cylinders should be properly secured and handled with care.

  • Grignard Reagents: These are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light. It should be handled in a fume hood away from ignition sources.

Product Characterization

The identity and purity of the synthesized 2-methyl-5-hexen-3-yn-2-ol can be confirmed using standard spectroscopic techniques.

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~150-160 °C

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the vinyl protons (CH2=CH-), the methyl protons (-C(OH)(CH₃)₂), and the hydroxyl proton (-OH).

  • ¹³C NMR: Signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-H stretches of the vinyl and methyl groups.

Applications in Drug Development and Research

While specific applications for 2-methyl-5-hexen-3-yn-2-ol are not extensively documented, the enyne alcohol scaffold is of significant interest in medicinal chemistry and drug development. The presence of multiple functional groups allows for its use in:

  • Diversity-Oriented Synthesis: The alkene and alkyne moieties can be independently functionalized through various reactions such as cycloadditions, transition-metal-catalyzed cross-couplings, and hydrations to generate a diverse library of complex molecules for biological screening.

  • Natural Product Synthesis: Many biologically active natural products contain structural elements that can be accessed from enyne alcohol precursors.

  • Click Chemistry: The terminal alkyne can be modified to participate in highly efficient and selective click reactions for the synthesis of triazole-containing compounds, which have shown a wide range of pharmacological activities.

Conclusion

The synthesis of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction of vinylacetylene with acetone is a robust and reliable method for accessing this versatile enyne alcohol. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, critical safety considerations, and an outlook on the potential applications of the product. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively synthesize this valuable building block for a variety of applications in organic chemistry and drug discovery.

CAS 690-94-8 structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-benzoxazolinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 6-methoxy-2-benzoxazolinone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous approach. We will integrate data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to build a conclusive structural determination, grounded in authoritative data and principles. This guide is designed for professionals in research and drug development who require a deep, practical understanding of modern structural analysis.

A Note on Chemical Identification: CAS 690-94-8 vs. 532-91-2

An initial query for CAS Registry Number 690-94-8 reveals an association with the compound 2-methyl-5-hexen-3-yn-2-ol. However, the vast majority of detailed spectroscopic and analytical data available in scientific literature and databases pertains to 6-Methoxy-2-benzoxazolinone , which is correctly identified by CAS Registry Number 532-91-2 [1][2][3][4][5]. Given that the objective is an in-depth guide to structural elucidation, a process reliant on rich data, this document will focus exclusively on 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a compound of significant interest in pharmaceuticals and agrochemicals[6].

Foundational Analysis: The Molecular Blueprint

Before commencing spectroscopic analysis, establishing the fundamental properties of the analyte is a critical first step. This foundational data provides the necessary constraints for interpreting subsequent spectral results.

Elemental Composition and Molecular Weight

The molecular formula for 6-Methoxy-2-benzoxazolinone is established as C₈H₇NO₃[1][2][3][4][5]. This composition dictates the expected nominal and exact molecular weight, which are pivotal for mass spectrometry analysis.

PropertyValueSource
CAS Registry Number 532-91-2PubChem[7], NIST[1][2][3][4]
Molecular Formula C₈H₇NO₃PubChem[7], NIST[1][2][3][4]
Average Molecular Weight 165.15 g/mol PubChem[7]
Monoisotopic Mass 165.042593 uNIST[1][3]
Appearance White to off-white crystalline powderChem-Impex[6]
Melting Point 151-157 °CSigma-Aldrich[8]
Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, provides immediate insight into the number of rings and/or multiple bonds within a molecule. The calculation for C₈H₇NO₃ is as follows:

IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (7/2) + (1/2) + 1 = 6

An IHD of 6 indicates a highly unsaturated system, which is consistent with a substituted aromatic ring (IHD=4) plus a double bond (e.g., C=O, IHD=1) and another ring (IHD=1). This initial calculation strongly supports the proposed benzoxazolinone scaffold.

The Strategic Workflow for Structural Elucidation

Elucidation_Workflow cluster_start Initial Assessment cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Final Structure Confirmation Analyte Analyte: C₈H₇NO₃ IHD Calculate IHD (Result: 6) Analyte->IHD MS Acquire EI-MS Spectrum IHD->MS MW Confirm Molecular Weight (m/z 165) MS->MW Frag Analyze Fragmentation Pattern MS->Frag IR Acquire FTIR Spectrum MW->IR Structure Propose & Confirm Structure of 6-Methoxy-2-benzoxazolinone Frag->Structure FG Identify Key Functional Groups (C=O, N-H, C-O, C=C) IR->FG H_NMR Acquire ¹H NMR Spectrum FG->H_NMR Connectivity Determine Atom Connectivity & Substitution Pattern H_NMR->Connectivity C_NMR Acquire ¹³C NMR Spectrum C_NMR->Connectivity Connectivity->Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and gain initial structural insights through fragmentation analysis. We employ Electron Ionization (EI) due to its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

  • Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The EI-MS spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST Standard Reference Database[1][3].

  • Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 165 . This peak corresponds to the entire molecule that has lost one electron. Its presence and odd mass are consistent with the molecular formula C₈H₇NO₃ and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).

  • Base Peak: The most abundant peak, or base peak, is observed at m/z = 165 , indicating that the molecular ion is relatively stable under EI conditions.

  • Key Fragmentation: The fragmentation pattern provides crucial clues to the molecule's structure. A detailed analysis of related benzoxazinones provides a basis for interpreting these fragments[9].

    • m/z 150 ([M-15]⁺): A significant peak corresponding to the loss of a methyl radical (•CH₃). This is a classic fragmentation pathway for methoxy-substituted aromatic compounds, strongly suggesting the presence of a -OCH₃ group.

    • m/z 122 ([M-15-28]⁺): A subsequent loss of 28 u from the m/z 150 fragment. This corresponds to the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of the cyclic carbamate (oxazolidinone) ring system.

    • m/z 107: This fragment likely arises from further rearrangements and cleavages of the benzoxazole core.

m/z ValueProposed FragmentInterpretation
165[C₈H₇NO₃]⁺•Molecular Ion (Base Peak)
150[C₇H₄NO₃]⁺Loss of •CH₃ from the methoxy group
122[C₆H₄NO₂]⁺Loss of CO from the [M-15]⁺ fragment

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. The choice of this technique is driven by the need to confirm the presence of the carbonyl (C=O), amine (N-H), ether (C-O), and aromatic (C=C) functionalities suggested by the molecular formula and IHD.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Analysis: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.

  • Data Acquisition: The transmitted light is detected, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation: A Self-Validating System

The gas-phase IR spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST database[2]. The key absorption bands confirm the proposed functional groups:

  • ~3400-3300 cm⁻¹ (N-H Stretch): This absorption is characteristic of the N-H bond in the heterocyclic ring.

  • ~3050 cm⁻¹ (Aromatic C-H Stretch): This peak, typically found above 3000 cm⁻¹, confirms the presence of C-H bonds on an aromatic ring.

  • ~2950 cm⁻¹ (Aliphatic C-H Stretch): This absorption, below 3000 cm⁻¹, is due to the C-H bonds of the methoxy group.

  • ~1760 cm⁻¹ (C=O Stretch): A strong, sharp absorption in this region is definitive for a carbonyl group. Its high frequency is characteristic of a carbonyl within a five-membered cyclic ester/carbamate (a lactone/lactam structure), which experiences significant ring strain.

  • ~1600-1450 cm⁻¹ (C=C Stretch): Multiple sharp peaks in this region are characteristic of the carbon-carbon double bonds within the benzene ring.

  • ~1250 cm⁻¹ (Aromatic C-O Stretch): A strong absorption here is indicative of the aryl-alkyl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Final Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR shows the number of unique carbon environments. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Advanced Experiments (Optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively establish H-H and C-H correlations, respectively.

Data Interpretation: A Self-Validating System

The following interpretation is based on published ¹³C NMR data and established principles of NMR spectroscopy[10].

MBOA_Structure cluster_labels MBOA C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 C7 C7 C3a C3a C7a C7a O1 O1 OCH3 OCH₃ H4 H4 H5 H5 H7 H7 NH NH

Caption: Structure of 6-Methoxy-2-benzoxazolinone with atom numbering for NMR analysis.

¹³C NMR Data (in DMSO-d₆)[10]

Carbon AtomChemical Shift (δ, ppm)Multiplicity (decoupled)Rationale
C2155.05SingletCarbonyl carbon, highly deshielded by two heteroatoms.
C6156.26SingletAromatic carbon directly attached to the electron-donating -OCH₃ group, highly deshielded.
C7a144.14SingletAromatic carbon attached to nitrogen, deshielded.
C3a131.18SingletAromatic carbon attached to oxygen, deshielded.
C4109.76Doublet (in coupled)Aromatic CH, ortho to the electron-donating -NH- group.
C7109.79Doublet (in coupled)Aromatic CH, ortho to the electron-donating -O- group.
C596.46Doublet (in coupled)Aromatic CH, ortho to the -OCH₃ group and para to the -NH- group, highly shielded.
OCH₃55.74Quartet (in coupled)Methoxy carbon, typical chemical shift.

¹H NMR Predicted Spectrum Interpretation

  • ~11.0-12.0 ppm (1H, broad singlet): This downfield proton is characteristic of the N-H of the lactam, which can participate in hydrogen bonding.

  • ~7.0-7.2 ppm (1H, doublet): This signal corresponds to H4, which is coupled only to H5.

  • ~6.7-6.9 ppm (1H, doublet of doublets): This signal corresponds to H5, which is coupled to both H4 and H7.

  • ~6.6-6.8 ppm (1H, doublet): This signal corresponds to H7, which is coupled only to H5. The exact positions of H5 and H7 would be confirmed with 2D NMR.

  • ~3.75 ppm (3H, singlet): A sharp singlet integrating to three protons is the classic signal for a methoxy (-OCH₃) group.

The combination of a 3H singlet, three distinct aromatic protons with their specific splitting patterns, and a downfield N-H proton, along with the eight unique carbon signals, provides definitive proof for the 6-methoxy-2-benzoxazolinone structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2) is a clear demonstration of a synergistic analytical strategy.

  • Mass Spectrometry confirmed the molecular weight of 165 u and provided key fragmentation evidence for the methoxy group (loss of 15 u) and the benzoxazolinone core (loss of 28 u).

  • Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an N-H bond, a strained cyclic carbonyl (C=O), an aryl ether, and an aromatic ring.

  • NMR Spectroscopy pieced together the molecular framework, confirming the presence of a methoxy group, three unique aromatic protons consistent with a 1,2,4-trisubstituted benzene ring, and the eight distinct carbon environments of the proposed structure.

Each piece of data validates the others, leading to the unequivocal identification of the analyte. This in-depth, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, which is paramount in research and drug development.

References

The Enyne Moiety in 2-Methyl-5-hexen-3-yn-2-ol: A Technical Guide to its Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the enyne moiety within 2-methyl-5-hexen-3-yn-2-ol, a versatile building block in modern organic synthesis. The unique juxtaposition of a terminal alkene, an internal alkyne, and a tertiary propargylic alcohol within a compact C7 framework imparts a rich and tunable chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's synthesis, its characteristic acid-catalyzed rearrangements, and the selective transformations possible at each unsaturated site. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss how reaction conditions can be manipulated to achieve desired synthetic outcomes.

Introduction: A Molecule of Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol, also known as Nazarov's carbinol, is an organic compound whose structure is deceptively simple yet holds significant potential for complex molecular construction.[1] Its core feature is the 1-en-3-yne (enyne) system, a conjugated arrangement of a carbon-carbon double bond and triple bond. This is further functionalized with a tertiary hydroxyl group at the propargylic position, which profoundly influences the molecule's stability and reaction pathways.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The alkene, alkyne, and alcohol can be addressed individually or in concert to generate a diverse array of intermediates. This guide will systematically dissect this reactivity, focusing on the causality behind experimental choices to empower chemists in leveraging this potent synthetic tool.

Synthesis of the Core Moiety: Accessing the Starting Material

The reliable synthesis of 2-methyl-5-hexen-3-yn-2-ol is a critical prerequisite for its use. The most direct and industrially scalable approach is the nucleophilic addition of a vinylacetylide anion to acetone. This leverages the acidity of the terminal alkyne proton and the electrophilicity of the ketone.[2]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the formation of the vinylmagnesium halide followed by its reaction with acetone.

Workflow Diagram: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Quench Vinylacetylene Vinylacetylene Gas Grignard Vinylacetylenylmagnesium Bromide Vinylacetylene->Grignard Reaction (Bubble through solution) EtMgBr Ethylmagnesium Bromide (in THF) EtMgBr->Grignard Acetone Acetone (in THF) Grignard->Acetone Add to Acetone Solution Alkoxide Magnesium Alkoxide Intermediate Acetone->Alkoxide Addition at 0°C Product 2-Methyl-5-hexen-3-yn-2-ol Alkoxide->Product Acidic Workup Quench Aqueous NH4Cl Quench->Product G Start 2-Methyl-5-hexen-3-yn-2-ol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated H+ (fast) Carbocation Propargyl/Allenic Carbocation (Resonance Stabilized) Protonated->Carbocation -H2O (slow, RDS) 1,3-shift Allenol Allenol Intermediate Carbocation->Allenol +H2O -H+ Product α,β-Unsaturated Ketone (2-Methyl-2,5-hexadien-4-one) Allenol->Product Tautomerization (fast) G Start 2-Methyl-5-hexen-3-yn-2-ol Protonated Protonated Alcohol Start->Protonated H+ Enyne Enyne Intermediate Protonated->Enyne -H2O (Dehydration) VinylCation Vinyl Cation (Resonance Stabilized) Enyne->VinylCation H+ (Protonation of Alkyne) Enol Enol Intermediate VinylCation->Enol +H2O -H+ Product α,β-Unsaturated Methyl Ketone (4-Methyl-4,6-heptadien-2-one) Enol->Product Tautomerization

References

Whitepaper: A Predictive and Methodological Guide to the Thermal Stability and Decomposition of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8). In the absence of publicly available empirical thermal analysis data for this specific compound, this document leverages a foundational approach based on first principles of chemical structure, reactivity, and data from well-studied structural analogs. We present a theoretical framework for predicting the compound's thermal behavior, proposing a primary decomposition mechanism initiated by C-O bond scission. This guide is designed for researchers, process chemists, and drug development professionals, offering not only predictive insights but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to provide a robust starting point for a rigorous, data-driven assessment of the molecule's thermal hazards and operational limits, ensuring laboratory safety and scalable process integrity.

Introduction and Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol is a bifunctional organic molecule featuring a tertiary alcohol, an internal alkyne, and a terminal alkene. This unique combination of functional groups makes it a versatile building block in organic synthesis, potentially for the construction of complex pharmaceutical intermediates.[1] However, the very features that impart synthetic utility—high electron density in the unsaturated bonds and a potentially labile hydroxyl group—also raise significant questions about its thermal stability.

For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermal behavior is not merely academic; it is a cornerstone of safety, process control, and regulatory compliance. Uncontrolled thermal decomposition can lead to catastrophic equipment failure, the release of toxic byproducts, and batch loss. Therefore, characterizing the onset temperature of decomposition, the energy released, and the nature of the decomposition products is a critical-path activity.

This document serves as a proactive scientific guide. It addresses the current information gap by:

  • Analyzing the molecule's structure to predict its thermal liabilities.

  • Proposing scientifically grounded decomposition pathways based on established reaction mechanisms of analogous compounds.

  • Providing detailed, self-validating experimental protocols for researchers to empirically determine the thermal properties of 2-methyl-5-hexen-3-yn-2-ol.

Physicochemical Properties and Structural Analysis

A molecule's inherent stability is dictated by its structure. The key features of 2-methyl-5-hexen-3-yn-2-ol are the tertiary propargylic alcohol and the conjugated enyne system.

  • Tertiary Propargylic Alcohol: The alcohol is tertiary, which can facilitate dehydration reactions under acidic conditions. More importantly, it is adjacent to an alkyne (a propargylic position). Propargylic systems are known to be reactive, and the C-O bond may be susceptible to homolytic cleavage at elevated temperatures.

  • Enyne Moiety: The conjugated system of a double and triple bond is energy-rich. Such systems can be prone to exothermic reactions, including polymerization or complex rearrangements upon heating.

Table 1: Physicochemical Properties of 2-Methyl-5-hexen-3-yn-2-ol

PropertyValueSource
CAS Number 690-94-8[1][2]
Molecular Formula C₇H₁₀O[1][2]
Molecular Weight 110.15 g/mol [2]
Common Synonyms Nazarov's carbinol, Dimethyl(vinylethynyl)carbinol[1][2]
Boiling Point Data Not Publicly Available
Density Data Not Publicly Available
Appearance Typically a colorless liquid[1]

Proposed Thermal Decomposition Pathways

While specific experimental data for 2-methyl-5-hexen-3-yn-2-ol is unavailable, we can construct a plausible decomposition mechanism by analogy to simpler propargyl alcohols.[3][4][5][6] The thermal decomposition of propargyl alcohol is known to initiate via C-O bond dissociation, a pathway that is likely dominant for this more substituted analog.[4][5][6]

Primary Decomposition Step: Homolytic C-O Cleavage At elevated temperatures, the weakest bond, the propargylic C-O bond, is expected to undergo homolytic cleavage. This generates two highly reactive radical species: a hydroxyl radical (•OH) and a resonance-stabilized 2-methyl-5-hexen-3-yn-2-yl radical.

Secondary Reactions and Product Formation These initial radicals can propagate a cascade of subsequent reactions:

  • Hydrogen Abstraction: The highly reactive •OH radical can abstract hydrogen atoms from other molecules, leading to the formation of water and new carbon-centered radicals.

  • Radical Recombination & Disproportionation: The organic radicals can recombine or disproportionate, leading to a complex mixture of products.

  • Fragmentation: The resonance-stabilized organic radical can undergo further fragmentation, potentially cleaving C-C bonds to produce smaller, volatile molecules such as acetylene, vinylacetylene, and various carbonyl compounds (e.g., acetone from the gem-dimethyl group).[3][4][5]

  • Polymerization: The unsaturated nature of the parent molecule and its decomposition fragments makes them susceptible to radical-initiated polymerization, likely resulting in the formation of non-volatile char or tar at high temperatures.

Proposed Decomposition Pathway for 2-Methyl-5-hexen-3-yn-2-ol cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation & Product Formation Parent 2-Methyl-5-hexen-3-yn-2-ol Rad1 Hydroxyl Radical (•OH) Parent->Rad1 Δ (Heat) Homolytic Cleavage Rad2 Resonance-Stabilized Organic Radical Parent->Rad2 Δ (Heat) Homolytic Cleavage Water Water (H₂O) Rad1->Water Volatiles Volatile Fragments (Acetylene, Acetone, etc.) Rad2->Volatiles Fragmentation Polymer Polymerization (Char/Tar) Rad2->Polymer Radical Addition

Caption: Proposed radical decomposition pathway.

Standardized Protocols for Experimental Thermal Analysis

To move from theoretical prediction to empirical fact, rigorous and standardized analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive thermal profile of 2-methyl-5-hexen-3-yn-2-ol.

Experimental Workflow Overview

The logical flow from sample handling to final report generation is critical for data integrity.

Thermal Analysis Experimental Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Receive & Log Sample (2-Methyl-5-hexen-3-yn-2-ol) Instrument Instrument Calibration (e.g., Indium for DSC, Nickel for TGA) Prep Sample Preparation (5-10 mg, appropriate crucible) Instrument->Prep TGA TGA Analysis (e.g., 10 °C/min under N₂) Prep->TGA DSC DSC Analysis (e.g., 10 °C/min under N₂) Prep->DSC Data Data Processing & Integration (Onset T, Mass Loss %, Enthalpy ΔH) TGA->Data DSC->Data Report Generate Final Report (Thermograms, Tables, Interpretation) Data->Report

Caption: Standardized workflow for thermal analysis.

Protocol 4.1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which 2-methyl-5-hexen-3-yn-2-ol undergoes mass loss due to volatilization or decomposition, and to quantify these losses.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.[7] Calibrate the temperature using appropriate standards as per instrument protocol.

  • Sample Preparation:

    • Place a clean, empty aluminum or platinum crucible onto the tared balance.

    • Carefully dispense 5–10 mg of 2-methyl-5-hexen-3-yn-2-ol into the crucible. Record the exact mass.

    • Rationale: This sample size is large enough for accurate detection but small enough to minimize thermal gradients within the sample.

  • Atmosphere and Flow Rate:

    • Set the purge gas to high-purity nitrogen at a flow rate of 50–100 mL/min.

    • Rationale: An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[7]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Calculate the percentage mass loss for each distinct step.

    • Generate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[7]

Protocol 4.2: Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal transitions (e.g., glass transition, melting, crystallization, decomposition) and the associated heat flow.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Place an empty aluminum DSC pan and lid on a microbalance and tare.

    • Dispense 2–5 mg of 2-methyl-5-hexen-3-yn-2-ol into the pan.

    • Hermetically seal the pan using a sample press.

    • Rationale: Hermetic sealing is critical to contain the sample and its vapor, ensuring that the measured heat flow corresponds to decomposition rather than simple evaporation.

  • Atmosphere and Flow Rate:

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a linear heating rate of 10 °C/min.

    • Rationale: The temperature range should be sufficient to capture decomposition events identified by TGA. A 10 °C/min rate is standard and allows for direct correlation with the TGA data.[8]

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).[9][10]

    • Integrate the area under any exothermic peaks to quantify the enthalpy of decomposition (ΔH_decomp) in J/g. A large, sharp exotherm is indicative of a significant and rapid energy release, highlighting a potential thermal hazard.

Data Interpretation and Safety Implications

The combined data from TGA and DSC provides a comprehensive picture of the thermal hazard.

Table 2: Interpreting Potential Thermal Events

Analytical TechniqueObserved EventScientific Interpretation & Safety Implication
TGA Significant mass loss starting at T_onset < 150 °CIndicates limited thermal stability. The material may be unsuitable for processes involving elevated temperatures without specialized engineering controls.
TGA Multi-step mass lossSuggests a complex decomposition mechanism with different fragments being released at various temperatures. TGA-MS analysis would be recommended for product identification.[11]
DSC Sharp, large exotherm (> 200 J/g) concurrent with TGA mass lossCRITICAL HAZARD. Indicates a highly energetic and potentially uncontrollable decomposition. Process scale-up should be approached with extreme caution.
DSC Broad, low-energy exothermSuggests a slower, more controlled decomposition or polymerization process. While less immediately hazardous, it can still lead to pressure buildup and product degradation.
TGA/DSC No significant events below 250 °CIndicates good thermal stability, suggesting the compound is likely safe for most standard laboratory and pilot-scale operations below this temperature.

Safe Handling and Storage Recommendations

Based on the structural alerts and general principles of chemical safety for unsaturated alcohols, the following precautions are recommended pending empirical data:

  • Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[12] The use of an inert atmosphere (nitrogen or argon) is advisable to prevent slow degradation.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Use personal protective equipment (gloves, safety glasses). Ground all equipment to prevent static discharge.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases, which could catalyze decomposition or polymerization.

Conclusion

2-Methyl-5-hexen-3-yn-2-ol is a molecule of synthetic interest whose thermal properties are not yet characterized in public literature. Theoretical analysis based on its structure as a tertiary propargylic alcohol strongly suggests a potential for thermal instability, likely initiating via C-O bond cleavage. This guide provides a predictive framework for its decomposition and, more importantly, offers robust, detailed TGA and DSC protocols for its empirical evaluation. A rigorous, data-driven assessment as outlined herein is an indispensable step to ensure the safe handling, storage, and utilization of this compound in any research or development setting. The generation of empirical data is strongly recommended before any scale-up operations are considered.

References

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-hexen-3-yn-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application.[1] Solubility, in particular, stands as a critical parameter that governs reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the solubility of 2-methyl-5-hexen-3-yn-2-ol, a multifunctional tertiary alcohol.

The structure of 2-methyl-5-hexen-3-yn-2-ol, featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, presents a unique combination of polarity and unsaturation. This complexity necessitates a detailed analysis to predict its behavior in various organic solvents. This document will delve into the theoretical principles underpinning its solubility, offer a predicted solubility profile, and provide a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Theoretical Principles of Solubility

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The key factors influencing the solubility of 2-methyl-5-hexen-3-yn-2-ol are its molecular structure, polarity, and the potential for hydrogen bonding.

Molecular Structure and Polarity

2-Methyl-5-hexen-3-yn-2-ol possesses a distinct molecular architecture that influences its solubility. The molecule can be conceptually divided into a polar "head" and a non-polar "tail."

  • Polar Head: The tertiary hydroxyl (-OH) group is the primary polar functional group. The oxygen atom, being more electronegative than hydrogen and carbon, creates a dipole moment, making this part of the molecule hydrophilic ("water-loving").[3] This hydroxyl group is capable of acting as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen).

  • Non-polar Tail: The C7 hydrocarbon backbone, which includes a hexene-yne chain, is non-polar and thus hydrophobic ("water-hating"). The presence of the double and triple bonds in the chain introduces some rigidity and electron density, which can lead to π-π interactions with suitable solvents, but the overall character of the hydrocarbon portion is non-polar.

The overall polarity of the molecule is a balance between these two opposing characteristics. Generally, organic compounds with fewer than four to five carbon atoms per hydrogen-bonding group tend to be more soluble in polar solvents like water. With seven carbon atoms and one hydroxyl group, 2-methyl-5-hexen-3-yn-2-ol is on the borderline and its solubility in highly polar solvents is expected to be limited.

Hydrogen Bonding

The ability to form hydrogen bonds is a critical determinant of solubility, especially in protic solvents (solvents that can donate a hydrogen bond, such as alcohols and water). The hydroxyl group of 2-methyl-5-hexen-3-yn-2-ol can form hydrogen bonds with polar protic solvents. This interaction helps to overcome the intermolecular forces within the bulk solvent and allows the solute molecules to be solvated. In aprotic polar solvents (solvents that have dipoles but cannot donate a hydrogen bond, like acetone or DMSO), the hydroxyl group can still act as a hydrogen bond donor to the solvent's acceptor site (e.g., the oxygen in acetone).

Influence of Unsaturation

The presence of a double bond (alkene) and a triple bond (alkyne) in the hydrocarbon chain also affects solubility. These unsaturated bonds increase the polarizability of the molecule, which can enhance its interaction with polarizable solvents through London dispersion forces and dipole-induced dipole interactions. However, the primary driver of solubility in polar solvents remains the hydroxyl group.

Predicted Solubility Profile of 2-Methyl-5-hexen-3-yn-2-ol

Based on the theoretical principles discussed, a qualitative solubility profile for 2-methyl-5-hexen-3-yn-2-ol in a range of common organic solvents can be predicted. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The relatively small non-polar tail is overcome by this favorable interaction.
WaterLow to ModerateWhile the hydroxyl group can hydrogen bond with water, the C7 non-polar hydrocarbon tail is significant enough to limit solubility.[4][5]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThe polar nature of these solvents can interact with the dipole of the hydroxyl group. The solute can act as a hydrogen bond donor to the solvent's acceptor atom.
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe non-polar hydrocarbon backbone of the solute will interact favorably with non-polar solvents through van der Waals forces. The influence of the polar hydroxyl group is less significant in these solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a moderate polarity and can solvate both the polar and non-polar parts of the molecule effectively.

Experimental Determination of Solubility

For research and development purposes, a precise, quantitative determination of solubility is often required. The following is a detailed, step-by-step methodology for determining the solubility of 2-methyl-5-hexen-3-yn-2-ol in a given solvent. This protocol is based on the widely used shake-flask method.[6]

Materials and Equipment
  • 2-Methyl-5-hexen-3-yn-2-ol (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh excess 2-methyl-5-hexen-3-yn-2-ol prep_solvent Add a known volume of solvent to vial prep_solute->prep_solvent Add solute to solvent seal_vial Seal vial tightly shake Equilibrate in a thermostatted shaker (e.g., 24-48h at 25°C) seal_vial->shake centrifuge Centrifuge to settle excess solid sample Withdraw supernatant with a syringe centrifuge->sample filter Filter through a 0.22 µm syringe filter sample->filter analyze Analyze by HPLC or GC filter->analyze

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-methyl-5-hexen-3-yn-2-ol to a series of vials. The excess solid should be clearly visible.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly with screw caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to obtain a clear supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-methyl-5-hexen-3-yn-2-ol.

    • A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Calculation:

    • The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Ignition Sources: Acetylenic compounds can be flammable. Keep away from open flames, sparks, and other sources of ignition.[7][8]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[7]

Conclusion

The solubility of 2-methyl-5-hexen-3-yn-2-ol in organic solvents is a complex interplay of its polar hydroxyl group and its non-polar, unsaturated hydrocarbon backbone. Theoretical predictions suggest high solubility in polar protic and chlorinated solvents, moderate to high solubility in polar aprotic and non-polar solvents, and limited solubility in water. However, for critical applications in research and drug development, these predictions must be substantiated by empirical data. The detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reliable solubility measurements. A thorough understanding and experimental determination of the solubility of 2-methyl-5-hexen-3-yn-2-ol are indispensable for its effective utilization in scientific endeavors.

References

An In-depth Technical Guide to the Formation of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Versatility of Enynes

Enyne scaffolds, characterized by the presence of both alkene and alkyne functionalities, are pivotal building blocks in modern organic synthesis. Their unique electronic and structural properties make them valuable precursors to a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. 2-Methyl-5-hexen-3-yn-2-ol, a tertiary alcohol bearing an enyne moiety, exemplifies this class of compounds and serves as a versatile intermediate in various chemical transformations.[1] This guide provides an in-depth exploration of the core mechanistic principles and practical synthetic considerations for the formation of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: A Grignard-Based Approach

The most direct and efficient pathway for the synthesis of 2-methyl-5-hexen-3-yn-2-ol involves the nucleophilic addition of a vinyl Grignard reagent to an acetylenic ketone. This organometallic reaction provides a robust method for carbon-carbon bond formation, leading to the desired tertiary alcohol.[2][3] The overall transformation can be represented as follows:

Vinylmagnesium bromide + 3-Butyn-2-one → 2-Methyl-5-hexen-3-yn-2-ol

This strategy is predicated on the generation of a highly nucleophilic vinyl carbanion, stabilized by magnesium bromide, which readily attacks the electrophilic carbonyl carbon of the acetylenic ketone.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

The formation of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction proceeds through a well-established two-step mechanism:

Step 1: Formation of the Vinyl Grignard Reagent

The synthesis commences with the preparation of the vinylmagnesium bromide. This is achieved by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The magnesium inserts into the carbon-bromine bond, creating the organomagnesium halide.

  • Causality: The use of an etheral solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

Step 2: Nucleophilic Addition to the Carbonyl

The freshly prepared vinylmagnesium bromide is then reacted with 3-butyn-2-one. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a magnesium alkoxide.

  • Expertise in Action: The temperature of this addition step is critical. It is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the Grignard reagent and minimize potential side reactions.

Step 3: Acidic Workup and Protonation

The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide intermediate, yielding the final product, 2-methyl-5-hexen-3-yn-2-ol, and magnesium salts.

  • Trustworthiness of Protocol: A mild acidic workup is employed to prevent acid-catalyzed side reactions, such as dehydration of the tertiary alcohol, which could lead to the formation of undesired enyne byproducts.

Visualizing the Mechanism

2-Methyl-5-hexen-3-yn-2-ol_Formation Mechanism of 2-Methyl-5-hexen-3-yn-2-ol Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product VinylBromide Vinyl Bromide (H₂C=CHBr) Grignard Vinylmagnesium Bromide (H₂C=CHMgBr) VinylBromide->Grignard Mg, THF Magnesium Magnesium (Mg) Magnesium->Grignard Butynone 3-Butyn-2-one Alkoxide Magnesium Alkoxide Intermediate Butynone->Alkoxide Grignard->Alkoxide Nucleophilic Attack Product 2-Methyl-5-hexen-3-yn-2-ol Alkoxide->Product H₃O⁺ (workup)

Caption: Reaction mechanism for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Quantitative Data Summary

ParameterValueSource(s)
Reactants
Vinyl Bromide Molar Mass106.95 g/mol [4]
Magnesium Molar Mass24.305 g/mol [4]
3-Butyn-2-one Molar Mass68.07 g/mol
Product
2-Methyl-5-hexen-3-yn-2-ol Molar Mass110.15 g/mol [5]
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)[4]
Grignard Formation Temp.Reflux[4]
Addition Temperature0 °C to room temperature[6]
WorkupSaturated aqueous NH₄Cl[6]
Estimated Yield 70-85%

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Grignard reactions with carbonyl compounds.[4][6]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 3-Butyn-2-one

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve vinyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel.

    • Add a small portion of the vinyl bromide solution to the magnesium to initiate the reaction. Initiation may be indicated by a slight warming of the flask or bubbling.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to 3-Butyn-2-one:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

    • Dissolve 3-butyn-2-one (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the 3-butyn-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-5-hexen-3-yn-2-ol.

Workflow Visualization

Synthesis_Workflow Experimental Workflow for 2-Methyl-5-hexen-3-yn-2-ol Synthesis Start Start Grignard_Prep Prepare Vinylmagnesium Bromide in THF Start->Grignard_Prep Addition Add 3-Butyn-2-one at 0 °C Grignard_Prep->Addition Workup Quench with aq. NH₄Cl and Extract with Ether Addition->Workup Purification Dry, Concentrate, and Purify (Distillation/Chromatography) Workup->Purification End Obtain Pure Product Purification->End

Caption: A streamlined workflow for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Conclusion: A Gateway to Molecular Complexity

The synthesis of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction is a testament to the power and reliability of organometallic chemistry in constructing intricate molecular architectures. A thorough understanding of the underlying mechanism, coupled with meticulous experimental technique, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ this synthetic route, paving the way for further exploration and innovation in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes & Protocol: Sonogashira Coupling with 2-methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Conjugated Enynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under remarkably mild conditions, demonstrating broad functional group tolerance.[1][3] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4][5]

This document provides a detailed guide to the application of the Sonogashira coupling using 2-methyl-5-hexen-3-yn-2-ol, a versatile building block. This substrate is of particular interest as it possesses a terminal alkyne for coupling, a tertiary alcohol that can modulate solubility and serve as a synthetic handle, and a vinyl group, which together form a conjugated enyne system upon successful reaction. Such motifs are prevalent in biologically active molecules and are valuable precursors for further synthetic elaborations.[6]

We will delve into the mechanistic underpinnings of the reaction to rationalize the protocol, provide a detailed, step-by-step experimental procedure, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7] Understanding this mechanism is crucial for making informed decisions during experimental setup and troubleshooting.

  • The Palladium Cycle : This cycle is responsible for activating the aryl/vinyl halide and coupling it with the alkyne.

    • Oxidative Addition : A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a square planar Pd(II) complex.[8][9] The reactivity of the halide partner is critical, with the general trend being I > OTf > Br > Cl.[8][10]

    • Transmetalation : The key C-C bond-forming step where the acetylide group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) center, displacing the halide.[8]

    • Reductive Elimination : The newly formed organic ligands on the palladium center couple and are eliminated from the coordination sphere, yielding the final enyne product and regenerating the active Pd(0) catalyst.[3][9]

  • The Copper Cycle : This co-catalytic cycle's primary role is to activate the terminal alkyne.

    • Deprotonation : The amine base deprotonates the terminal alkyne, making it nucleophilic.[3]

    • Copper Acetylide Formation : The resulting acetylide anion reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[1][7] This species is more reactive towards the palladium complex than the protonated alkyne, significantly accelerating the transmetalation step.[7]

The presence of the copper co-catalyst increases the reaction rate, allowing for milder conditions.[1] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[11] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[12]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Sonogashira coupling of 2-methyl-5-hexen-3-yn-2-ol with various aryl or vinyl halides. Optimization may be necessary depending on the specific halide partner used.

Materials & Reagents:

  • Aryl or Vinyl Halide (1.0 eq.)

  • 2-methyl-5-hexen-3-yn-2-ol (1.1 - 1.5 eq.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), ≥ 3 eq. or as solvent)

  • Anhydrous Solvent (e.g., THF, DMF, or Toluene, if base is not the solvent)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Anhydrous salts (e.g., Na₂SO₄ or MgSO₄)

  • Solvents for workup and chromatography (e.g., Diethyl ether, Ethyl acetate, Hexanes)

  • Celite® for filtration

  • Silica gel for column chromatography

Reaction Setup & Execution:

  • Inert Atmosphere : To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide under a positive pressure of an inert gas (Argon or Nitrogen).

    • Rationale: The Pd(0) active catalyst and the copper acetylide intermediate are sensitive to oxygen.[11] Maintaining an inert atmosphere prevents catalyst degradation and unwanted side reactions like homocoupling.

  • Reagent Addition : Add the aryl or vinyl halide (1.0 eq.). If the halide is a solid, add it at this stage. If it is a liquid, it can be added via syringe after the solvent.

  • Solvent and Base : Add the anhydrous solvent (if necessary) followed by the amine base via syringe. If the amine base is used as the solvent, add a sufficient volume to ensure effective stirring (typically a 0.1-0.5 M concentration of the limiting reagent). Stir the mixture for 5-10 minutes.

    • Rationale: The base is crucial for neutralizing the hydrogen halide (HX) formed during the reaction, which would otherwise protonate the acetylide and deactivate the catalyst.[1] Anhydrous solvents are used to prevent water from interfering with the catalytic cycle.

  • Alkyne Addition : Add 2-methyl-5-hexen-3-yn-2-ol (1.1-1.5 eq.) to the reaction mixture dropwise via syringe.

    • Rationale: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halide coupling partner.

  • Reaction Monitoring : Stir the reaction at room temperature. For less reactive halides (e.g., bromides or chlorides), gentle heating (40-80 °C) may be required.[8][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting halide is consumed.

    • Rationale: Reaction times can vary from a few hours to overnight depending on the reactivity of the halide.[14] Over-running the reaction can sometimes lead to byproduct formation.

Workup & Purification:

  • Quenching : Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Filtration : Filter the mixture through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional solvent.[3][8]

    • Rationale: This step removes the bulk of the palladium and copper salts, which can interfere with subsequent purification steps.

  • Aqueous Wash : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.[3]

    • Rationale: The ammonium chloride wash protonates and removes the excess amine base. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]

Quantitative Data Summary

The following table provides representative starting conditions for the Sonogashira coupling. Note that optimal conditions, particularly catalyst loading and temperature, may vary based on the reactivity of the specific aryl/vinyl halide.

ParameterRecommended RangeRationale
Aryl/Vinyl Halide 1.0 eq.Limiting reagent. Reactivity: I > OTf > Br >> Cl.[10]
2-methyl-5-hexen-3-yn-2-ol 1.1 - 1.5 eq.Drives the reaction to completion.
**Pd Catalyst (e.g., PdCl₂(PPh₃)₂) **1 - 5 mol%Lower loading for reactive halides (iodides), higher for less reactive ones (bromides).
CuI Co-catalyst 1 - 5 mol%Typically used in equimolar amounts or slightly more than the Pd catalyst.
Base (e.g., Et₃N, i-Pr₂NH) ≥ 3 eq. or as solventNeutralizes HX byproduct. Can also serve as the solvent.[1]
Solvent (e.g., THF, DMF) 0.1 - 0.5 MEnsures proper mixing. Choice depends on reagent solubility and reaction temperature.
Temperature Room Temp. to 80 °CRoom temperature is often sufficient for iodides and vinyl halides. Heating is typically required for bromides.[8][13]
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC or GC-MS.

Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalysts (Pd & Cu) to Dry Schlenk Flask B 2. Add Aryl/Vinyl Halide (R-X) A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Alkyne (2-methyl-5-hexen-3-yn-2-ol) C->D E 5. Stir at RT or Heat D->E F 6. Monitor by TLC/GC-MS E->F G 7. Dilute & Filter through Celite F->G H 8. Aqueous Wash (NH4Cl, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K K J->K Pure Product

References

The Strategic Utility of 2-Methyl-5-hexen-3-yn-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile C7 Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, elegance, and economic viability of a synthetic route. 2-Methyl-5-hexen-3-yn-2-ol, a seemingly simple C7 molecule, emerges as a potent and versatile building block for the construction of complex molecular architectures.[1] Its unique structural motif, featuring a terminal vinyl group, an internal alkyne, and a tertiary propargylic alcohol, bestows upon it a rich and diverse reactivity. This guide provides an in-depth exploration of the applications of 2-methyl-5-hexen-3-yn-2-ol in pharmaceutical synthesis, with a particular focus on its potential role in the construction of terpenoid-based active pharmaceutical ingredients (APIs), drawing parallels from the industrial synthesis of Vitamin A and its derivatives.

The presence of multiple reactive centers allows for a stepwise and controlled functionalization, making 2-methyl-5-hexen-3-yn-2-ol an attractive precursor for the synthesis of complex intermediates. The terminal alkene and alkyne functionalities are amenable to a wide array of synthetic transformations, including but not limited to, coupling reactions, cycloadditions, and rearrangements. This application note will delve into the key chemical transformations that underscore the utility of this compound and provide detailed protocols for its strategic implementation in synthetic workflows.

Core Reactivity and Synthetic Applications

The synthetic potential of 2-methyl-5-hexen-3-yn-2-ol is primarily centered around three key transformations: the Meyer-Schuster rearrangement, the Nazarov cyclization of its derivatives, and its use as a nucleophile in coupling reactions. These reactions enable the construction of key structural motifs found in a variety of biologically active molecules.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Carbonyls

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2] In the case of the tertiary alcohol 2-methyl-5-hexen-3-yn-2-ol, this rearrangement would lead to the formation of an α,β-unsaturated ketone, a structural moiety prevalent in numerous pharmaceuticals.

The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate. Tautomerization of the resulting enol then yields the stable α,β-unsaturated ketone.[2] The choice of acid catalyst and reaction conditions can be tuned to optimize the yield and prevent the competing Rupe rearrangement, which can occur with tertiary propargyl alcohols.[2]

Protocol 1: Meyer-Schuster Rearrangement of 2-Methyl-5-hexen-3-yn-2-ol

Objective: To synthesize the corresponding α,β-unsaturated ketone via an acid-catalyzed rearrangement.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Formic acid (or another suitable acid catalyst, e.g., sulfuric acid, p-toluenesulfonic acid)

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-hexen-3-yn-2-ol (1 equivalent) in a suitable organic solvent such as diethyl ether.

  • Slowly add a catalytic amount of formic acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Expected Outcome: The protocol is expected to yield the rearranged α,β-unsaturated ketone. The yield will be dependent on the specific reaction conditions and the purity of the starting material.

Visualization of the Meyer-Schuster Rearrangement:

Meyer_Schuster start 2-Methyl-5-hexen-3-yn-2-ol protonation Protonation of -OH group start->protonation H+ intermediate1 Oxonium Ion protonation->intermediate1 rearrangement 1,3-Hydroxyl Shift intermediate1->rearrangement allene Allenic Intermediate rearrangement->allene tautomerization Tautomerization allene->tautomerization product α,β-Unsaturated Ketone tautomerization->product

Caption: Meyer-Schuster Rearrangement Pathway.

Nazarov Cyclization of Divinyl Ketone Derivatives

While 2-methyl-5-hexen-3-yn-2-ol itself does not directly undergo the Nazarov cyclization, it serves as a precursor to divinyl ketones which are the substrates for this powerful ring-forming reaction. The α,β-unsaturated ketone produced from the Meyer-Schuster rearrangement can be further functionalized to a divinyl ketone. The Nazarov cyclization is a 4π-electrocyclic reaction that forms cyclopentenone rings, a core structure in many natural products and pharmaceuticals, including prostaglandin analogs.[3]

The reaction is typically promoted by a Lewis acid or a Brønsted acid and proceeds through a pentadienyl cation intermediate.[4] The stereochemical outcome of the reaction is governed by the conrotatory nature of the electrocyclization.

Conceptual Workflow for Nazarov Cyclization:

Nazarov_Workflow start 2-Methyl-5-hexen-3-yn-2-ol rearrangement Meyer-Schuster Rearrangement start->rearrangement unsat_ketone α,β-Unsaturated Ketone rearrangement->unsat_ketone functionalization Further Functionalization (e.g., vinylation) unsat_ketone->functionalization divinyl_ketone Divinyl Ketone functionalization->divinyl_ketone cyclization Nazarov Cyclization (Lewis Acid) divinyl_ketone->cyclization product Cyclopentenone Derivative cyclization->product

Caption: Synthesis of Cyclopentenones.

2-Methyl-5-hexen-3-yn-2-ol in Coupling Reactions: Building Carbon Skeletons

The terminal alkyne functionality of 2-methyl-5-hexen-3-yn-2-ol makes it an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of complex molecular scaffolds.

In the context of pharmaceutical synthesis, this reaction can be employed to couple the C7 building block to a variety of aromatic or heterocyclic systems, which are common features in drug molecules. The resulting coupled product can then be further elaborated, for instance, by leveraging the reactivity of the alkene and the tertiary alcohol.

Protocol 2: Sonogashira Coupling of 2-Methyl-5-hexen-3-yn-2-ol with an Aryl Halide

Objective: To synthesize an aryl-substituted enyne alcohol via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1 equivalent), the palladium catalyst (e.g., 0.02 equivalents), and copper(I) iodide (e.g., 0.04 equivalents).

  • Add the anhydrous solvent and the base.

  • To this mixture, add 2-methyl-5-hexen-3-yn-2-ol (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Expected Outcome: This protocol should yield the aryl-substituted enyne alcohol. The choice of catalyst, base, and solvent may need to be optimized for different aryl halides.

Application in the Synthesis of Vitamin A and Retinoids

Conceptual Synthetic Route to a Vitamin A Precursor:

A hypothetical, yet chemically sound, approach would involve the coupling of a protected form of 2-methyl-5-hexen-3-yn-2-ol with a suitable C13 fragment derived from β-ionone. This would be followed by a series of transformations including reduction of the alkyne, deprotection, and functional group manipulations to arrive at the final Vitamin A structure.

Table 1: Comparison of Building Blocks in Vitamin A Synthesis

Building BlockSource/TypeKey FeaturesRelevance to 2-Methyl-5-hexen-3-yn-2-ol
C13 Aldehyde Derived from β-iononeContains the trimethylcyclohexenyl ring and a conjugated aldehyde.The electrophilic partner for a C7 nucleophile.
C7 Enyne Unit (Hypothetical)A nucleophilic C7 fragment with appropriate functionality for chain extension.2-Methyl-5-hexen-3-yn-2-ol or a derivative could serve as this C7 unit.

Visualization of a Hypothetical Vitamin A Synthesis Fragment Coupling:

VitaminA_Synthesis C13 C13-Aldehyde (from β-ionone) coupling Coupling Reaction (e.g., Grignard-type addition) C13->coupling C7 2-Methyl-5-hexen-3-yn-2-ol (as a C7 nucleophile) C7->coupling C20_intermediate C20 Intermediate coupling->C20_intermediate transformations Further Transformations (Reduction, Dehydration, etc.) C20_intermediate->transformations vitamin_a Vitamin A transformations->vitamin_a

Caption: Convergent Synthesis of Vitamin A.

Conclusion and Future Perspectives

2-Methyl-5-hexen-3-yn-2-ol is a highly versatile and reactive building block with significant potential in pharmaceutical synthesis. Its ability to undergo key transformations such as the Meyer-Schuster rearrangement, and to serve as a substrate in powerful C-C bond-forming reactions like the Sonogashira coupling, makes it a valuable tool for medicinal chemists. While its direct application in the synthesis of a specific marketed drug remains to be widely documented, its structural relevance to intermediates in large-scale industrial syntheses, such as that of Vitamin A, highlights its importance. Future applications of this compound could involve its use in diversity-oriented synthesis to generate libraries of complex molecules for drug screening, or in the development of novel synthetic routes to challenging pharmaceutical targets. As the demand for efficient and innovative synthetic methodologies continues to grow, the strategic utilization of such multifunctional building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

Application Notes and Protocols: 2-Methyl-5-hexen-3-yn-2-ol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and biologically active molecules. This guide focuses on the synthetic utility of 2-methyl-5-hexen-3-yn-2-ol, a readily accessible propargyl alcohol, as a versatile precursor for the synthesis of substituted furans, pyrroles, and pyridines. Its unique structure, featuring a tertiary alcohol, an internal alkyne, and a terminal alkene, provides multiple reactive sites for strategic chemical transformations.

The core of its reactivity lies in the initial acid-catalyzed Meyer-Schuster rearrangement, which transforms the propargyl alcohol into a highly reactive α,β-unsaturated enone intermediate.[1] This pivotal transformation opens the door to a variety of subsequent cyclization and annulation strategies, often mediated by transition metal catalysts, to afford a diverse range of heterocyclic scaffolds. This document provides a detailed exploration of these synthetic pathways, complete with mechanistic insights and actionable experimental protocols.

I. Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

The synthesis of substituted furans from propargylic alcohols is a well-established and efficient transformation, often catalyzed by gold complexes.[2][3][4][5] The reaction proceeds through a cascade of events initiated by the rearrangement of the propargyl alcohol, followed by an intramolecular cyclization.

Mechanistic Rationale: The Meyer-Schuster/Cyclization Cascade

The gold-catalyzed synthesis of furans from 2-methyl-5-hexen-3-yn-2-ol is a prime example of a tandem reaction. The process is initiated by the Meyer-Schuster rearrangement, where the tertiary alcohol undergoes an acid-catalyzed 1,3-hydroxyl shift to form an allenic intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated ketone.[1] The gold(I) or gold(III) catalyst then activates the alkyne, facilitating a 5-endo-dig cyclization of the enone to form the furan ring.

furan_synthesis precursor 2-Methyl-5-hexen-3-yn-2-ol intermediate1 Meyer-Schuster Rearrangement (α,β-Unsaturated Ketone) precursor->intermediate1 [H+] intermediate2 Gold-Catalyzed Alkyne Activation intermediate1->intermediate2 [Au(I)] or [Au(III)] product Substituted Furan intermediate2->product 5-endo-dig Cyclization

Caption: Gold-catalyzed furan synthesis workflow.

Experimental Protocol: Gold(III)-Catalyzed Synthesis of 2,2-Dimethyl-5-vinylfuran

This protocol outlines a general procedure for the gold-catalyzed cycloisomerization of 2-methyl-5-hexen-3-yn-2-ol to yield 2,2-dimethyl-5-vinylfuran.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Gold(III) bromide (AuBr₃)

  • Silver trifluoromethanesulfonate (AgOTf)

  • 1,2-Dichloroethane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-methyl-5-hexen-3-yn-2-ol (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere (e.g., argon), add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,2-dimethyl-5-vinylfuran.

Expected Yields and Characterization:

CompoundExpected Yield Range1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2,2-Dimethyl-5-vinylfuran70-90%~6.5-6.0 (dd, 1H), ~6.0-5.8 (d, 1H), ~5.4-5.2 (d, 1H), ~2.3 (s, 6H)~155, ~145, ~130, ~110, ~105, ~28

Note: The NMR data are predicted values based on structurally similar compounds and should be confirmed by experimental analysis.

II. Synthesis of Substituted Pyrroles via Palladium-Catalyzed Reactions

The synthesis of pyrroles from enynol precursors can be achieved through palladium-catalyzed processes involving the reaction with primary amines. This transformation leverages the ability of palladium to catalyze both C-N bond formation and subsequent cyclization.[6]

Mechanistic Considerations: A Domino Approach to Pyrroles

The palladium-catalyzed synthesis of pyrroles from 2-methyl-5-hexen-3-yn-2-ol and a primary amine is envisioned to proceed through a domino sequence. Initially, a palladium catalyst activates the enynol, potentially after a Meyer-Schuster rearrangement to the enone. The primary amine can then undergo aza-Michael addition to the activated intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the aromatic pyrrole ring.

pyrrole_synthesis precursor 2-Methyl-5-hexen-3-yn-2-ol enone α,β-Unsaturated Ketone precursor->enone Meyer-Schuster Rearrangement amine_adduct Aza-Michael Adduct enone->amine_adduct R-NH₂ [Pd Catalyst] cyclized_intermediate Cyclized Intermediate amine_adduct->cyclized_intermediate Intramolecular Cyclization product Substituted Pyrrole cyclized_intermediate->product Dehydration

Caption: Proposed pathway for pyrrole synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2,2-dimethyl-5-vinylpyrrole

This protocol provides a general framework for the synthesis of N-substituted pyrroles from 2-methyl-5-hexen-3-yn-2-ol. Optimization of the palladium catalyst, ligand, and reaction conditions may be necessary for specific substrates.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Standard workup and purification reagents as listed for furan synthesis.

Procedure:

  • In a flame-dried Schlenk tube, combine 2-methyl-5-hexen-3-yn-2-ol (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Expected Products and Yields:

The yields for such reactions can be variable and are highly dependent on the specific substrates and optimized conditions.

Product ExampleExpected Yield Range
N-Phenyl-2,2-dimethyl-5-vinylpyrrole40-70%
N-(p-Tolyl)-2,2-dimethyl-5-vinylpyrrole45-75%

III. Synthesis of Polysubstituted Pyridines: A Multi-Component Approach

The synthesis of pyridines from acyclic precursors often involves the construction of a 1,5-dicarbonyl compound or its equivalent, followed by condensation with an ammonia source. While a direct conversion of 2-methyl-5-hexen-3-yn-2-ol to a pyridine is challenging, a multi-step, multi-component strategy can be envisioned.

Synthetic Strategy: From Enynol to Pyridine

A plausible route to a substituted pyridine would involve the initial Meyer-Schuster rearrangement of 2-methyl-5-hexen-3-yn-2-ol to the corresponding α,β-unsaturated ketone. This intermediate could then undergo a Michael addition with a suitable C-nucleophile to generate a 1,5-dicarbonyl precursor. Subsequent treatment with an ammonia source, such as ammonium acetate, would then lead to the formation of the pyridine ring through a Hantzsch-like condensation and aromatization.

pyridine_synthesis precursor 2-Methyl-5-hexen-3-yn-2-ol enone α,β-Unsaturated Ketone precursor->enone Meyer-Schuster Rearrangement dicarbonyl 1,5-Dicarbonyl Intermediate enone->dicarbonyl Michael Addition (C-Nucleophile) dihydropyridine Dihydropyridine dicarbonyl->dihydropyridine NH₄OAc Condensation product Substituted Pyridine dihydropyridine->product Oxidation/ Aromatization

References

Nucleophilic Addition to 2-Methyl-5-hexen-3-yn-2-ol: A Guide to Synthesis and Mechanistic Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed technical guide for conducting nucleophilic addition reactions to 2-methyl-5-hexen-3-yn-2-ol, a versatile en-yn-ol building block. We delve into the core mechanistic principles, including catalyst-mediated pathways and competing rearrangement reactions, to provide researchers with the predictive control necessary for targeted synthesis. Detailed, field-tested protocols for the addition of oxygen and nitrogen nucleophiles are presented, alongside comprehensive guidelines for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of propargylic alcohols in the synthesis of complex molecules.

Introduction: The Strategic Value of 2-Methyl-5-hexen-3-yn-2-ol

2-Methyl-5-hexen-3-yn-2-ol, also known as Nazarov's carbinol, is an organic compound featuring a rich array of functional groups within a compact seven-carbon frame. Its structure contains a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene).[1][2] This combination of an en-yn-ol motif makes it a highly versatile precursor in organic synthesis, offering multiple avenues for molecular elaboration.

The primary focus of this guide is the reactivity of the alkyne moiety toward nucleophilic attack. The activation of this triple bond enables the stereoselective formation of new carbon-heteroatom and carbon-carbon bonds, leading to valuable intermediates such as substituted allylic and allenic alcohols. However, the propargylic nature of the alcohol introduces a critical competing reaction pathway—the Meyer-Schuster rearrangement—which must be understood and controlled to achieve the desired synthetic outcome.[3][4]

Part 1: Mechanistic Foundations and Pathway Selection

The reaction of a nucleophile with 2-methyl-5-hexen-3-yn-2-ol is not a simple, single-pathway process. The outcome is critically dependent on the reaction conditions, particularly the choice of catalyst (acid, base, or transition metal) and the nature of the nucleophile.

Direct Nucleophilic Addition to the Alkyne

The carbon-carbon triple bond is an electron-rich system, and its reaction with nucleophiles typically requires activation to render it sufficiently electrophilic.[5][6] This is generally achieved through coordination with a catalyst.

  • Transition Metal Catalysis (Pd, Au): Palladium and gold catalysts are exceptionally effective at activating alkynes. The general mechanism involves the coordination of the metal to the π-system of the alkyne, which polarizes the bond and makes it susceptible to nucleophilic attack. This is followed by protonolysis or reductive elimination to release the product and regenerate the catalyst.[7][8] Palladium catalysis, for instance, can proceed through a tandem nucleopalladation and conjugate addition sequence.[9] Gold catalysis is particularly renowned for its ability to facilitate intramolecular additions of heteroatom nucleophiles, such as the internal hydroxyl group, to form heterocyclic structures.[8]

  • Base-Catalyzed Addition: In the presence of a strong base, certain nucleophiles (e.g., alcohols, thiols) can be deprotonated to form a more potent anionic nucleophile (alkoxide, thiolate). This highly reactive species can then attack the alkyne, particularly if the alkyne is "activated" by conjugation with an electron-withdrawing group.[10][11] For a non-activated alkyne like that in our substrate, this pathway is less common but can be induced under forcing conditions.

Competing Pathway: The Meyer-Schuster Rearrangement

A crucial consideration when working with tertiary propargylic alcohols like 2-methyl-5-hexen-3-yn-2-ol is the acid-catalyzed Meyer-Schuster rearrangement.[12][13] This reaction converts the propargyl alcohol into an α,β-unsaturated ketone or aldehyde.[3][14]

The mechanism proceeds through three key steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

  • 1,3-Hydroxyl Shift: A slow, rate-determining 1,3-shift of the protonated hydroxyl group occurs, forming an allenol intermediate via a resonance-stabilized carbocation.

  • Tautomerization: The unstable allenol rapidly tautomerizes to the more stable keto-enol form, which then deprotonates to yield the final α,β-unsaturated carbonyl compound.[14]

To favor direct nucleophilic addition and avoid this rearrangement, strongly acidic conditions must be avoided unless the rearrangement is the desired outcome. The use of milder Lewis acid catalysts or transition metal catalysts under neutral or basic conditions is the preferred strategy for promoting addition.[14]

G cluster_main Reaction Pathways for 2-Methyl-5-hexen-3-yn-2-ol cluster_path1 Pathway A: Nucleophilic Addition cluster_path2 Pathway B: Meyer-Schuster Rearrangement Start Substrate: 2-Methyl-5-hexen-3-yn-2-ol Catalyst Catalyst Activation (e.g., Pd(0), Au(I)) Start->Catalyst Neutral/Basic Conditions Acid Acid Catalyst (H+) Start->Acid Acidic Conditions Nu_Attack Nucleophilic Attack (Nu-H) Catalyst->Nu_Attack Intermediate Vinyl-Metal Intermediate Nu_Attack->Intermediate Product_A Addition Product (Substituted Diene/Allene) Intermediate->Product_A Protonolysis Protonation Protonation of -OH Acid->Protonation Shift 1,3-Hydroxyl Shift Protonation->Shift Allenol Allenol Intermediate Shift->Allenol Taut Tautomerization Allenol->Taut Product_B α,β-Unsaturated Ketone Taut->Product_B

Caption: Competing reaction pathways for 2-methyl-5-hexen-3-yn-2-ol.

Part 2: Experimental Application Protocols

Safety Notice: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Hydroamination with Aniline

This protocol describes the addition of an N-nucleophile across the alkyne, catalyzed by a palladium complex. This method is highly effective for forming C-N bonds.

Materials and Reagents:

  • 2-Methyl-5-hexen-3-yn-2-ol (Substrate)

  • Aniline (Nucleophile)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (Ligand)

  • Toluene (Anhydrous)

  • Argon or Nitrogen gas supply (Inert atmosphere)

  • Standard glassware (Schlenk flask, condenser, etc.)

  • TLC plates, silica gel, and appropriate solvents for chromatography

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the Schlenk flask, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and dppp (0.06 mmol, 6 mol%).

  • Catalyst Activation: Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The solution should become homogeneous.

  • Addition of Reactants: Add 2-methyl-5-hexen-3-yn-2-ol (1.0 mmol, 1.0 eq) followed by aniline (1.2 mmol, 1.2 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light and/or with a potassium permanganate stain. The reaction is complete upon consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired hydroamination product.

Protocol 2: Intramolecular Hydroalkoxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the gold-catalyzed intramolecular addition of the tertiary alcohol to the alkyne, a cycloisomerization reaction that would yield a substituted furan ring. Such transformations are highly valuable for generating heterocyclic scaffolds.[8]

Materials and Reagents:

  • 2-Methyl-5-hexen-3-yn-2-ol (Substrate)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (Catalyst Precursor)

  • Silver tetrafluoroborate (AgBF₄) (Chloride Scavenger/Co-catalyst)

  • Dichloromethane (DCM, Anhydrous)

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Ph₃PAuCl (0.02 mmol, 2 mol%) and AgBF₄ (0.02 mmol, 2 mol%) in 5 mL of anhydrous DCM. Stir for 10 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve 2-methyl-5-hexen-3-yn-2-ol (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

  • Initiation: Transfer the substrate solution to the catalyst mixture via cannula.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of celite to remove the silver salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for nucleophilic addition.

Part 3: Product Analysis and Data Interpretation

Accurate characterization of the reaction product is essential to confirm that the desired transformation has occurred and to determine the regioselectivity and stereoselectivity of the addition.

TechniqueExpected Observations for Successful Nucleophilic Addition
¹H NMR Disappearance of the alkyne C-H proton signal (if present). Appearance of new signals in the vinylic region (δ 5-7 ppm). The coupling constants (J-values) between vinylic protons can help determine the E/Z stereochemistry. Protons on carbons adjacent to the newly installed nucleophile will show a characteristic chemical shift.
¹³C NMR Disappearance of the two characteristic alkyne carbon signals (typically δ 70-95 ppm). Appearance of two new sp² carbon signals in the alkene region (typically δ 100-150 ppm).
IR Spec. Disappearance of the weak alkyne C≡C stretch (approx. 2100-2250 cm⁻¹). Appearance of a stronger C=C stretch (approx. 1620-1680 cm⁻¹). A broad O-H stretch will remain (approx. 3200-3600 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) in the mass spectrum should correspond to the sum of the molecular weights of the substrate and the nucleophile.

Expected Products and Data Summary:

NucleophileCatalyst/ConditionsExpected Major Product StructureKey Characterization Notes
Aniline Pd(OAc)₂, dppp, Toluene, 100°C(E/Z)-4-(phenylamino)-6-methyl-hept-5-en-2-yneAppearance of aromatic protons (δ 6.5-7.5 ppm) and a new N-H signal. Vinylic proton signals will show characteristic shifts and coupling.
Methanol NaH, THF, RT(E/Z)-4-methoxy-6-methyl-hept-5-en-2-yneAppearance of a sharp singlet for the methoxy group (-OCH₃) around δ 3.3-3.8 ppm.
-OH (Intramolecular) [Au⁺], DCM, RT2,2-dimethyl-5-(prop-1-en-2-yl)-2,5-dihydrofuranDisappearance of the O-H signal in IR and ¹H NMR. Appearance of signals corresponding to a five-membered heterocyclic ring.
H₂O (Acidic) H₂SO₄ (cat.), H₂O6-methylhept-5-en-3-oneMeyer-Schuster Product. Appearance of a ketone C=O stretch in IR (~1675 cm⁻¹) and disappearance of the O-H stretch.

Conclusion

The nucleophilic addition to 2-methyl-5-hexen-3-yn-2-ol is a powerful transformation for the synthesis of complex organic molecules. By carefully selecting the catalyst and reaction conditions, researchers can steer the reaction towards direct nucleophilic addition, yielding valuable substituted dienes and heterocycles, while avoiding the competing Meyer-Schuster rearrangement. The protocols and characterization data provided in this guide offer a robust framework for successfully employing this versatile substrate in synthetic applications, from fundamental research to advanced drug development programs.

References

Application Notes & Protocols: The Nazarov Cyclization of Carbinol Precursors in Modern Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: Reimagining a Classic Transformation

The synthesis of complex natural products often hinges on the strategic construction of specific carbocyclic frameworks. Among these, the cyclopentenone moiety is a ubiquitous structural motif found in a vast array of biologically active molecules, including prostaglandins, jasmone, and various alkaloids and terpenoids.[1] The Nazarov cyclization, a 4π-conrotatory electrocyclization of divinyl ketones, has long been a cornerstone for forging this five-membered ring system.[1][2]

Originally discovered by Ivan Nazarov in the 1940s, the reaction's early applications involved the acid-catalyzed cyclization of allyl vinyl ketones, which were often generated in situ from carbinol (alcohol) precursors.[3][4][5] This guide revisits this foundational concept through a modern lens, focusing on the direct and indirect use of divinyl carbinols as versatile substrates for the Nazarov cyclization. By starting with carbinols, chemists can leverage a different set of synthetic strategies, including milder activation methods and innovative oxidative variants, to access complex cyclopentenone intermediates.

This document provides an in-depth exploration of the mechanistic principles, modern catalytic systems, and practical applications of carbinol-initiated Nazarov cyclizations. We will dissect key case studies in natural product synthesis, offering detailed, field-tested protocols and insights into the causality behind experimental design, empowering researchers to effectively integrate this powerful transformation into their synthetic campaigns.

Part 1: The Core Mechanism — From Carbinol to Cyclopentenone

The classical Nazarov cyclization begins with a divinyl ketone.[6] However, when starting from a divinyl carbinol, an initial activation step is required to generate the key pentadienyl cation intermediate that undergoes the electrocyclization. This can occur through direct dehydration of the alcohol or, in more modern variants, through an oxidative process that converts the carbinol into the corresponding ketone in situ.

The generally accepted mechanism proceeds through the following key steps:[1][3]

  • Cation Formation : The process is initiated by a Brønsted or Lewis acid which promotes the departure of the hydroxyl group from the carbinol, forming a pentadienyl cation. Alternatively, if the carbinol is first oxidized to the divinyl ketone, the acid coordinates to the carbonyl oxygen to generate the same critical cationic intermediate.[6][7]

  • 4π-Electrocyclization : The resulting pentadienyl cation undergoes a thermally allowed, conrotatory 4π-electrocyclic ring closure. This is the stereochemistry-defining step of the reaction, governed by the Woodward-Hoffmann rules, and it forms a cyclic oxyallyl cation.[1][3]

  • Elimination : A proton is eliminated from a carbon adjacent to the cation (a β-hydrogen). The regioselectivity of this step can be a significant challenge, often leading to a mixture of products.[7]

  • Tautomerization : The resulting enol rapidly tautomerizes to the stable cyclopentenone product.[6]

Nazarov_Mechanism cluster_start Initiation cluster_cyclization Key Transformation cluster_end Product Formation Carbinol Divinyl Carbinol Cation Pentadienyl Cation Carbinol->Cation [H+] or Lewis Acid -H₂O Oxyallyl Oxyallyl Cation Cation->Oxyallyl 4π Conrotatory Electrocyclization Enol Cyclopentenol Intermediate Oxyallyl->Enol Elimination -H+ Product Cyclopentenone Product Enol->Product Tautomerization Sculponeatin_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_reprotection Reprotection start Dissolve Dienone 12 in anhydrous DCM cool Cool to -78 °C (Inert Atmosphere) start->cool add Add AlCl₃ solution dropwise cool->add stir Stir at low temp (Monitor by TLC) add->stir quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry reprotect_setup Dissolve crude product in DMF dry->reprotect_setup reprotect_reagents Add Imidazole & TBSCl reprotect_setup->reprotect_reagents reprotect_stir Stir until completion (TLC) reprotect_reagents->reprotect_stir purify Aqueous Workup & Column Chromatography reprotect_stir->purify end end purify->end Final Product 13 (Single Stereoisomer)

References

polymerization reactions involving 2-methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the polymerization of 2-methyl-5-hexen-3-yn-2-ol, a unique enyne alcohol monomer, is presented for researchers and professionals in polymer chemistry and drug development. This document provides a comprehensive overview of potential polymerization strategies, including detailed model protocols for radical, coordination, and cationic polymerization. It emphasizes the rationale behind experimental choices and outlines methods for polymer characterization, reflecting the expertise of a senior application scientist.

Introduction: The Potential of a Multifunctional Monomer

2-Methyl-5-hexen-3-yn-2-ol is a fascinating monomer possessing a unique combination of three key functional groups: a vinyl group (ene), a terminal alkyne (yne), and a tertiary hydroxyl group. This trifunctional nature makes it a highly versatile building block for the synthesis of advanced functional polymers. The presence of both a polymerizable double bond and a triple bond opens multiple pathways for creating polymers with unique architectures and properties, while the hydroxyl group provides a convenient handle for post-polymerization modification, such as attaching bioactive molecules or altering surface properties.[1]

The strategic selection of a polymerization method allows for precise control over which functionality is targeted, leading to polymers with distinct backbones and pendant groups. This guide explores the primary polymerization routes—free radical, coordination, and cationic—offering detailed protocols and mechanistic insights for each.

Polymerization Strategies: A Comparative Overview

The choice of polymerization technique is critical as it dictates the final polymer structure and properties. The vinyl group is the most readily polymerizable moiety under standard conditions, while the alkyne and hydroxyl groups can be preserved as pendant functionalities for subsequent reactions.

Polymerization Method Target Functionality Primary Initiator/Catalyst Expected Polymer Backbone Key Advantages Potential Challenges
Free Radical Polymerization Vinyl (C=C) GroupAIBN, Benzoyl PeroxideSaturated (Polymethacrylate-like)Robust, versatile, tolerant to -OH groupLimited control over stereochemistry and molecular weight
Coordination Polymerization Vinyl (C=C) GroupZiegler-Natta, Metallocene CatalystsSaturated, StereoregularHigh control over tacticity (isotactic, syndiotactic)Catalyst sensitivity to moisture and impurities
Cationic Polymerization Vinyl (C=C) GroupLewis Acids (e.g., BF₃·OEt₂, TiCl₄)SaturatedCan polymerize monomers with electron-donating groupsProne to chain transfer and termination reactions

Section 1: Free Radical Polymerization

Free radical polymerization is one of the most common and versatile methods for polymerizing vinyl monomers.[2] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3] For 2-methyl-5-hexen-3-yn-2-ol, this method selectively targets the vinyl group, leaving the alkyne and hydroxyl functionalities intact along the polymer backbone.

Mechanism of Radical Polymerization

The process begins with the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then attack the double bond of the monomer, initiating the polymer chain. The chain grows through the successive addition of monomer units until it is terminated by the combination or disproportionation of two growing radical chains.[4]

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer (M) M->RM R-M-M• R-M-M• RM->R-M-M• + M R-M(n)M• R-M(n)M• R-M-M•->R-M(n)M• + (n-1) M Polymer Polymer R-M(n)M•->Polymer Combination or Disproportionation

Caption: Workflow of Free Radical Polymerization.

Protocol 1: Free Radical Polymerization using AIBN

This protocol describes a standard solution polymerization method using azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • 2-methyl-5-hexen-3-yn-2-ol (monomer)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • Monomer Purification: Purify the 2-methyl-5-hexen-3-yn-2-ol monomer by passing it through a short column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and condenser, dissolve the purified monomer (e.g., 5.0 g, 45.4 mmol) and AIBN (e.g., 74.5 mg, 0.45 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) for 24 hours.

  • Termination and Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Decant the supernatant. Redissolve the polymer in a minimal amount of toluene and re-precipitate it in cold methanol. Repeat this step two more times to ensure the removal of unreacted monomer and initiator residues.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Section 2: Coordination Polymerization

Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, allows for the synthesis of polymers with high stereoregularity (e.g., isotactic or syndiotactic structures).[5] These catalysts operate by coordinating the monomer at a transition metal center before its insertion into the growing polymer chain.[6]

Mechanism of Ziegler-Natta Polymerization

The active site in a typical Ziegler-Natta catalyst (e.g., TiCl₄ activated by an aluminum alkyl like triethylaluminum) is a titanium-carbon bond. The alkene monomer coordinates to the titanium center and is subsequently inserted into the Ti-C bond, extending the polymer chain. This process allows for precise control over the polymer's stereochemistry.[7]

Coordination_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Pre-catalyst TiCl₄ Active Site Active Ti-Alkyl Complex Pre-catalyst->Active Site Co-catalyst Al(Et)₃ Co-catalyst->Active Site Coordination Monomer Coordination to Ti Center Active Site->Coordination + Monomer Insertion Migratory Insertion into Ti-Polymer Bond Coordination->Insertion Chain Growth Regenerated Active Site with Longer Chain Insertion->Chain Growth Chain Growth->Coordination + Monomer

Caption: Ziegler-Natta Coordination Polymerization Mechanism.

Protocol 2: Coordination Polymerization using a Ziegler-Natta Catalyst

This protocol outlines a procedure for the polymerization of the vinyl group using a classic TiCl₄/Al(Et)₃ catalyst system. The hydroxyl group of the monomer must be protected to prevent reaction with the highly reactive catalyst.

Materials:

  • 2-methyl-5-hexen-3-yn-2-ol (monomer)

  • Trimethylsilyl chloride (TMSCl) (protecting agent)

  • Triethylamine (base)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(Et)₃)

  • Anhydrous heptane (solvent)

  • Acidified methanol (for quenching and deprotection)

  • Argon or Nitrogen (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Hydroxyl Group Protection:

    • In a flask under argon, dissolve the monomer (5.0 g, 45.4 mmol) and triethylamine (6.3 mL, 45.4 mmol) in anhydrous diethyl ether (50 mL).

    • Cool the solution to 0°C and slowly add TMSCl (5.7 mL, 45.4 mmol).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Filter off the triethylammonium chloride salt and remove the solvent under reduced pressure. Purify the resulting silyl-protected monomer by vacuum distillation.

  • Catalyst Preparation:

    • In a Schlenk flask under argon, suspend TiCl₄ (e.g., 0.5 mmol) in anhydrous heptane (20 mL).

    • Cool the suspension to 0°C and slowly add a solution of Al(Et)₃ in heptane (e.g., 1.5 mmol) to form the active catalyst slurry. Stir for 30 minutes at 0°C.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the protected monomer (e.g., 4.0 g) in anhydrous heptane (40 mL).

    • Transfer the prepared catalyst slurry to the monomer solution at room temperature.

    • Allow the polymerization to proceed for 8-10 hours under an argon atmosphere with vigorous stirring.

  • Termination and Deprotection:

    • Quench the reaction by slowly adding acidified methanol (10% HCl in methanol). This will terminate the polymerization, destroy the catalyst, and deprotect the hydroxyl groups simultaneously.

  • Polymer Isolation and Purification:

    • Filter the precipitated polymer and wash it extensively with methanol to remove catalyst residues.

    • Further purify the polymer by dissolving it in toluene and precipitating it into hexane.

    • Dry the final polymer in a vacuum oven at 50°C.

Section 3: Cationic Polymerization

Cationic polymerization is initiated by electrophilic species, such as Lewis acids, and proceeds through carbocationic intermediates.[8] This method is suitable for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation. The tertiary carbon adjacent to the hydroxyl and alkynyl groups in 2-methyl-5-hexen-3-yn-2-ol may influence the stability of the carbocationic center.

Mechanism of Cationic Polymerization

The mechanism involves initiation, where a Lewis acid co-initiated by a proton source generates a carbocation from the monomer. This carbocation then adds to another monomer unit in the propagation step. The reaction can be terminated by rearrangement or reaction with a nucleophile.[8]

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Lewis Acid (e.g., BF₃) + Co-initiator (H₂O) Carbocation Monomer Carbocation (HM⁺) Initiator->Carbocation Monomer Monomer (M) Monomer->Carbocation HM-M⁺ HM-M⁺ Carbocation->HM-M⁺ + M HM(n)M⁺ HM(n)M⁺ HM-M⁺->HM(n)M⁺ + (n-1) M Dead Polymer Dead Polymer HM(n)M⁺->Dead Polymer Chain transfer or Combination with Counter-ion

Caption: General Mechanism of Cationic Polymerization.

Protocol 3: Cationic Polymerization using Boron Trifluoride Etherate

This protocol provides a method for the cationic polymerization of the vinyl group using BF₃·OEt₂ as the initiator.

Materials:

  • 2-methyl-5-hexen-3-yn-2-ol (monomer), highly purified

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM, solvent)

  • Methanol (for quenching)

  • Argon or Nitrogen

  • Dry glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the purified monomer (e.g., 4.0 g) in anhydrous DCM (50 mL).

  • Initiation: Cool the solution to -78°C using a dry ice/acetone bath. Once thermal equilibrium is reached, add the BF₃·OEt₂ initiator (e.g., 0.1 mL) via syringe.

  • Polymerization: Stir the mixture at -78°C for 4 hours. The optimal temperature and time must be determined experimentally to control the polymerization and minimize side reactions.

  • Termination: Quench the reaction by adding a small amount of cold methanol (2 mL) to the flask.

  • Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of hexane. Filter the polymer, redissolve in DCM, and re-precipitate.

  • Drying: Dry the purified polymer under vacuum at room temperature.

Section 4: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Analytical Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization of the vinyl group (disappearance of C=C stretching at ~1640 cm⁻¹) and the retention of the alkyne (~3300 cm⁻¹ for terminal C-H stretch, ~2100 cm⁻¹ for C≡C stretch) and hydroxyl (~3400 cm⁻¹ broad O-H stretch) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed microstructure of the polymer. The disappearance of vinyl proton signals (~5-6 ppm) and the appearance of a broad saturated polymer backbone signal are key indicators.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[9]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

Conclusion and Future Outlook

2-Methyl-5-hexen-3-yn-2-ol is a highly promising monomer for creating functional polymers. The choice of polymerization method—radical, coordination, or cationic—provides significant control over the resulting polymer architecture. The protocols detailed in this guide serve as a robust starting point for researchers. The pendant alkyne and hydroxyl groups on the resulting polymers offer a platform for a wide range of post-polymerization modifications, including click chemistry reactions on the alkyne or esterification/etherification at the hydroxyl site. These modifications can be used to develop novel materials for applications in drug delivery, advanced coatings, and tissue engineering.[1]

References

The Synthetic Versatility of 2-Methyl-5-hexen-3-yn-2-ol: A Gateway to Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. 2-Methyl-5-hexen-3-yn-2-ol, a tertiary alcohol featuring both an alkene and an alkyne functionality, emerges as a remarkably versatile and powerful building block.[1] Its unique structural arrangement, often referred to as an enyne alcohol, provides a rich platform for a diverse array of chemical transformations, enabling the construction of intricate carbocyclic and heterocyclic scaffolds. This guide delves into the synthetic utility of 2-methyl-5-hexen-3-yn-2-ol, presenting detailed application notes and protocols for its conversion into complex molecular frameworks. We will explore key transformations including the Pauson-Khand reaction for the synthesis of cyclopentenones, gold-catalyzed cycloisomerizations leading to furan derivatives, and the classic Meyer-Schuster rearrangement to access α,β-unsaturated ketones. Each section will not only provide step-by-step experimental protocols but also illuminate the mechanistic underpinnings and strategic considerations that guide these powerful synthetic routes.

Physicochemical Properties of 2-Methyl-5-hexen-3-yn-2-ol

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValue
CAS Number 690-94-8
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Colorless liquid
Synonyms Nazarov's carbinol, Dimethyl(vinylethynyl)carbinol

Data sourced from CymitQuimica and ChemScene.[1][2]

Application I: The Pauson-Khand Reaction for Bicyclic Cyclopentenone Synthesis

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that enables the rapid assembly of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][4] The intramolecular variant, utilizing a molecule containing both an alkene and an alkyne like 2-methyl-5-hexen-3-yn-2-ol, offers a direct and highly stereoselective route to bicyclic systems.

Mechanistic Insight

The reaction is initiated by the formation of a stable hexacarbonyl dicobalt complex with the alkyne moiety of the starting material. Subsequent coordination of the pendant alkene to one of the cobalt centers is followed by a series of migratory insertions of the alkene and a carbon monoxide ligand. The final step involves reductive elimination to furnish the cyclopentenone product and regenerate the cobalt catalyst. The regioselectivity is generally high, with the larger substituent on the alkyne preferentially occupying the position adjacent to the newly formed carbonyl group.[4]

Experimental Protocol: Synthesis of 6,6-Dimethyl-6,6a-dihydro-4H-cyclopenta[b]furan-5(4aH)-one

This protocol is adapted from general procedures for the intramolecular Pauson-Khand reaction.[5][6]

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • Anhydrous toluene or 1,2-dichloroethane (DCE)

  • Carbon monoxide (CO) gas

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, including a pressure-rated reaction vessel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add 2-methyl-5-hexen-3-yn-2-ol (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere, add anhydrous, degassed toluene or DCE to achieve a concentration of approximately 0.05 M.

  • Cobalt Complex Formation: Carefully add solid dicobalt octacarbonyl (1.1 equiv) to the solution. The mixture will typically turn a deep red or brown color upon complex formation. Stir at room temperature for 1-2 hours.

  • Cycloaddition: Seal the reaction vessel and carefully flush with carbon monoxide gas (balloon pressure is often sufficient for intramolecular reactions, though a pressure reactor can be used for higher pressures if needed). Heat the reaction mixture to 80-110 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully vent any excess CO in a well-ventilated fume hood. Filter the mixture through a pad of celite or silica gel to remove insoluble cobalt residues, eluting with ethyl acetate or dichloromethane. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure bicyclic cyclopentenone.

Application II: Gold-Catalyzed Cycloisomerization for Furan Synthesis

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally effective catalysts for the cycloisomerization of enynes.[5][7][8] The high affinity of gold(I) for alkynes (alkynophilicity) allows for their activation under mild conditions, triggering intramolecular nucleophilic attack by the alkene.[9] In the case of 2-methyl-5-hexen-3-yn-2-ol, this strategy provides a direct route to substituted furan derivatives.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the cationic gold(I) catalyst to the alkyne of the enyne alcohol. This coordination increases the electrophilicity of the alkyne, facilitating an intramolecular 5-endo-dig cyclization by the hydroxyl group. The resulting vinyl-gold intermediate can then undergo protodeauration to regenerate the active catalyst and furnish the furan product. Alternative pathways involving the alkene as the initial nucleophile can also be operative.[10]

Experimental Protocol: Synthesis of 2,2-Dimethyl-5-vinyl-2,5-dihydrofuran

This protocol is based on general procedures for gold-catalyzed cycloisomerization of enyne alcohols.[11]

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol (1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (1-5 mol%)

  • Silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (Ph₃P)AuCl (e.g., 2 mol%) and a silver salt co-catalyst (e.g., 2 mol% AgOTf) in anhydrous DCM or DCE. Stir the mixture at room temperature for 15-30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Substrate Addition: To this catalyst solution, add a solution of 2-methyl-5-hexen-3-yn-2-ol (1.0 equiv) in the same anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions are often complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction by filtering it through a short plug of silica gel, eluting with a more polar solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure dihydrofuran derivative.

Application III: The Meyer-Schuster Rearrangement to α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is a classic acid-catalyzed transformation of propargyl alcohols into α,β-unsaturated ketones or aldehydes. For a tertiary propargyl alcohol like 2-methyl-5-hexen-3-yn-2-ol, this rearrangement provides access to a divinyl ketone, a valuable intermediate in its own right, for example, as a precursor for Nazarov cyclization.[1]

Mechanistic Pathway

The reaction proceeds through the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation. A 1,3-hydride shift then occurs, leading to an allenic alcohol intermediate. Tautomerization of this enol-like species affords the final α,β-unsaturated ketone.[3] It is important to note that for tertiary alcohols, the competing Rupe rearrangement can sometimes occur, leading to an α,β-unsaturated methyl ketone via an enyne intermediate.

graph Meyer_Schuster_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="2-Methyl-5-hexen-3-yn-2-ol"]; Protonated_Alcohol [label="Protonated Alcohol"]; Carbocation [label="Propargyl Cation"]; Allenol [label="Allenic Alcohol Intermediate"]; Product [label="α,β-Unsaturated Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protonated_Alcohol [label="+ H+"]; Protonated_Alcohol -> Carbocation [label="- H2O"]; Carbocation -> Allenol [label="1,3-Hydride Shift"]; Allenol -> Product [label="Tautomerization"]; }

Caption: Meyer-Schuster rearrangement mechanism.

Experimental Protocol: Synthesis of 2-Methyl-1,5-hexadien-3-one

This protocol is based on general conditions for the Meyer-Schuster rearrangement.[3][12]

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol (1.0 equiv)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-5-hexen-3-yn-2-ol (1.0 equiv) in an appropriate anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or 5-10 mol% of p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude α,β-unsaturated ketone can be purified by vacuum distillation or flash column chromatography on silica gel.

Conclusion and Future Outlook

2-Methyl-5-hexen-3-yn-2-ol has proven to be a highly valuable and versatile starting material in organic synthesis. The protocols detailed herein for the Pauson-Khand reaction, gold-catalyzed cycloisomerization, and Meyer-Schuster rearrangement represent just a fraction of its synthetic potential. The strategic placement of reactive alkene and alkyne functionalities within a single, compact molecule allows for the rapid construction of complex carbocyclic and heterocyclic frameworks that are of significant interest to the pharmaceutical, agrochemical, and materials science industries. Future research will undoubtedly uncover new catalytic systems and reaction cascades that further expand the synthetic utility of this powerful bifunctional building block, solidifying its role as a cornerstone in the synthesis of complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-5-hexen-3-yn-2-ol, also known as Nazarov's Carbinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields in this valuable synthetic transformation. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve the efficiency and reproducibility of your experiments.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can arise during the synthesis of 2-methyl-5-hexen-3-yn-2-ol, which is typically prepared via the Grignard reaction of a vinylacetylenic magnesium halide with acetone.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side reactions?

A1: Low yields and the presence of multiple byproducts in this Grignard reaction are common challenges. The primary culprits are often related to the basicity and reactivity of the Grignard reagent, as well as the nature of the starting materials.

  • Enolization of Acetone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of acetone, leading to the formation of an enolate. This enolate will not react with the Grignard reagent to form the desired product and will be quenched during workup, regenerating acetone. This is a significant pathway for yield loss.[1]

  • Wurtz-Type Coupling: The vinyl Grignard reagent can couple with any unreacted vinyl halide present in the reaction mixture, leading to the formation of dienes.

  • Reaction with Moisture or Air: Grignard reagents are highly sensitive to moisture and oxygen. Inadequate drying of glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the desired reaction.[2]

  • Formation of Allenic Byproducts: Depending on the specific vinylacetylenic starting material, rearrangements can occur, leading to the formation of allenic Grignard reagents and subsequently allenic alcohol byproducts.

Q2: I suspect enolization of acetone is the primary cause of my low yield. How can I minimize this side reaction?

A2: Minimizing the enolization of acetone is crucial for maximizing the yield of 2-methyl-5-hexen-3-yn-2-ol. The key is to favor the nucleophilic addition of the Grignard reagent to the carbonyl carbon over the deprotonation of the alpha-carbon.

  • Inverse Addition: Add the acetone solution slowly to the Grignard reagent solution at a low temperature (typically 0 °C or below). This ensures that the Grignard reagent is always in excess relative to the acetone, which statistically favors the desired bimolecular reaction over the deprotonation.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium (III) chloride to the acetone before the addition of the Grignard reagent can significantly suppress enolization.[2] Cerium (III) chloride is a Lewis acid that coordinates to the carbonyl oxygen of acetone, increasing its electrophilicity and promoting nucleophilic attack.

Q3: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material. What could be the issue?

A3: Incomplete conversion can stem from several factors related to the Grignard reagent itself or the reaction conditions.

  • Poor Grignard Reagent Formation: The initial formation of the vinylacetylenic Grignard reagent may be incomplete. This can be due to impure magnesium turnings, insufficiently dried solvent (typically THF), or the presence of inhibitors on the magnesium surface.

  • Low Reaction Temperature: While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC is highly recommended.

Q4: During the workup, I'm observing the formation of an emulsion, making the extraction process difficult and leading to product loss.

A4: Emulsion formation during the aqueous workup of Grignard reactions is a common issue, often caused by the precipitation of magnesium salts.

  • Careful Quenching: The reaction should be quenched by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride solution) with vigorous stirring. This helps to dissolve the magnesium salts and break up any emulsions.

  • Use of Saturated Ammonium Chloride: A saturated aqueous solution of ammonium chloride is often preferred for quenching as it is less acidic than HCl and can minimize the risk of acid-catalyzed side reactions of the product, such as the Nazarov cyclization.

  • Addition of Brine: Washing the organic layer with brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Q5: I've isolated my product, but I suspect it's contaminated with a cyclopentenone derivative. How could this have formed and how can I avoid it?

A5: The formation of a cyclopentenone derivative is a strong indication that the product, 2-methyl-5-hexen-3-yn-2-ol (Nazarov's Carbinol), has undergone a subsequent Nazarov cyclization.[3][4][5][6][7] This is an acid-catalyzed 4π-electrocyclization.

  • Acid-Catalyzed Rearrangement: The use of strong acids during the workup or purification can promote this rearrangement. The tertiary alcohol can be protonated, leading to the elimination of water and the formation of a divinyl ketone intermediate, which then cyclizes.

  • Mitigation Strategies:

    • Use a milder quenching agent like saturated ammonium chloride solution instead of strong acids like HCl.

    • Avoid acidic conditions during purification. If column chromatography is necessary, consider using a neutral or slightly basic stationary phase (e.g., alumina or silica gel treated with triethylamine).

    • Keep the product cool and stored under an inert atmosphere, as prolonged storage, especially in the presence of trace acidity, can lead to decomposition.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this Grignard reaction?

A: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to solvate the Grignard reagent is crucial for the reaction's success. Diethyl ether can also be used, but THF is generally preferred for its higher boiling point, which allows for a wider range of reaction temperatures.[8][9]

Q: How can I be sure my glassware and reagents are sufficiently dry?

A: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under a stream of dry nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). Acetone should be of high purity and dried over a mild drying agent like anhydrous calcium sulfate.

Q: What is a typical molar ratio of Grignard reagent to acetone?

A: A slight excess of the Grignard reagent is generally recommended to ensure complete consumption of the acetone. A molar ratio of 1.1 to 1.2 equivalents of the Grignard reagent to 1 equivalent of acetone is a good starting point.

Q: What purification methods are most suitable for 2-methyl-5-hexen-3-yn-2-ol?

A: Due to the potential for decomposition, purification of this tertiary acetylenic alcohol should be approached with care.[10]

  • Distillation: Vacuum distillation is often the preferred method for purification on a larger scale. It is important to use a well-controlled vacuum and temperature to avoid decomposition.

  • Column Chromatography: If necessary, column chromatography on silica gel can be used. To minimize the risk of acid-catalyzed side reactions, the silica gel can be pre-treated with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol
Reagent/ParameterRecommendation
Starting Materials Vinylacetylene (or its corresponding halide), Magnesium turnings, Acetone
Solvent Anhydrous Tetrahydrofuran (THF)
Grignard Formation Slowly add vinylacetylenic halide to a suspension of magnesium in THF.
Reaction Temperature Maintain at 0 °C to 5 °C during the addition of acetone.
Addition Method Add a solution of dry acetone in THF dropwise to the Grignard reagent.
Reaction Time 1-2 hours after the addition of acetone is complete.
Workup Quench by pouring the reaction mixture into a cold, saturated NH₄Cl solution.
Purification Extraction with diethyl ether, drying over anhydrous Na₂SO₄, and vacuum distillation.

Visualizing the Chemistry

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Vinylacetylenic Grignard C Magnesium Alkoxide Intermediate A->C Nucleophilic Addition F Wurtz Coupling Product A->F Coupling with unreacted halide B Acetone B->C E Acetone Enolate B->E Deprotonation by Grignard D 2-Methyl-5-hexen-3-yn-2-ol (Product) C->D Aqueous Workup G Nazarov Cyclization Product D->G Acid-catalyzed rearrangement

Caption: Main reaction and common side reactions.

Troubleshooting Workflow

Start Low Yield Observed Q1 TLC shows multiple spots? Start->Q1 A1 Likely side reactions: - Enolization - Wurtz Coupling - Reaction with H₂O/O₂ Q1->A1 Yes Q2 Unreacted starting material? Q1->Q2 No A2 Check: - Grignard formation - Reaction temperature - Reaction time Q2->A2 Yes Q3 Emulsion during workup? Q2->Q3 No A3 Improve quenching: - Slow addition to cold acid/NH₄Cl - Use brine wash Q3->A3 Yes Q4 Suspect Nazarov cyclization? Q3->Q4 No A4 Avoid acidic conditions: - Use NH₄Cl for workup - Neutralize purification media Q4->A4 Yes

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Reactions of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-methyl-5-hexen-3-yn-2-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. 2-Methyl-5-hexen-3-yn-2-ol is a tertiary propargylic alcohol containing both an alkene and an alkyne, making it a highly reactive and useful intermediate in organic synthesis.[1] However, its rich functionality can also lead to a variety of unexpected side reactions and byproducts.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Purity Issues from Synthesis

Question: I am synthesizing 2-methyl-5-hexen-3-yn-2-ol via a Favorskii-type reaction with acetone and vinylacetylene. My final product shows several impurities in the NMR spectrum. What are the likely contaminants?

Answer: The Favorskii reaction, which involves the base-catalyzed addition of a terminal alkyne to a ketone, is a common route for preparing propargyl alcohols.[2] While effective, several side reactions can introduce impurities that may interfere with subsequent steps.

Common Impurities and Their Origin:

  • Unreacted Starting Materials: Acetone and vinylacetylene may be present if the reaction does not go to completion.

  • Aldol Condensation Products: The basic conditions required for the Favorskii reaction can promote the self-condensation of acetone, leading to the formation of diacetone alcohol and its dehydration product, mesityl oxide. This is a significant competing side reaction.[2]

  • Polymerization Products: Vinylacetylene can be prone to polymerization under certain conditions, leading to oligomeric impurities.

Troubleshooting Protocol: Synthesis & Purification

  • Reaction Control: Add the ketone slowly to the solution of the metal acetylide at a low temperature to minimize acetone self-condensation.

  • Solvent Choice: Using solvents like dimethyl sulfoxide (DMSO) can sometimes improve yields for reactions with aldehydes and ketones.[2]

  • Workup: A careful aqueous workup is essential to remove the base and any water-soluble byproducts.

  • Purification: Vacuum distillation is typically effective for separating the desired alcohol from less volatile aldol products and non-volatile polymeric material.

  • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and ¹H NMR to confirm the structure of the final product and quantify residual starting materials or aldol byproducts.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Vinylacetylene + Strong Base (e.g., KOH in DMSO) Acetylide In Situ Formation of Metal Acetylide Start->Acetylide Reaction Slow addition of Acetone at controlled temperature Acetylide->Reaction Product_raw Crude Reaction Mixture Reaction->Product_raw Workup Aqueous Workup (Quench, Extract) Product_raw->Workup Transfer Distillation Vacuum Distillation Workup->Distillation Separate Final Pure 2-Methyl-5-hexen-3-yn-2-ol Distillation->Final Collect Analysis QC Analysis (GC-MS, NMR) Final->Analysis

Caption: Workflow for the synthesis and purification of 2-methyl-5-hexen-3-yn-2-ol.

FAQ 2: Unexpected Products in Acid-Catalyzed Rearrangements

Question: I am attempting a Meyer-Schuster rearrangement on 2-methyl-5-hexen-3-yn-2-ol using a strong acid to form the corresponding α,β-unsaturated ketone. However, I am isolating a significant amount of a dehydrated byproduct. What is happening?

Answer: This is a classic issue when performing acid-catalyzed rearrangements on tertiary propargylic alcohols. You are observing the competition between the Meyer-Schuster rearrangement and the Rupe rearrangement .

  • Meyer-Schuster Rearrangement: This reaction involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the α,β-unsaturated ketone. This is often the desired pathway.[3]

  • Rupe Rearrangement: In this competing pathway, the tertiary alcohol undergoes acid-catalyzed elimination of water (dehydration) to form an enyne intermediate. This enyne can then be hydrated to form an α,β-unsaturated methyl ketone, but often the enyne itself is isolated as a major byproduct, especially under harsh acidic conditions.[3]

The use of strong acids and high temperatures tends to favor the elimination pathway (Rupe byproduct) over the rearrangement (Meyer-Schuster product).[4]

Byproduct Identification and Control

PathwayProductConditions Favoring Formation
Meyer-Schuster α,β-Unsaturated KetoneMilder Lewis or Brønsted acid catalysts (e.g., InCl₃, (OH)P(O)H₂), controlled temperature.[3][4]
Rupe Enyne (from dehydration)Strong Brønsted acids (e.g., H₂SO₄, TFA), high temperatures.[4][5]

Troubleshooting Protocol: Favoring the Meyer-Schuster Product

  • Catalyst Selection: Switch from a strong mineral acid to a milder Lewis acid or a phosphorus-containing Brønsted acid catalyst.[3][4] Microwave-assisted catalysis with InCl₃ has also been shown to be effective.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the reaction. The enyne byproduct will be less polar than the starting alcohol and the final ketone product.

  • Structural Confirmation: The enyne byproduct can be readily identified by the disappearance of the -OH peak in the IR spectrum and the absence of a hydroxyl proton in the ¹H NMR spectrum, while retaining signals for both the vinyl and acetylenic protons.

Competing Rearrangement Pathways

cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Start 2-Methyl-5-hexen-3-yn-2-ol + Acid (H+) Protonated Protonated Alcohol Start->Protonated Carbocation Propargyl Carbocation Intermediate Protonated->Carbocation Allenol 1,3-Shift -> Allenol Carbocation->Allenol Rearrangement Enyne Elimination of H₂O Carbocation->Enyne Elimination MS_Product α,β-Unsaturated Ketone (Desired Product) Allenol->MS_Product Tautomerization Rupe_Byproduct Enyne Byproduct Enyne->Rupe_Byproduct

Caption: Competing Meyer-Schuster and Rupe pathways for tertiary propargylic alcohols.

FAQ 3: Byproducts from Oxidation Reactions

Question: I am using a peroxy acid like m-CPBA to epoxidize the double bond of 2-methyl-5-hexen-3-yn-2-ol, but I am isolating an α,β-unsaturated carboxylic acid. What reaction is occurring?

Answer: You are observing an oxidative rearrangement , a known reaction for tertiary propargylic alcohols when treated with peroxy acids.[5][6] Instead of epoxidizing the alkene, the peroxy acid attacks the alkyne.

The proposed mechanism involves the epoxidation of the alkyne to form a highly unstable oxirene intermediate. This intermediate then undergoes a rapid rearrangement (e.g., a 1,2-shift of an adjacent group) to form a ketene. Subsequent reaction with water during workup leads to the final carboxylic acid product.[5][6]

Troubleshooting Protocol: Managing Oxidative Reactions

  • Confirm the Structure: Use IR spectroscopy (look for the broad O-H and C=O stretches of a carboxylic acid) and ¹³C NMR (a signal > 170 ppm for the carboxyl carbon) to confirm the identity of the product.

  • Protecting Groups: If epoxidation of the alkene is the desired transformation, consider protecting the alcohol and alkyne functionalities before performing the oxidation. The Favorskii reaction itself can be used to install a 2-hydroxyprop-2-yl protecting group on a terminal alkyne.[2]

  • Alternative Reagents: Explore alternative epoxidation agents that are less likely to interact with the alkyne, or perform the reaction under carefully controlled, anhydrous conditions to potentially limit the rearrangement pathway.

FAQ 4: Byproducts in Biological Systems

Question: My research involves evaluating 2-methyl-5-hexen-3-yn-2-ol derivatives as drug candidates. What metabolic byproducts should I anticipate from Cytochrome P450 (CYP) enzymes?

Answer: Cytochrome P450 enzymes are the primary catalysts for oxidative drug metabolism.[7] Given the structure of your molecule, several metabolic pathways are plausible, leading to various byproducts.

Potential Metabolic Byproducts:

  • Hydroxylation: P450s are highly efficient at hydroxylating C-H bonds.[8][9] Expect hydroxylation at the methyl groups or other accessible aliphatic positions.

  • Epoxidation: The vinyl group (C=C double bond) is a prime target for P450-catalyzed epoxidation to form an epoxide. This can be a reactive intermediate.

  • Desaturation: P450s can catalyze desaturation reactions, potentially introducing new double bonds.[7]

  • Sequential Oxidations: It is not uncommon for P450s to catalyze multi-step oxidations, where an initial product is further oxidized without dissociating from the enzyme.[10][11] This could lead to the formation of aldehydes, ketones, or carboxylic acids from initial hydroxylation products.

Troubleshooting Protocol: Identifying Metabolites

  • In Vitro Assays: Incubate the compound with human liver microsomes or recombinant P450 enzymes.

  • LC-MS/MS Analysis: Use high-resolution liquid chromatography-tandem mass spectrometry to separate and identify potential metabolites by their mass-to-charge ratio and fragmentation patterns.

  • Synthesis of Standards: Synthesize suspected metabolites to confirm their identity by comparing retention times and mass spectra with the products formed in the in vitro assays.

General Workflow for Byproduct Identification

cluster_elucidation Spectroscopic Analysis A Perform Reaction B Initial Analysis (TLC, GC-MS) A->B C Isolate Byproduct (Column Chromatography, Prep-HPLC) B->C Byproduct Detected F Reaction Successful B->F No Byproduct / Target Only D Structure Elucidation C->D E Optimize Reaction Conditions (Temp, Catalyst, Time) D->E Structure Confirmed NMR NMR (¹H, ¹³C, COSY) D->NMR MS Mass Spectrometry (HRMS) D->MS IR IR Spectroscopy D->IR E->A Re-run Experiment

Caption: A systematic workflow for identifying and mitigating byproduct formation.

References

preventing decomposition of 2-methyl-5-hexen-3-yn-2-ol during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methyl-5-hexen-3-yn-2-ol

Welcome to the technical support center for handling and purifying 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8). This molecule, while a valuable synthetic intermediate, is notoriously prone to decomposition during purification. This guide provides in-depth, experience-driven advice to help you navigate the challenges of isolating this compound with high purity and yield. It is structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is 2-methyl-5-hexen-3-yn-2-ol, and what makes it so unstable?

2-Methyl-5-hexen-3-yn-2-ol is a tertiary propargylic alcohol containing a conjugated enyne functional group. Its instability arises from the combination of three key structural features:

  • Tertiary Alcohol: The tertiary alcohol is highly susceptible to acid-catalyzed dehydration, where the hydroxyl group is eliminated as a water molecule to form a new double bond.[1][2]

  • Propargylic System: The position of the alcohol next to the alkyne (a propargylic position) makes it prone to molecular rearrangements, such as the Meyer-Schuster rearrangement, particularly under acidic conditions, which would yield an α,β-unsaturated ketone.[3][4]

  • Conjugated Enyne System: The alternating double and triple bonds create a reactive π-system. This system is susceptible to polymerization, especially when heated or exposed to acid/base catalysts or radical initiators.[3]

Q2: What are the primary decomposition pathways I should be aware of?

The main degradation routes for 2-methyl-5-hexen-3-yn-2-ol are acid-catalyzed dehydration, base-catalyzed isomerization, and thermal decomposition/polymerization. Understanding these pathways is critical for designing a successful purification strategy.

cluster_main 2-Methyl-5-hexen-3-yn-2-ol cluster_products Decomposition Products cluster_conditions Conditions A 2-Methyl-5-hexen-3-yn-2-ol B Dehydration Product (Conjugated Enyne) A->B  -H₂O C Isomerization Product (Allene) A->C Isomerization D Polymer / Tar A->D Polymerization Cond1 Acid (H+) (e.g., residual catalyst, silica gel) Cond2 Strong Base (B-) (e.g., NaOH, LDA) Cond3 Heat (Δ) (e.g., high distillation temp.)

Caption: Primary decomposition pathways for 2-methyl-5-hexen-3-yn-2-ol.

Q3: What are the visible signs of product decomposition?

The most common signs of decomposition are:

  • Color Change: The appearance of a yellow, brown, or black color in your sample is a strong indicator of degradation and polymerization. Pure 2-methyl-5-hexen-3-yn-2-ol should be a colorless to pale yellow liquid.

  • Viscosity Increase/Solidification: The formation of a viscous oil or an insoluble solid "tar" is a clear sign of polymerization. This is often observed in the distillation flask when overheating occurs.[5]

  • Unexpected TLC/GC-MS Results: The appearance of new, often lower Rf spots on a TLC plate or unexpected peaks in a GC-MS chromatogram indicates the formation of byproducts.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification process and provides actionable solutions and protocols.

Issue 1: Product Decomposes During Distillation

Question: My product turns dark and polymerizes in the distillation flask, even under vacuum. What is happening and how can I prevent it?

This is a classic sign of thermal decomposition.[6] The enyne structure is susceptible to polymerization at elevated temperatures. Even under a vacuum, the required temperature might be too high, especially if the vacuum is not strong enough.

Causality & Solution: The core issue is excessive heat exposure. The solution is to minimize both the temperature and the duration of heating.

Recommended Protocol: Optimized Vacuum Distillation

  • Neutralize Crude Product: Before any heating, ensure your crude product is free from acidic or basic residues from the reaction. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry thoroughly over anhydrous magnesium sulfate (MgSO₄). This step is critical as trace acid can dramatically lower the decomposition temperature.[7]

  • Use a High-Quality Vacuum: A vacuum level of <1 mmHg is highly recommended. A good vacuum significantly lowers the boiling point, which is the most effective way to prevent thermal decomposition.[8]

  • Add a Radical Inhibitor: Add a small amount (a few crystals) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the distillation flask. This will suppress polymerization pathways.

  • Control Heating: Use a well-controlled oil bath with a magnetic stirrer. Heat the bath slowly and never exceed the required temperature by more than 5-10 °C. Avoid direct heating with a mantle, which can create hot spots.

  • Use a Short-Path Apparatus: A short-path distillation apparatus minimizes the residence time of the vapor in the heated zone, reducing the chance of degradation.[8]

Table 1: Recommended Distillation Parameters

ParameterRecommended SettingRationale
Vacuum Level < 1 mmHgLowers boiling point to minimize thermal stress.
Bath Temperature Keep as low as possiblePrevents overheating and side reactions.[9]
Inhibitor Hydroquinone or BHT (spatula tip)Suppresses free-radical polymerization.
Apparatus Short-path distillation headMinimizes vapor residence time at high temperature.

graph TD {
A[Crude Product in Solution] --> B{Aqueous Workup};
B --> C[Wash with sat. NaHCO₃];
C --> D[Wash with Brine];
D --> E[Dry over MgSO₄];
E --> F[Filter & Concentrate];
F --> G{Prepare for Distillation};
G --> H[Add Radical Inhibitor];
H --> I[Transfer to Flask];
I --> J{Vacuum Distillation};
J --> K["Set High Vacuum (<1 mmHg)"];
K --> L["Slowly Heat Oil Bath"];
L --> M[Collect Pure Fractions];
M --> N[Store Product under N₂ at <4°C];

subgraph "Pre-Distillation"
    A; B; C; D; E; F;
end
subgraph "Distillation Setup"
    G; H; I;
end
subgraph "Distillation"
    J; K; L; M;
end
subgraph "Storage"
    N;
end

style B fill:#F1F3F4,stroke:#5F6368
style G fill:#F1F3F4,stroke:#5F6368
style J fill:#F1F3F4,stroke:#5F6368
style N fill:#34A853,stroke:#202124,font-weight:bold,font-color:#FFFFFF

}


#### **Issue 2: Low Yield and/or Byproducts After Column Chromatography**

**Question: My TLC shows a clean starting material, but after running a silica gel column, I get multiple products and a very low yield. Why is this happening?**

This is a textbook case of on-column decomposition. Standard silica gel is acidic (pH ≈ 4-5) and acts as a solid acid catalyst. This acidity is sufficient to promote the dehydration of the tertiary alcohol, leading to the formation of a more nonpolar enyne byproduct that often co-elutes or appears as a new spot on TLC.

**Causality & Solution:**
The acidic nature of the stationary phase is destroying your product. The solution is to use a deactivated or non-acidic stationary phase.

```dot
graph TD {
    subgraph "Problem Analysis"
        A[Low Yield after Silica Column] --> B{Is the compound unstable on silica?};
        B -- Yes --> C{Deactivate Silica or Change Phase};
        B -- No --> D[Check Other Parameters (Solvent, Loading)];
    end

    subgraph "Solution Pathways"
        C --> E[Option 1: Deactivated Silica];
        C --> F[Option 2: Alternative Stationary Phase];
        E --> G["Protocol: Silica + 1% Triethylamine in Eluent"];
        F --> H["Use Neutral Alumina or Florisil"];
    end

    subgraph "Verification"
        G --> I{Run Small Test Column};
        H --> I;
        I --> J[Analyze Fractions by TLC/GC];
        J -- Clean? --> K[Scale Up Purification];
        J -- Still Decomposing? --> F;
    end

    style A fill:#EA4335,stroke:#202124,font-color:#FFFFFF
    style C fill:#FBBC05,stroke:#202124,font-color:#202124
    style K fill:#34A853,stroke:#202124,font-color:#FFFFFF
}

Caption: Decision tree for troubleshooting decomposition during column chromatography.

Recommended Protocol: Flash Chromatography on Deactivated Silica Gel

  • Prepare the Eluent: Choose a nonpolar solvent system (e.g., Hexanes/Ethyl Acetate). Before use, add 1% triethylamine (Et₃N) by volume to the prepared eluent mixture. The triethylamine will neutralize the acidic sites on the silica gel.

  • Pack the Column: Pack the column using the Et₃N-treated eluent. Ensure the column is well-packed and equilibrated by running several column volumes of the treated eluent through it before loading your sample.

  • Sample Loading: For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. [10]4. Elution and Analysis: Run the column as usual with the Et₃N-treated eluent. Collect fractions and analyze them carefully by TLC. The triethylamine may appear as a high Rf spot on your TLC plate.

  • Post-Column Workup: Combine the pure fractions. The triethylamine is volatile and can often be removed along with the solvent on a rotary evaporator. If residual base is a concern, a quick wash with dilute, cold acid (e.g., 1% HCl) can be performed, followed by immediate drying and solvent removal.

Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase from the start:

  • Neutral Alumina: A good alternative, but its separation characteristics differ from silica. You will need to re-screen for an appropriate solvent system.

  • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for sensitive compounds. [10]

References

Technical Support Center: A Troubleshooting Guide for Reactions with Nazarov's Carbinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Nazarov's carbinol (divinyl carbinols). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and utilizing these valuable intermediates in the Nazarov cyclization for the construction of cyclopentenone frameworks. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

The Nazarov cyclization, a powerful tool in organic synthesis, often begins with the acid-promoted transformation of a divinyl carbinol into a pentadienyl cation, which then undergoes a 4π-electrocyclization.[1] While conceptually straightforward, the practical execution of this reaction sequence can be fraught with challenges, from the stability of the carbinol precursor to the control of selectivity in the cyclization step. This guide provides field-proven insights to address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and cyclization of Nazarov's carbinols in a question-and-answer format.

Part 1: The Starting Material - Nazarov's Carbinol

Q1: My synthesis of the divinyl carbinol is giving a low yield. What are the likely causes?

A1: Low yields in the synthesis of divinyl carbinols, typically prepared by the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to an α,β-unsaturated ketone, can often be traced to a few key factors:

  • Quality of the Grignard Reagent: The activity of Grignard reagents is paramount. Ensure your vinylmagnesium bromide is freshly prepared or properly titrated. Old or partially decomposed reagent will lead to incomplete conversion.

  • Reaction Conditions: These reactions are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: Enolization of the starting ketone can compete with the desired 1,2-addition. Using a more reactive organometallic reagent or a different salt (e.g., vinyl lithium) can sometimes mitigate this. Additionally, conjugate (1,4) addition can be a competing pathway.

Q2: My isolated divinyl carbinol seems to be degrading over time. How should I handle and store it?

A2: Divinyl carbinols are tertiary allylic alcohols. While the allylic system provides some electronic stability through resonance, these compounds are susceptible to decomposition, particularly under acidic conditions.[2][3]

  • Acid Sensitivity: Trace amounts of acid can catalyze dehydration or rearrangement reactions. It is crucial to ensure that all glassware used for storage is free from acidic residues.

  • Storage Recommendations: For long-term storage, it is advisable to keep the purified carbinol in a tightly sealed container under an inert atmosphere at low temperatures (e.g., in a freezer at -20 °C). Storing it as a solution in a non-acidic, aprotic solvent can also enhance stability. Avoid chlorinated solvents for long-term storage as they can generate HCl over time.

Part 2: The Nazarov Cyclization Reaction

Q3: My Nazarov cyclization is not proceeding, and I am recovering the starting carbinol. What should I try?

A3: A stalled Nazarov cyclization is a common hurdle. The key is to facilitate the formation of the pentadienyl cation. Here is a logical progression of troubleshooting steps:

  • Increase Lewis Acid Strength: The choice of Lewis acid is critical. If you are using a mild Lewis acid like Cu(OTf)₂, consider switching to a more potent one. A common strategy is to move up in Lewis acidity, for example, from Sc(OTf)₃ to BF₃·OEt₂ and then to stronger options like TiCl₄ or SnCl₄.[3]

  • Increase Catalyst Loading: Many so-called "catalytic" Nazarov cyclizations require stoichiometric or even super-stoichiometric amounts of the Lewis acid, as the product can coordinate to the catalyst and inhibit turnover.[4] Gradually increasing the loading of the Lewis acid can often initiate the reaction.

  • Elevate the Reaction Temperature: The formation of the pentadienyl cation and the subsequent electrocyclization are often thermally dependent. If the reaction is being run at low temperatures, a gradual increase in temperature may be necessary to overcome the activation barrier.

Q4: The reaction is messy, and I'm observing multiple side products instead of the desired cyclopentenone. How can I improve the selectivity?

A4: The formation of side products is often due to competing reaction pathways from the highly reactive carbocation intermediates.

  • Wagner-Meerwein Rearrangements: The intermediate oxyallyl cation can undergo skeletal rearrangements. The choice of Lewis acid and solvent can influence the lifetime and reactivity of this intermediate. Sometimes, a milder, more selective Lewis acid can favor the desired elimination pathway.

  • Uncontrolled Elimination: The elimination of a proton to form the final cyclopentenone can occur at different positions, leading to a mixture of regioisomers. "Directed" Nazarov cyclizations, for instance, using a silicon-substituted vinyl group, can control the regioselectivity of this step.[5]

  • Carbinol Decomposition: As mentioned, the starting carbinol can decompose under harsh acidic conditions. Adding the Lewis acid slowly at a low temperature before warming the reaction can help to control the initial stages and prevent unwanted decomposition pathways.

Q5: How do I choose the right Lewis Acid for my specific divinyl carbinol?

A5: The optimal Lewis acid depends heavily on the electronic and steric properties of your substrate. A good starting point is to consider the electron density of your divinyl system.

Lewis Acid CategoryExamplesBest Suited ForRationale
Mild Sc(OTf)₃, Cu(OTf)₂, In(OTf)₃Electron-rich or "polarized" divinyl carbinols.These substrates are more easily ionized to form the pentadienyl cation, and a milder Lewis acid is sufficient to promote the reaction while minimizing side reactions.[6]
Moderate BF₃·OEt₂, AlCl₃General-purpose; good for unactivated or moderately activated substrates.These provide a good balance of reactivity and are widely used. BF₃·OEt₂ is particularly common due to its ease of handling.
Strong TiCl₄, SnCl₄Electron-deficient or sterically hindered divinyl carbinols.These substrates require a more potent Lewis acid to overcome a higher activation barrier for ionization and cyclization.[3]

Experimental Protocols

Protocol 1: Synthesis of a Model Nazarov's Carbinol (1,4-Pentadien-3-ol)

This protocol describes the synthesis of a simple divinyl carbinol from acrolein and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Prepare Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Addition to Acrolein: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,4-pentadien-3-ol as a colorless oil.[7]

Protocol 2: Sc(OTf)₃-Catalyzed Nazarov Cyclization of a Divinyl Carbinol

This protocol provides a general procedure for the cyclization of a divinyl carbinol using a mild Lewis acid.[2]

Materials:

  • Divinyl carbinol (from Protocol 1 or other synthesis)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane or dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the divinyl carbinol (1.0 eq) and dissolve it in the anhydrous solvent (to make a ~0.1 M solution).

  • Catalyst Addition: Add Sc(OTf)₃ (5-10 mol%) to the solution at room temperature.

  • Reaction Progress: Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) as needed. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[8]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclopentenone product by flash column chromatography on silica gel.[9]

Visualizations

Reaction Mechanism and Key Intermediates

Nazarov_Mechanism cluster_start Carbinol Activation cluster_cyclization Cyclization Cascade cluster_end Product Formation Carbinol Divinyl Carbinol Activated_Complex Activated Complex [Carbinol-LA] Carbinol->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Ionization (-LA-OH) Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π Electrocyclization (Conrotatory) Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate Elimination (-H+) Cyclopentenone Cyclopentenone Enol_Intermediate->Cyclopentenone Tautomerization

Caption: Mechanism of the Nazarov cyclization starting from a divinyl carbinol.

Troubleshooting Workflow for Low Yield

References

scale-up challenges in the synthesis of 2-methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-hexen-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this versatile acetylenic alcohol. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 2-methyl-5-hexen-3-yn-2-ol is most commonly achieved via a Grignard reaction. This involves the preparation of a vinylacetylenic Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. While straightforward in principle, this reaction is fraught with potential challenges, particularly during scale-up. The high reactivity of the Grignard reagent, the hazardous nature of the starting materials, and the potential for numerous side reactions demand careful control over reaction conditions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for 2-methyl-5-hexen-3-yn-2-ol?

A1: The most prevalent method is the Grignard reaction, which involves two main steps:

  • Formation of the Grignard Reagent: Vinylacetylene is reacted with an alkylmagnesium halide (e.g., ethylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (THF) to form the vinylacetylenic Grignard reagent (but-1-en-3-ynylmagnesium bromide).

  • Addition to Acetone: The prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the acetone. Subsequent acidic workup yields the desired tertiary alcohol, 2-methyl-5-hexen-3-yn-2-ol.[1][2][3][4]

Q2: What are the primary safety concerns associated with this synthesis, especially at a larger scale?

A2: The primary safety concerns are:

  • Vinylacetylene: This starting material is an extremely flammable and reactive gas.[5][6][7] It can auto-detonate at concentrations above 30 mole percent, a risk that increases with pressure.[8] It must be handled in a well-ventilated area, using spark-proof tools and equipment, and stored away from heat and ignition sources.[5][7]

  • Grignard Reagent: Grignard reagents are highly reactive and can ignite spontaneously in air (pyrophoric). They react violently with water and other protic solvents.[9][10]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with acetone are highly exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction.[6]

  • Flammable Solvents: The use of ethereal solvents like THF and diethyl ether poses a significant fire risk.

Q3: How can I confirm the purity and identity of the final product?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile impurities or byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of 2-methyl-5-hexen-3-yn-2-ol.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, namely the hydroxyl (-OH) stretch, the alkyne (C≡C) stretch, and the alkene (C=C) stretch.

  • Fractional Distillation: A narrow boiling range during fractional distillation is a good indicator of purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 2-methyl-5-hexen-3-yn-2-ol.

Low or No Product Yield
Potential Cause Explanation & Causality Recommended Solution
Inactive Grignard Reagent The Grignard reagent is highly sensitive to moisture and air. Exposure to either will quench the reagent, rendering it inactive.[1][9] The surface of the magnesium turnings may also be passivated by an oxide layer, preventing the reaction from initiating.- Ensure all glassware is flame-dried or oven-dried immediately before use.- Use anhydrous solvents. Diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).- Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under an inert atmosphere.[12][13]
Side Reaction with Acidic Protons Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture.[14][15] In this synthesis, the terminal alkyne proton of vinylacetylene is acidic and will be deprotonated by the initial Grignard reagent (e.g., ethylmagnesium bromide). This is the desired reaction to form the vinylacetylenic Grignard. However, if any water is present, it will be deprotonated in preference, consuming the reagent.- Strictly anhydrous conditions are paramount.- Use a slight excess of the initial Grignard reagent to ensure complete formation of the vinylacetylenic Grignard.
Poor Quality of Reagents Impurities in the magnesium metal, such as iron and manganese, can negatively impact the yield of the Grignard reaction.[8] The alkyl halide used to prepare the initial Grignard reagent must also be pure and dry.- Use high-purity magnesium turnings specifically designated for Grignard reactions.- Purify the alkyl halide by distillation if its purity is questionable.
Formation of Significant Byproducts
Potential Cause Explanation & Causality Recommended Solution
Wurtz Coupling Product The Grignard reagent can react with the starting alkyl halide in a coupling reaction, leading to the formation of a dimer (e.g., butane if using ethyl bromide). This is more prevalent with primary and benzylic halides.[13]- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.- Ensure efficient stirring to quickly disperse the added halide.
Enolization of Acetone The Grignard reagent can act as a base and deprotonate the α-carbon of acetone, forming an enolate. This is a competing, non-productive pathway that consumes both the Grignard reagent and the ketone.[16]- Perform the addition of the Grignard reagent to the acetone at a low temperature (e.g., 0 °C or below) to favor the nucleophilic addition over the enolization reaction.- Use a "Turbo Grignard" reagent like iPrMgCl·LiCl, which can increase reactivity at lower temperatures.[7]
Unreacted Starting Materials in Product Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or poor mixing.- Monitor the reaction progress using TLC or GC to ensure completion.- Ensure accurate measurement of all reagents.- Use efficient mechanical stirring, especially at larger scales.
Scale-Up Challenges
Potential Cause Explanation & Causality Recommended Solution
Runaway Reaction The exothermic nature of the Grignard reaction is a major concern during scale-up. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6] An uncontrolled exotherm can lead to boiling of the solvent and a dangerous increase in pressure.- Ensure the reactor has adequate cooling capacity (e.g., a jacketed reactor with a powerful cooling system).- Add the reagents (alkyl halide for Grignard formation, and the Grignard solution to the acetone) slowly and in a controlled manner. Use a syringe pump or a dropping funnel for precise control.- Monitor the internal temperature of the reactor continuously. Have an emergency cooling plan in place (e.g., an ice bath).
Induction Period and Reagent Accumulation Grignard reactions often have an induction period before they initiate. If the alkyl halide is added continuously during this period, it can accumulate. Once the reaction starts, the accumulated reagent can react very rapidly, leading to a sudden and dangerous exotherm.[6]- Add a small amount of the alkyl halide initially and wait for the reaction to start (indicated by a temperature increase or bubble formation) before adding the rest.- Consider using an initiator like iodine or 1,2-dibromoethane to ensure a prompt and controlled start to the reaction.
Mixing and Mass Transfer Issues In large reactors, inefficient mixing can lead to localized "hot spots" where the reaction is more vigorous, and areas of low reactivity. This can result in inconsistent product quality and the formation of byproducts.[6]- Use a mechanical stirrer with an appropriately designed impeller for the reactor size and geometry.- Ensure the stirring speed is sufficient to maintain a homogeneous mixture.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of 2-methyl-5-hexen-3-yn-2-ol at different scales. These values are representative and may vary based on specific experimental conditions and equipment.

Parameter Lab Scale (250 mL) Pilot Scale (10 L) Production Scale (100 L)
Vinylacetylene (g) 135205200
Ethylmagnesium Bromide (1.0 M in THF, mL) 25010000100000
Acetone (g) 166406400
Solvent (THF, L) 0.2880
Reaction Temperature (°C) 0 to 250 to 25 (with active cooling)0 to 25 (with active cooling)
Typical Yield (%) 75-8570-8065-75
Purity (by GC, %) >98>97>97

Experimental Protocols

Lab-Scale Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Vinylacetylene (as a solution in THF or bubbled as a gas)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard, dry glassware for Grignard reactions

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

  • Formation of Vinylacetylenic Grignard:

    • Cool the solution of ethylmagnesium bromide to 0 °C in an ice bath.

    • Slowly bubble vinylacetylene gas (1.0 eq) through the solution or add a pre-prepared solution of vinylacetylene in THF. Ethane gas will evolve.

    • After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Reaction with Acetone:

    • To the freshly prepared vinylacetylenic Grignard reagent at 0 °C, add a solution of anhydrous acetone (1.0 eq) in anhydrous THF dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[17]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure.[18][19]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Vinylacetylene Vinylacetylene Vinylacetylenic_MgBr But-1-en-3-ynylmagnesium bromide Vinylacetylene->Vinylacetylenic_MgBr THF EtMgBr EtMgBr EtMgBr->Vinylacetylenic_MgBr Ethane Ethane Vinylacetylenic_MgBr->Ethane byproduct Acetone Acetone Intermediate_Alkoxide Magnesium Alkoxide Intermediate Vinylacetylenic_MgBr->Intermediate_Alkoxide Acetone->Intermediate_Alkoxide H3O+ H3O+ Final_Product 2-Methyl-5-hexen-3-yn-2-ol Intermediate_Alkoxide->Final_Product H3O+->Final_Product

Caption: Synthetic pathway for 2-methyl-5-hexen-3-yn-2-ol.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Grignard Prepare EtMgBr in Anhydrous THF Start->Prepare_Grignard Form_Vinylacetylenic React with Vinylacetylene at 0 °C Prepare_Grignard->Form_Vinylacetylenic React_Acetone Add Acetone Solution at 0 °C Form_Vinylacetylenic->React_Acetone Warm_Stir Warm to RT and Stir React_Acetone->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extract Extract with Ether Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Fractional Distillation Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Low or No Yield Check_Grignard_Formation Did Grignard formation initiate? Problem->Check_Grignard_Formation No_Initiation Re-activate Mg, check anhydrous conditions. Check_Grignard_Formation->No_Initiation No Yes_Initiation Yes Check_Grignard_Formation->Yes_Initiation Check_Byproducts Are there significant byproducts? Yes_Initiation->Check_Byproducts Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Identify_Byproduct Identify byproduct (GC-MS) Yes_Byproducts->Identify_Byproduct Incomplete_Reaction Incomplete reaction. Increase reaction time or check stoichiometry. No_Byproducts->Incomplete_Reaction Wurtz_Product Wurtz Coupling? Identify_Byproduct->Wurtz_Product Enolization_Product Enolization? Identify_Byproduct->Enolization_Product Slow_Addition Slow halide addition. Wurtz_Product->Slow_Addition Yes Lower_Temp Lower reaction temperature. Enolization_Product->Lower_Temp Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Managing Side Reactions of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyl-5-hexen-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile enynol. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you manage and mitigate common side reactions involving the vinyl group, ensuring the success of your synthetic endeavors.

Introduction to the Reactivity Landscape

2-Methyl-5-hexen-3-yn-2-ol is a valuable building block possessing three distinct functional groups: a terminal vinyl group, an internal alkyne, and a tertiary alcohol. This trifecta of reactivity opens up a wide array of synthetic possibilities but also presents unique challenges in chemoselectivity. The vinyl group, in particular, can be susceptible to a variety of undesirable side reactions depending on the experimental conditions. This guide will focus on identifying, understanding, and controlling these reactions to achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Side Reactions of the Vinyl Group

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable troubleshooting steps.

Issue 1: Unwanted Polymerization of the Vinyl Group

Symptoms:

  • Formation of an insoluble, tacky, or solid precipitate during the reaction or workup.

  • Broad, unresolved peaks in ¹H NMR spectra, indicating polymeric material.

  • Difficulty in isolating the desired product in pure form.

  • Inconsistent reaction yields.

Causality: The terminal vinyl group of 2-methyl-5-hexen-3-yn-2-ol can undergo radical, cationic, or coordination polymerization, especially in the presence of certain catalysts, initiators, or under thermal stress.[1] This is a common issue in reactions such as enyne metathesis.[2]

Troubleshooting Protocol:

  • Inhibitor Addition:

    • For Radical Polymerization: Add a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture. A loading of 0.1-1 mol% is typically sufficient.

    • For Metal-Catalyzed Polymerization: In reactions like enyne metathesis, the presence of excess ethylene can suppress alkyne polymerization.[2]

  • Temperature Control:

    • Avoid excessive heating. If the desired reaction requires elevated temperatures, conduct a temperature screen to find the minimum effective temperature.

    • Ensure uniform heating to prevent localized "hot spots" that can initiate polymerization.

  • Solvent Choice:

    • Use degassed solvents to remove dissolved oxygen, which can initiate radical polymerization.

    • The choice of solvent can influence catalyst activity and stability, which in turn can affect polymerization pathways.

  • Catalyst and Reagent Purity:

    • Impurities in catalysts or reagents can sometimes act as initiators. Use freshly purified reagents and high-purity catalysts.

Experimental Protocol: Free-Radical Polymerization Inhibition

  • To a solution of 2-methyl-5-hexen-3-yn-2-ol in a suitable degassed solvent, add 0.5 mol% of BHT.

  • Stir the mixture for 10-15 minutes under an inert atmosphere (e.g., argon or nitrogen) to ensure complete dissolution and distribution of the inhibitor.

  • Proceed with the addition of your catalyst and/or other reagents as per your reaction protocol.

  • Maintain the inert atmosphere and desired temperature throughout the reaction.

Issue 2: Acid-Catalyzed Rearrangement and Hydration of the Vinyl Group

Symptoms:

  • Formation of α,β-unsaturated ketones or aldehydes as byproducts, detectable by GC-MS or NMR.

  • Appearance of a new carbonyl peak in the IR spectrum (around 1650-1700 cm⁻¹).

  • In acid-catalyzed reactions, lower than expected yield of the desired product.

Causality: In the presence of strong acids, the tertiary propargyl alcohol moiety can undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.[3][4] While this involves the alkyne and alcohol, acidic conditions can also lead to the hydration of the vinyl group, following Markovnikov's rule, to produce a diol, which may undergo further reactions.[5][6]

Troubleshooting Workflow:

start Acid-Catalyzed Side Reaction Observed check_acid Is a strong acid necessary? start->check_acid protect_alcohol Protect the tertiary alcohol start->protect_alcohol protect_vinyl Protect the vinyl group start->protect_vinyl use_lewis_acid Consider a milder Lewis acid catalyst check_acid->use_lewis_acid No buffer Use a buffered system to control pH check_acid->buffer Yes monitor Monitor reaction progress closely use_lewis_acid->monitor buffer->monitor low_temp Lower the reaction temperature protect_alcohol->low_temp protect_vinyl->monitor low_temp->monitor end_success Side Reaction Minimized monitor->end_success end_fail Re-evaluate synthetic strategy monitor->end_fail

Caption: Troubleshooting workflow for acid-catalyzed side reactions.

Mitigation Strategies:

StrategyDescriptionRecommended Conditions
Use Milder Acids Replace strong Brønsted acids (e.g., H₂SO₄) with milder Lewis acids or solid-supported acids.Examples: InCl₃, Ag-based catalysts.[3]
pH Control Employ a buffered solution to maintain a specific pH range where the desired reaction is favored and side reactions are minimized.Acetate or phosphate buffers can be effective.[7]
Protecting Groups Protect the tertiary alcohol as a silyl ether (e.g., TMS, TBS) to prevent its participation in rearrangements.See "Protecting Group Strategies" section below.
Temperature and Time Run the reaction at the lowest possible temperature and for the shortest time necessary for completion.Monitor by TLC or LC-MS to determine the optimal reaction time.[4]
Issue 3: Isomerization of the Terminal Vinyl Group

Symptoms:

  • Formation of an internal alkene isomer, observed as a mixture of products by GC or NMR.

  • Changes in the vinyl region of the ¹H NMR spectrum, with the appearance of new signals corresponding to internal olefinic protons.

Causality: Transition metal catalysts, particularly those used in hydrogenation or cross-coupling reactions, can sometimes catalyze the isomerization of the terminal double bond to a more stable internal position.[8] This can also be promoted by strong bases.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Choose a catalyst known for low isomerization activity. For example, in hydrogenation, Lindlar's catalyst is generally preferred for selective alkyne reduction with minimal alkene isomerization.

    • Screen different ligands for your transition metal catalyst, as the ligand sphere can significantly influence the propensity for isomerization.

  • Reaction Conditions:

    • Minimize reaction time and temperature.

    • In base-mediated reactions, consider using a non-isomerizing base or a sterically hindered base.

  • Protecting Groups:

    • If the vinyl group is not the desired reactive site, it can be temporarily protected to prevent isomerization. Dihydroxylation followed by protection as an acetal and subsequent elimination is a possible, albeit lengthy, strategy.

Protecting Group Strategies for the Vinyl Group

When the vinyl group is not the intended site of reaction, employing a protecting group can be an effective strategy to prevent side reactions.[9]

Protecting Group StrategyIntroductionRemovalStability
Silyl Protection (via Hydrosilylation) Hydrosilylation of the vinyl group with a silane (e.g., HSiCl₃) in the presence of a platinum catalyst.Fluoride source (e.g., TBAF) or acid/base hydrolysis.Stable to a wide range of non-fluoride conditions.
Acetal Protection (via Dihydroxylation) 1. Dihydroxylation of the vinyl group (e.g., with OsO₄/NMO). 2. Protection of the resulting diol as an acetal (e.g., with acetone and an acid catalyst).1. Acid-catalyzed hydrolysis of the acetal. 2. Reductive elimination of the diol to regenerate the alkene.Stable to basic and many organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: I am trying to selectively hydrogenate the alkyne to a Z-alkene. How can I avoid reduction of the vinyl group?

A1: This is a classic chemoselectivity challenge. The use of a "poisoned" catalyst is key. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the standard choice for the syn-hydrogenation of alkynes to Z-alkenes and is generally selective over the reduction of a non-conjugated vinyl group. Careful monitoring of the reaction progress by GC or NMR is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction.

Q2: Can I perform an oxidation reaction on the tertiary alcohol without affecting the vinyl or alkyne groups?

A2: Yes, but with careful selection of the oxidant. Strong oxidants like potassium permanganate or ozone will readily cleave both the double and triple bonds.[10] Milder, more selective oxidizing agents are required. For example, Dess-Martin periodinane (DMP) or a Swern oxidation are less likely to affect the unsaturated functionalities under carefully controlled conditions. However, it is always advisable to run a small-scale test reaction and analyze the product mixture for byproducts.

Q3: What are the best analytical methods to monitor the side reactions of the vinyl group?

A3: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress and the formation of new, often differently polarized, byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and identifying them by their mass spectra. This is particularly useful for detecting isomers and small molecule byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any significant side products. The vinyl proton signals in the ¹H NMR spectrum (typically 5-6 ppm) are particularly diagnostic.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of starting material and the appearance of products in real-time, especially for less volatile compounds.[4]

Workflow for Reaction Monitoring:

start Start Reaction tlc TLC Monitoring (every 30-60 min) start->tlc reaction_complete Reaction Appears Complete? tlc->reaction_complete reaction_complete->tlc No workup Workup and Purification reaction_complete->workup Yes gcms_nmr GC-MS and NMR Analysis workup->gcms_nmr product_ok Desired Product and Purity gcms_nmr->product_ok byproducts Significant Byproducts Detected gcms_nmr->byproducts troubleshoot Consult Troubleshooting Guide byproducts->troubleshoot

Caption: A general workflow for monitoring reaction progress and identifying byproducts.

We hope this technical guide serves as a valuable resource in your work with 2-methyl-5-hexen-3-yn-2-ol. Should you have further questions or require additional support, please do not hesitate to contact our application specialists.

References

Technical Support Center: Stereoselective Control in Reactions of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-5-hexen-3-yn-2-ol. This guide is designed to provide expert insights and practical troubleshooting advice for achieving high stereoselectivity in your synthetic transformations. The unique structure of this enyne alcohol—featuring a tertiary alcohol, an internal alkyne, and a terminal alkene—presents both versatile opportunities and distinct stereochemical challenges.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Foundational FAQs

This section addresses common initial questions regarding the substrate and the principles of stereocontrol.

Q1: What are the key structural features of 2-methyl-5-hexen-3-yn-2-ol that influence its reactivity and stereoselectivity?

A: The reactivity of 2-methyl-5-hexen-3-yn-2-ol is governed by the interplay of its three functional groups:

  • Tertiary Propargylic Alcohol: The hydroxyl group can act as a directing group, be activated for nucleophilic substitution, or participate in rearrangements. Being tertiary, it is prone to carbocation formation under acidic conditions and presents significant steric hindrance.

  • Internal Alkyne: The triple bond is a site for various additions, including hydrogenation, hydration, and cyclization. Its internal position influences regioselectivity compared to terminal alkynes.

  • Terminal Alkene: The vinyl group can undergo addition reactions or participate in intramolecular cyclizations with the alkyne (enyne cyclization).

Stereoselectivity is challenging because reactions can create new stereocenters at the alcohol carbon (if substituted), or across the double or triple bonds. The inherent achirality of the starting material means that creating a chiral product requires an enantioselective approach, typically involving chiral catalysts or reagents.[2]

Q2: What are the primary classes of stereoselective reactions involving this molecule?

A: The most relevant stereoselective transformations for this substrate include:

  • Asymmetric Reduction: Selective reduction of the alkyne or the eventual ketone functionality (formed via rearrangement) to create chiral alcohols. Asymmetric transfer hydrogenation (ATH) is a powerful tool for this.[3][4]

  • Enyne Cyclizations: Intramolecular reactions catalyzed by transition metals (e.g., Au, Pt, Pd) that can form complex carbocyclic or heterocyclic structures. Controlling the facial selectivity of bond formation is key to achieving diastereoselectivity.[5][6]

  • Meyer-Schuster Rearrangement: The acid-catalyzed rearrangement of the propargylic alcohol to an α,β-unsaturated ketone. While the classic reaction is not stereoselective in creating a stereocenter, controlling the E/Z geometry of the resulting enone is critical. Furthermore, avoiding the competing Rupe rearrangement is a major challenge.[7][8]

Section 2: Troubleshooting Guides for Common Stereoselectivity Issues

This core section provides solutions to specific experimental problems in a direct Q&A format.

Problem: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Q3: My asymmetric transfer hydrogenation (ATH) of the corresponding enone is yielding a racemic or nearly racemic product. What are the most likely causes and how can I fix this?

A: Low enantioselectivity in ATH reactions is a common issue that typically points to problems with the catalyst system, reaction conditions, or substrate purity.

Causality: The enantioselectivity of an ATH reaction is determined by the energetic difference between the two diastereomeric transition states formed between the substrate and the chiral catalyst.[9] Any factor that disrupts the precise geometry of this interaction will erode the ee.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Verify Catalyst Activity: Are you using a pre-catalyst that requires activation? Ensure the active catalytic species is forming correctly.

    • Ligand Purity: The enantiopurity of your chiral ligand (e.g., a derivative of TsDPEN for Ru-based catalysts) is paramount. Use a ligand with >99% ee.

    • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less selective dimeric species. Screen a range from 0.5 mol% to 2 mol%.

  • Solvent and Formic Acid/Amine Ratio:

    • Solvent Choice: The solvent profoundly impacts catalyst solubility and conformation. Aprotic solvents like DCM or Toluene can be effective, but sometimes protic solvents like isopropanol are required. The choice is highly system-dependent.

    • Azeotrope Composition: For the common formic acid/triethylamine (HCOOH/NEt₃) system, the 5:2 azeotrope is often optimal for maintaining the reaction pH and the integrity of the Ru-hydride species.[9] Deviating from this can drastically lower ee.

  • Temperature Control:

    • Lower the Temperature: Most asymmetric reactions show improved selectivity at lower temperatures, as this magnifies the small energy differences between diastereomeric transition states. Try running your reaction at 0 °C or even -20 °C, though this will slow the reaction rate.

  • Substrate Purity:

    • Inhibitors: Trace impurities in your substrate (e.g., leftover base or acid from a previous step) can act as catalyst poisons. Re-purify your starting material by column chromatography or distillation.

Troubleshooting Workflow: Low Enantioselectivity

This diagram outlines a logical flow for diagnosing and solving issues with low ee.

G start Problem: Low ee (<90%) cat_check Step 1: Verify Catalyst System start->cat_check cond_check Step 2: Optimize Conditions cat_check->cond_check ligand Is chiral ligand >99% ee? cat_check->ligand sub_check Step 3: Check Substrate cond_check->sub_check temp Lower reaction temp? (e.g., 25°C to 0°C) cond_check->temp purify Re-purify substrate via chromatography/distillation sub_check->purify success Success: High ee Achieved loading Screen catalyst loading (0.5-2 mol%) ligand->loading Yes solvent Screen solvents? (DCM, Toluene, IPA) temp->solvent Yes azeotrope Is HCOOH/NEt3 ratio 5:2? solvent->azeotrope Yes purify->success

Caption: A step-by-step decision tree for troubleshooting low enantiomeric excess.

Problem: Undesired Rearrangement Products

Q4: I am attempting a Meyer-Schuster rearrangement, but I am isolating significant amounts of the Rupe rearrangement product (an α,β-unsaturated methyl ketone). How can I favor the desired Meyer-Schuster pathway?

A: The competition between the Meyer-Schuster and Rupe rearrangements is a classic problem for tertiary propargylic alcohols.[7] The outcome is dictated by the reaction mechanism, which can be controlled by your choice of catalyst.

Causality:

  • Meyer-Schuster Pathway: Proceeds through a formal 1,3-shift of the hydroxyl group, often via an allenic carbocation intermediate, followed by tautomerization.[10]

  • Rupe Pathway: Involves the initial hydration of the alkyne to form an enol, which then tautomerizes and dehydrates to yield the conjugated ketone.[7]

Strongly acidic, protic conditions (e.g., H₂SO₄, HCl) favor the formation of a tertiary carbocation, which can lead to a mixture of pathways. The key is to use catalysts that promote the 1,3-hydroxyl shift without facilitating alkyne hydration.

Solutions:

  • Switch to Lewis Acid or Transition Metal Catalysts: This is the most effective strategy.

    • Transition Metals (Au, Ru, Ag): Gold and other π-acidic metals can activate the alkyne towards nucleophilic attack by the distal hydroxyl group, directly promoting the 1,3-shift mechanism.[7][10]

    • Lewis Acids (InCl₃, Sc(OTf)₃): Milder Lewis acids can coordinate to the hydroxyl group, facilitating its migration without being acidic enough to promote significant alkyne hydration. Microwave-assisted catalysis with InCl₃ has shown excellent results.[7]

  • Modify the Substrate: An alternative, though more synthetically intensive, approach is to convert the alcohol to a better leaving group (e.g., an acetate or carbonate). The rearrangement can then be promoted under milder conditions, favoring the Meyer-Schuster pathway.

Reaction Pathways: Meyer-Schuster vs. Rupe

This diagram illustrates the mechanistic divergence leading to the two possible products.

G cluster_ms Meyer-Schuster cluster_rupe Rupe start 2-Methyl-5-hexen-3-yn-2-ol intermediate [Intermediate] start->intermediate ms_product Meyer-Schuster Product (α,β-Unsaturated Ketone) intermediate->ms_product Favored Pathway rupe_product Rupe Product (α,β-Unsaturated Methyl Ketone) intermediate->rupe_product Competing Pathway ms_catalyst Catalyst: Au(I), InCl₃, Ru(II) ms_catalyst->ms_product ms_mech 1,3-Hydroxyl Shift rupe_catalyst Catalyst: Strong Protic Acid (H₂SO₄) rupe_catalyst->rupe_product rupe_mech Alkyne Hydration

References

Validation & Comparative

1H and 13C NMR analysis of 2-methyl-5-hexen-3-yn-2-ol products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-methyl-5-hexen-3-yn-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-5-hexen-3-yn-2-ol (CAS No. 690-94-8).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides detailed protocols, and offers a comparative analysis with a structurally similar analog to highlight the nuanced power of NMR spectroscopy in unambiguous molecular characterization.

The molecule of interest, 2-methyl-5-hexen-3-yn-2-ol, is a C7H10O organic compound featuring a unique combination of three functional groups: a tertiary alcohol, a disubstituted alkyne (triple bond), and a terminal alkene (double bond).[2] This polyfunctional nature makes it a versatile intermediate in organic synthesis, but also presents a distinct challenge for structural elucidation, requiring a robust analytical approach to differentiate its various proton and carbon environments. NMR spectroscopy, particularly a multi-technique approach (1D ¹H, ¹³C, and 2D correlation spectroscopy), stands as the definitive method for this task.

Predicted NMR Spectral Data: A Quantitative Overview

The quantitative NMR data for 2-methyl-5-hexen-3-yn-2-ol are summarized below. These values are predicted based on established chemical shift principles and data from spectral databases for similar functional groups.[3][4] The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent such as chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for 2-methyl-5-hexen-3-yn-2-ol
Atom Number(s) (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-1~1.50SingletN/A6HSix equivalent methyl protons adjacent to a quaternary carbon and an oxygen atom.
H-2 (OH)~2.0 - 4.0 (variable)Broad SingletN/A1HExchangeable hydroxyl proton; chemical shift is concentration and solvent dependent.[5][6]
H-5~5.60Doublet of Triplets (dt)JH5-H6trans ≈ 17.0 Hz, JH5-H6cis ≈ 10.5 Hz, ⁴JH5-H7 ≈ 2.0 Hz1HVinylic proton coupled to two geminal vinylic protons and long-range coupling to the alkynyl proton.
H-6a (trans)~5.35Doublet of Quartets (dq)JH6trans-H5 ≈ 17.0 Hz, Jgem ≈ 2.0 Hz, ⁴JH6trans-H7 ≈ 2.5 Hz1HVinylic proton trans to H-5, showing large trans coupling and smaller geminal and long-range couplings.
H-6b (cis)~5.25Doublet of Quartets (dq)JH6cis-H5 ≈ 10.5 Hz, Jgem ≈ 2.0 Hz, ⁵JH6cis-H7 ≈ 2.0 Hz1HVinylic proton cis to H-5, showing smaller cis coupling and other minor couplings.
Table 2: Predicted ¹³C NMR Spectral Data for 2-methyl-5-hexen-3-yn-2-ol
Atom Number (See Fig. 1)Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-1~31CH₃sp³ hybridized methyl carbons, shielded environment.
C-2~65C (Quaternary)sp³ quaternary carbon attached to an electronegative oxygen atom, resulting in a downfield shift.[5]
C-3~85C (Quaternary)sp hybridized alkyne carbon, deshielded. Signal is expected to be weak due to being quaternary.[7][8]
C-4~90C (Quaternary)sp hybridized alkyne carbon adjacent to the vinyl group, further deshielded. Signal is expected to be weak.[7][8]
C-5~129CHsp² hybridized vinyl carbon.
C-6~117CH₂sp² hybridized terminal vinyl carbon.

Structural Analysis and Assignment Strategy

The complete and unambiguous assignment of the ¹H and ¹³C signals is achieved by a logical workflow that integrates 1D and 2D NMR techniques. This approach ensures that each signal is correctly assigned to its corresponding atom in the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system is essential.

Caption: Figure 1. Structure of 2-methyl-5-hexen-3-yn-2-ol with atom numbering.

¹H NMR Interpretation

The proton spectrum is expected to show four distinct regions corresponding to the different chemical environments:

  • Aliphatic Region (~1.50 ppm): A prominent singlet integrating to 6H corresponds to the two equivalent methyl groups (C1). Its singlet nature is due to the absence of adjacent protons, as it is attached to the quaternary carbon C2.

  • Hydroxyl Proton (~2.0-4.0 ppm): The alcohol proton (OH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which results in H/D exchange and the disappearance of the signal.[6]

  • Vinylic Protons (~5.2-5.6 ppm): The three protons on the double bond (H5, H6a, H6b) will be in the downfield region. They form a complex splitting pattern due to geminal (between H6a and H6b), cis, and trans couplings with each other. This complexity provides definitive information about the alkene geometry.

¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the seven carbon atoms (the two methyl carbons are equivalent):

  • Aliphatic Carbon (~31 ppm): A single peak for the two equivalent methyl carbons (C1).

  • Oxygenated Carbon (~65 ppm): The quaternary carbon C2, bonded to the hydroxyl group, is significantly deshielded.[5]

  • Alkyne Carbons (~85-90 ppm): The two sp-hybridized carbons (C3, C4) of the alkyne are characteristic.[9] As they are both quaternary, their signals are expected to be of low intensity in a standard ¹³C experiment.

  • Alkene Carbons (~117-129 ppm): The two sp²-hybridized carbons of the alkene (C5, C6) appear in the typical range for vinylic carbons.[7][10]

2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D correlation experiments like HSQC and HMBC are indispensable for irrefutable proof of the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11][12] It would show correlations between H1↔C1, H5↔C5, and H6↔C6, confirming the direct C-H bonds. The quaternary carbons (C2, C3, C4) and the OH proton would be absent from this spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.[13]

Caption: Figure 2. Expected key long-range HMBC correlations.

Key expected HMBC correlations that would solidify the structure include:

  • H1 to C2 and C3: The methyl protons would correlate to the quaternary alcohol carbon (²J) and the nearest alkyne carbon (³J), linking the methyl groups to the carbon backbone.

  • H5 to C3 and C4: The vinylic proton H5 would show correlations to both alkyne carbons, bridging the alkene and alkyne functionalities.

  • H6 to C4 and C5: The terminal vinylic protons would correlate back to the internal vinylic carbon and the adjacent alkyne carbon.

Comparative Analysis

Comparison with Alternative Analytical Techniques
  • Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups. For this molecule, one would expect to see a broad O-H stretch (~3400 cm⁻¹), a C≡C stretch (~2100-2200 cm⁻¹, likely weak for a disubstituted alkyne), and a C=C stretch (~1640 cm⁻¹). While useful for confirmation, IR provides no information on the connectivity of the carbon skeleton.

  • Mass Spectrometry (MS): MS would confirm the molecular weight (110.15 g/mol )[1] and provide fragmentation patterns. Common fragments might arise from the loss of a methyl group or water. However, MS cannot distinguish between structural isomers.

  • NMR's Superiority: NMR is the only single technique that provides a complete picture of the molecular structure, including carbon backbone, proton environments, and through-bond connectivity, making it superior for the definitive characterization of novel or complex molecules.

Comparison with a Structural Analog: 2-methyl-5-hexen-3-ol

A powerful way to understand spectral features is to compare the target molecule with a close analog. Here, we compare it with 2-methyl-5-hexen-3-ol, where the alkyne has been reduced to an alkane single bond.[14][15]

Table 3: Spectral Comparison of 2-methyl-5-hexen-3-yn-2-ol vs. 2-methyl-5-hexen-3-ol

Feature2-methyl-5-hexen-3-yn-2-ol (Target)2-methyl-5-hexen-3-ol (Analog)Rationale for Difference
¹H NMR
Protons adjacent to C3/C4No protons on alkyne carbons~2.2 ppm (multiplet, 2H)New CH₂ group (C4) in the analog creates new aliphatic signals.
¹³C NMR
C3 Signal~85 ppm (sp, Quaternary)~40 ppm (sp³, CH)Change in hybridization from sp to sp³ causes a significant upfield shift.
C4 Signal~90 ppm (sp, Quaternary)~35 ppm (sp³, CH₂)Change in hybridization from sp to sp³ causes a significant upfield shift.
Overall Rigid, linear C2-C3-C4-C5 geometryFlexible alkyl chainThe reduction of the triple bond to a single bond removes the linear constraint.

This comparison demonstrates how a specific structural change—the reduction of an alkyne—manifests in predictable and significant changes in the NMR spectra. The disappearance of the characteristic downfield alkyne carbon signals and the appearance of new upfield sp³ carbon signals would be the most telling evidence of this transformation.

Experimental Protocols & Workflow

Adherence to standardized protocols is critical for acquiring high-quality, reproducible NMR data.

NMR Analysis Workflow

The logical flow from sample to final structure is a self-validating system, where each step builds upon the last.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation sample 1. Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6 mL) with TMS internal standard sample->dissolve transfer 3. Transfer to 5mm NMR Tube dissolve->transfer one_d 4. Acquire 1D Spectra (¹H, ¹³C{¹H}, DEPT) transfer->one_d two_d 5. Acquire 2D Spectra (HSQC, HMBC) one_d->two_d assign_1d 6. Assign 1D Spectra (Chemical Shifts, Integrals, Multiplicities) two_d->assign_1d assign_2d 7. Correlate using 2D Data (Confirm C-H bonds, Establish long-range connectivity) assign_1d->assign_2d structure 8. Final Structure Confirmation assign_2d->structure

Caption: Figure 3. A systematic workflow for NMR-based structure elucidation.

Detailed Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of 2-methyl-5-hexen-3-yn-2-ol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[16]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

  • Capping and Labeling: Securely cap and label the NMR tube.

Detailed Protocol: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Setup: Load a standard proton experiment. Key parameters include:

    • Pulse Program: A standard 90° pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The structural elucidation of 2-methyl-5-hexen-3-yn-2-ol serves as an exemplary case for the power of a modern, multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide the foundational data on the chemical environments, it is the integration with 2D correlation experiments like HSQC and HMBC that removes all ambiguity. This guide has detailed the expected spectral features, outlined a robust experimental workflow, and contextualized the data through comparison with a structural analog. By understanding the causality behind spectral phenomena and employing a systematic analytical strategy, researchers can confidently and definitively characterize complex organic molecules.

References

A Comparative Guide to the Reactivity of 2-Methyl-5-hexen-3-yn-2-ol and Other Enyne Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functionalized molecules is paramount. This guide provides an in-depth, objective comparison of the chemical behavior of 2-methyl-5-hexen-3-yn-2-ol, a tertiary enyne alcohol, with other primary, secondary, and variously substituted tertiary enyne alcohols. The information presented herein is supported by experimental data and established chemical principles, offering a valuable resource for synthetic planning and methodological development.

Introduction: The Unique Structural Attributes of Enyne Alcohols

Enyne alcohols are a fascinating class of organic compounds characterized by the presence of both alkene and alkyne functionalities, in addition to a hydroxyl group. This trifecta of reactive sites imparts a rich and diverse chemical reactivity, making them valuable building blocks in the synthesis of complex organic molecules. The position and substitution of the alcohol group—primary, secondary, or tertiary—profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity in a variety of transformations.

2-Methyl-5-hexen-3-yn-2-ol, with its tertiary alcohol adjacent to the alkyne and a terminal vinyl group, serves as an excellent case study for exploring the unique reactivity patterns of this class of compounds. This guide will delve into a comparative analysis of its behavior in key organic reactions against other enyne alcohols.

I. Rearrangement Reactions: A Tale of Two Pathways

Acid-catalyzed rearrangements of propargyl alcohols are classic transformations that lead to the formation of α,β-unsaturated carbonyl compounds. For enyne alcohols, the substitution pattern of the alcohol dictates the predominant reaction pathway: the Meyer-Schuster rearrangement or the Rupe rearrangement.

The Meyer-Schuster and Rupe Rearrangements: A Competitive Landscape

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[1][2][3] In contrast, the Rupe rearrangement is a competing reaction, particularly for tertiary alcohols, that yields α,β-unsaturated ketones through a different mechanistic pathway involving an enyne intermediate.[2]

For tertiary enyne alcohols like 2-methyl-5-hexen-3-yn-2-ol, the competition between these two pathways is a critical consideration. The choice of acid catalyst and reaction conditions can influence the product distribution. While strong acids traditionally favor the Rupe pathway for tertiary alcohols, milder conditions using transition metal and Lewis acid catalysts can promote the Meyer-Schuster rearrangement.[2]

A study on the rearrangement of tertiary arylpropargyl alcohols highlighted the influence of reaction conditions on the product outcome.[4] While specific comparative data for 2-methyl-5-hexen-3-yn-2-ol is not abundant in readily available literature, the general principles suggest that under harsh acidic conditions, it would be prone to the Rupe rearrangement.

Table 1: Comparison of Meyer-Schuster and Rupe Rearrangement Products for Different Enyne Alcohols

Enyne Alcohol StructureAlcohol TypePredominant RearrangementExpected Product
1-Penten-4-yn-3-olSecondaryMeyer-SchusterPent-1-en-3-one
2-Methyl-5-hexen-3-yn-2-ol Tertiary Rupe (under strong acid) 6-Methyl-hepta-3,5-dien-2-one
3-Methyl-1-penten-4-yn-3-olTertiaryRupe/Meyer-Schuster CompetitionMixture of enones

II. Cyclization Reactions: Building Molecular Complexity

The conjugated enyne system is an ideal scaffold for intramolecular cyclization reactions, enabling the construction of various carbocyclic and heterocyclic frameworks. The reactivity and stereoselectivity of these transformations are highly dependent on the nature of the catalyst and the structure of the enyne alcohol.

Metal-Catalyzed Cycloisomerizations

Gold, palladium, and platinum catalysts are particularly effective in promoting the cycloisomerization of enynes.[5][6][7] The hydroxyl group in enyne alcohols can play a crucial directing role in these reactions, influencing the stereochemical outcome.

Gold-Catalyzed Cycloisomerization: Gold catalysts, known for their strong π-acidity, efficiently activate the alkyne moiety towards nucleophilic attack by the alkene.[5][8] For enyne alcohols, the hydroxyl group can participate in the reaction, leading to the formation of cyclic ethers or influencing the stereoselectivity through hydrogen bonding interactions.[7] A study on enantioenriched propargyl alcohols demonstrated excellent chiral transfer in gold(I)-catalyzed cyclopentenone synthesis.[9]

Palladium-Catalyzed Cyclization: Palladium catalysts are versatile for a range of enyne cyclizations. The diastereoselectivity of these reactions can be influenced by the chirality of the enyne alcohol. For instance, the cyclization of a chiral secondary enyne alcohol can proceed with high diastereoselectivity due to the steric influence of the substituent on the alcohol-bearing carbon.[10][11] In the case of a tertiary alcohol like 2-methyl-5-hexen-3-yn-2-ol, the absence of a stereocenter at the carbinol position means that diastereoselectivity is not a factor in the same way, but the steric bulk of the tertiary center can still influence the reaction pathway.

Platinum-Catalyzed Cyclization: Platinum catalysts are also effective for enyne cyclizations, often leading to different products or selectivities compared to gold or palladium.

Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne Alcohol

  • To a solution of the 1,6-enyne alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgSbF₆, 1-5 mol%).

  • The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.

III. Addition Reactions: Saturating the Unsaturation

The double and triple bonds of enyne alcohols are susceptible to a variety of addition reactions. The regioselectivity and stereoselectivity of these additions are governed by the electronic and steric properties of the substrate.

Hydroboration-Oxidation

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes and alkynes.[12][13] For terminal alkynes, this reaction typically yields aldehydes, while internal alkynes give ketones.[14][15]

When 2-methyl-5-hexen-3-yn-2-ol is subjected to hydroboration-oxidation, the reaction is expected to occur preferentially at the less sterically hindered terminal alkyne. The use of a bulky borane reagent, such as disiamylborane or 9-BBN, is often preferred for alkynes to prevent double addition and improve regioselectivity.[14] The initial hydroboration would lead to a vinylborane, which upon oxidation would yield an enol that tautomerizes to the corresponding aldehyde. The alkene moiety can also undergo hydroboration, and the relative reactivity would depend on the specific reaction conditions.

Table 2: Predicted Products of Hydroboration-Oxidation of Enyne Alcohols

Enyne AlcoholReagentExpected Major Product
1-Hexen-5-yn-3-ol (Secondary)1. 9-BBN; 2. H₂O₂, NaOH6-Hydroxyhex-4-en-2-one
2-Methyl-5-hexen-3-yn-2-ol (Tertiary) 1. 9-BBN; 2. H₂O₂, NaOH 5-Hydroxy-5-methylhex-1-en-3-one
1-Hepten-4-yn-3-ol (Secondary, internal alkyne)1. 9-BBN; 2. H₂O₂, NaOHMixture of ketones

Experimental Protocol: Hydroboration-Oxidation of a Terminal Enyne Alcohol

  • A solution of the terminal enyne alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

  • A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (0.5 M, 1.1 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 3.0 equiv) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equiv).

  • The mixture is stirred at room temperature for 1-2 hours.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

IV. Reduction Reactions: Selective Hydrogenation

The selective reduction of the alkyne or alkene functionality in an enyne alcohol is a valuable synthetic transformation.

Catalytic Hydrogenation

Lindlar's Catalyst: For the selective reduction of an alkyne to a cis-alkene without affecting the double bond, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the reagent of choice.[16][17][18] This catalyst is deactivated, or "poisoned," to prevent over-reduction to the alkane.[19]

For 2-methyl-5-hexen-3-yn-2-ol, hydrogenation with Lindlar's catalyst would be expected to selectively reduce the triple bond to a cis-double bond, yielding 2-methylhexa-3,5-dien-2-ol.

Experimental Protocol: Selective Reduction of an Enyne with Lindlar's Catalyst

  • To a solution of the enyne alcohol (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or hexane) is added Lindlar's catalyst (5% w/w). A drop of quinoline can be added to further deactivate the catalyst.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated to yield the product.

V. Oxidation Reactions: Targeting the Alcohol Functionality

The oxidation of the hydroxyl group in enyne alcohols can lead to the corresponding aldehydes or ketones. The outcome of the oxidation depends on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used.

Oxidation of Tertiary Alcohols

Tertiary alcohols, such as 2-methyl-5-hexen-3-yn-2-ol, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds.

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that converts primary alcohols to aldehydes and secondary alcohols to ketones.[20][21][22][23] It is generally unreactive towards tertiary alcohols. Therefore, treatment of 2-methyl-5-hexen-3-yn-2-ol with PCC is not expected to result in oxidation of the alcohol functionality. This selective reactivity can be synthetically useful when other parts of the molecule need to be oxidized in the presence of a tertiary alcohol.

Conclusion

The reactivity of 2-methyl-5-hexen-3-yn-2-ol is a compelling illustration of the intricate interplay of functional groups within a single molecule. As a tertiary enyne alcohol, its behavior is distinct from that of its primary and secondary counterparts. The competition between Meyer-Schuster and Rupe rearrangements, the steric influence in cyclization reactions, the regioselectivity in addition reactions, and its resistance to oxidation are all key features that define its synthetic utility. A thorough understanding of these reactivity patterns, as outlined in this guide, is essential for the strategic design and successful execution of complex organic syntheses.

References

A Comparative Guide to the Structural Validation of 2-Methyl-5-hexen-3-yn-2-ol: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of a novel, synthesized small molecule: 2-methyl-5-hexen-3-yn-2-ol.

It is important to note that, to date, no public record of the X-ray crystal structure of 2-methyl-5-hexen-3-yn-2-ol exists. Therefore, this guide will proceed as a hypothetical, yet scientifically rigorous, case study. We will explore the experimental workflow and expected outcomes for validating the structure of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. This will be compared and contrasted with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the strengths and limitations of these essential analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides a detailed atomic map, revealing bond lengths, bond angles, and stereochemistry with exceptional precision.[2]

Hypothetical Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure involves several critical steps. The following is a detailed protocol that would be employed for the structural determination of 2-methyl-5-hexen-3-yn-2-ol.

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

The initial step is the synthesis of 2-methyl-5-hexen-3-yn-2-ol, followed by rigorous purification. Techniques such as column chromatography or distillation would be employed to achieve a purity of >99%, as impurities can inhibit crystallization.

Step 2: Crystallization

Growing a single, diffraction-quality crystal is often the most challenging step.[3] For a small, relatively non-polar molecule like 2-methyl-5-hexen-3-yn-2-ol, several methods would be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

  • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically through screening various solvent systems.

Step 3: Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial atomic positions are determined using direct methods. This initial model is then refined against the experimental data to optimize the fit, resulting in a final, high-resolution crystal structure.

Hypothetical Crystallographic Data for 2-Methyl-5-hexen-3-yn-2-ol

The refined crystal structure would be presented in a standard Crystallographic Information File (CIF) format.[4][5] A summary of the hypothetical data is presented in Table 1.

Parameter Hypothetical Value
Chemical FormulaC₇H₁₀O
Formula Weight110.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)6.123(1)
c (Å)12.987(3)
β (°)105.67(1)
Volume (ų)654.3(3)
Z4
Density (calculated)1.115 g/cm³
R-factor (R1)0.045
Goodness-of-fit (S)1.05
Table 1: Hypothetical crystallographic data for 2-methyl-5-hexen-3-yn-2-ol.

This data would provide unequivocal proof of the atomic connectivity and stereochemistry of the molecule.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8] It provides information on the chemical environment, connectivity, and relative number of different types of protons and carbons.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-methyl-5-hexen-3-yn-2-ol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OH~1.5-2.5singlet (broad)1H
=CH-~5.8-6.2doublet of doublets1H
=CH-~5.4-5.8doublet of doublets1H
≡CH~3.0-3.3singlet1H
-CH₃~1.3-1.5singlet6H
Table 2: Predicted ¹H NMR data for 2-methyl-5-hexen-3-yn-2-ol.
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
C-OH~65-75
C=C~125-140
C≡C~80-90
-CH₃~25-35
Table 3: Predicted ¹³C NMR data for 2-methyl-5-hexen-3-yn-2-ol.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (sp)~3300Strong, Sharp
C-H (sp²)3010-3095Medium
C-H (sp³)2850-2960Medium-Strong
C≡C (alkyne)2100-2260Weak-Medium
C=C (alkene)1640-1680Medium
C-O (alcohol)1050-1150Strong
Table 4: Predicted IR absorption bands for 2-methyl-5-hexen-3-yn-2-ol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[10]

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: The molecules are ionized, commonly using electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 110, corresponding to the molecular weight of C₇H₁₀O.[11][12] Tertiary alcohols often exhibit a very weak or absent molecular ion peak.[11]

  • Key Fragment Ions:

    • m/z = 95 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 59 ([C₃H₇O]⁺): Alpha-cleavage, a characteristic fragmentation of tertiary alcohols.[13]

    • m/z = 43 ([C₃H₇]⁺): Isopropyl cation.

Figure 2: Integrated workflow for the structural validation of a small molecule.

Comparison and Conclusion

The following table summarizes the comparison of the different analytical techniques for the structural validation of 2-methyl-5-hexen-3-yn-2-ol.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous and definitive structural determination.[14]Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state structure which may differ from the solution-state conformation.[1]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of atoms.Provides detailed structural information in solution; non-destructive.[6][7]Does not directly provide 3D structure; can be complex to interpret for larger molecules.
IR Spectroscopy Presence of functional groups.Rapid and simple technique for functional group identification.[9]Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide information on stereochemistry or connectivity; fragmentation can be complex to interpret.[10]

References

Decoding the Signature Fragmentation of a Complex Tertiary Alcohol: A Comparative Guide to the Mass Spectrum of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Analyst: A Deep Dive into Predicting and Interpreting the Mass Spectrometry Fragmentation of a Polyunsaturated Tertiary Alcohol.

In the realm of structural elucidation, mass spectrometry stands as a cornerstone technique, offering profound insights into the molecular architecture of organic compounds. For researchers, scientists, and professionals in drug development, the ability to predict and interpret fragmentation patterns is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-5-hexen-3-yn-2-ol, a molecule whose rich functionality promises a complex and informative mass spectrum. By comparing its predicted fragmentation with that of structurally related compounds, we will illuminate the key fragmentation pathways, providing a robust framework for its identification.

The Structural Landscape: A Tertiary Alcohol with Conjugated Unsaturation

2-Methyl-5-hexen-3-yn-2-ol (C7H10O, M.W. 110.15 g/mol ) presents a fascinating case study in mass spectral fragmentation.[1][2][3] Its structure is characterized by a tertiary alcohol, a terminal alkyne, and a vinyl group. This unique combination of functional groups dictates a series of competing and complementary fragmentation pathways, each contributing to a distinctive mass spectral fingerprint.

Core Principles at Play: Unraveling the Fragmentation Logic

Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M+•). For tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[4][5][6][7][8][9][10][11] The primary fragmentation drivers for 2-methyl-5-hexen-3-yn-2-ol are expected to be:

  • Alpha-Cleavage: The cleavage of a C-C bond adjacent to the oxygen-bearing carbon. This is a highly favored pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[6][7][10]

  • Loss of Neutral Molecules: Dehydration (loss of H₂O) is a common fragmentation route for alcohols.[4][7][10][11]

  • Cleavage at Unsaturated Sites: The double and triple bonds introduce additional sites for fragmentation, often involving allylic or propargylic cleavage.

Predicted Fragmentation Pathways of 2-Methyl-5-hexen-3-yn-2-ol

Based on these principles and by drawing parallels with analogous structures, we can predict the major fragmentation pathways and the key ions that will define the mass spectrum of 2-methyl-5-hexen-3-yn-2-ol.

Alpha-Cleavage: The Dominant Fragmentation Route

Given the tertiary nature of the alcohol, alpha-cleavage is anticipated to be a major fragmentation pathway. There are two primary alpha-cleavage possibilities:

  • Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups attached to the carbinol carbon would result in the formation of a stable, resonance-stabilized oxonium ion at m/z 95 .

  • Loss of the Vinylacetylenic Radical (•C≡C-CH=CH₂): Cleavage of the bond between the carbinol carbon and the alkyne is another highly probable alpha-cleavage. This would lead to the formation of the dimethylhydroxy-methyl cation at m/z 59 .

A compelling piece of comparative evidence comes from the mass spectrum of the simpler analog, 2-methyl-3-butyn-2-ol. Its spectrum is dominated by a peak at m/z 43 , corresponding to the loss of the ethynyl radical.[12][13] This strongly supports the prediction that the loss of the larger unsaturated substituent will be a significant fragmentation pathway for 2-methyl-5-hexen-3-yn-2-ol, leading to the prominent ion at m/z 59 .

Dehydration: The Signature of an Alcohol

The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols.[4][7][10][11] This would produce an ion at m/z 92 . This ion could then undergo further fragmentation.

Propargylic/Allylic Cleavage and Rearrangements

The presence of the vinyl and ethynyl groups introduces possibilities for more complex fragmentations. Cleavage at the propargylic position (the C-C single bond adjacent to the triple bond) is a known fragmentation pathway for alkynes. In this molecule, this would be the same as the alpha-cleavage leading to the m/z 59 ion.

Further fragmentation of the [M-18]+• ion (m/z 92) could lead to the loss of a methyl group, resulting in an ion at m/z 77 . This ion could also potentially arise from the [M-15]+ ion (m/z 95) via the loss of water.

Comparative Analysis: Differentiating from Isomers

To underscore the diagnostic power of this predicted fragmentation pattern, let's consider a hypothetical isomer, 2-methyl-3-hexen-5-yn-2-ol. While having the same molecular weight, its fragmentation pattern would differ significantly. For this isomer, alpha-cleavage would lead to the loss of an ethyl group, producing a distinct ion. The fragmentation of 1-hexen-3-ol, a simpler unsaturated alcohol, shows key fragments at m/z 82, 71, 57, and 43, which are different from the major fragments predicted for our target molecule.[14][15][16][17][18]

Summary of Predicted Key Fragments

m/z Proposed Fragment Structure Fragmentation Pathway Supporting Evidence/Rationale
110[C₇H₁₀O]⁺•Molecular IonExpected to be very weak or absent for a tertiary alcohol.[4][5][6][7][8][9][10][11]
95[(CH₃)C(OH)C≡CCH=CH₂]⁺α-cleavage (Loss of •CH₃)Formation of a stable oxonium ion.
92[C₇H₈]⁺•Dehydration (Loss of H₂O)Common fragmentation for alcohols.[4][7][10][11]
77[C₆H₅]⁺Loss of •CH₃ from m/z 92 or loss of H₂O from m/z 95Further fragmentation of primary fragment ions.
59[(CH₃)₂C=OH]⁺α-cleavage (Loss of •C≡C-CH=CH₂)Formation of a highly stable, resonance-stabilized oxonium ion.
43[C₃H₃]⁺Propargyl cationA common fragment in molecules with a terminal alkyne.

Visualizing the Fragmentation Cascade

The following diagram, rendered in DOT language, illustrates the primary predicted fragmentation pathways for 2-methyl-5-hexen-3-yn-2-ol.

Fragmentation_Pattern M Molecular Ion (M+•) m/z 110 M95 [M-15]+ m/z 95 M->M95 - •CH₃ (α-cleavage) M92 [M-18]+• m/z 92 M->M92 - H₂O M59 [M-51]+ m/z 59 M->M59 - •C₄H₃ (α-cleavage) M43 [C3H3]+ m/z 43 M->M43 Propargylic Cleavage M77 [M-33]+ m/z 77 M95->M77 - H₂O M92->M77 - •CH₃

References

alternative reagents to 2-methyl-5-hexen-3-yn-2-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for the Modern Chemist: Selecting Strategic Alternatives to 2-Methyl-5-hexen-3-yn-2-ol

In the intricate world of organic synthesis, the choice of a starting material can dictate the efficiency, elegance, and ultimate success of a synthetic route. 2-Methyl-5-hexen-3-yn-2-ol, a compact C7 molecule, is a testament to this principle.[1][2] Its structure, featuring a tertiary alcohol adjacent to a terminal alkyne and a vinyl group, presents a unique trifecta of reactive sites, making it a versatile building block for complex molecular architectures.[1] However, reliance on a single, specialized reagent can introduce limitations related to cost, availability, and steric constraints.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple one-to-one replacement strategy. Instead, we will dissect the core reactivity of 2-methyl-5-hexen-3-yn-2-ol and explore strategic alternatives for each of its primary applications. Our focus is on empowering researchers, scientists, and drug development professionals to make informed, strategy-driven decisions in their synthetic designs.

The Core Reactivity Profile: Understanding the Synthetic Power

The utility of 2-methyl-5-hexen-3-yn-2-ol stems from three principal transformations, each leveraging a different aspect of its unique functionality.

  • The Meyer-Schuster Rearrangement: This classic acid-catalyzed reaction transforms propargyl alcohols into α,β-unsaturated carbonyl compounds.[3][4] For a tertiary alcohol like 2-methyl-5-hexen-3-yn-2-ol, this rearrangement provides a pathway to α,β-unsaturated ketones. It is a powerful tool for installing the valuable enone motif.[5][6] However, it's crucial to note that under harsh acidic conditions, tertiary propargyl alcohols can also undergo a competing reaction known as the Rupe rearrangement to yield α,β-unsaturated methyl ketones via a different mechanism.[3]

  • Transition Metal-Catalyzed Enyne Cyclizations: As a 1,6-enyne, this molecule is a prime substrate for a vast array of intramolecular cyclization reactions.[7][8] Catalyzed by electrophilic transition metals such as platinum, gold, palladium, or ruthenium, these reactions can generate diverse carbocyclic and heterocyclic scaffolds in an atom-economical fashion.[9][10][11]

  • Stepwise Functionalization: The terminal alkyne and alkene groups can be addressed sequentially in cross-coupling reactions (e.g., Sonogashira), additions, or oxidations, allowing the molecule to serve as a linchpin in convergent synthetic strategies.

Understanding these core reactivities is the foundation for selecting appropriate and, in many cases, superior alternatives.

Part 1: Alternatives for α,β-Unsaturated Ketone Synthesis

The Meyer-Schuster rearrangement is not exclusive to a single substrate. A wide variety of propargyl alcohols can be employed, with the choice being dictated by the desired substitution pattern of the final enone product.

Comparative Analysis of Propargyl Alcohols

The primary alternative strategy is to select a different propargyl alcohol that, upon rearrangement, yields the target enone scaffold more directly or from a more accessible starting material.

Table 1: Comparison of Propargyl Alcohols for Meyer-Schuster & Related Rearrangements

ReagentStructureTypical ProductKey AdvantagesStrategic Disadvantages
2-Methyl-5-hexen-3-yn-2-ol C=CC#CC(C)(C)OAcyclic, substituted enoneWell-documented reactivity for this specific enyne structure.Limited commercial availability; fixed substitution pattern.
1-Ethynylcyclohexanol Cyclohexane with -C≡CH and -OH on C12-Cyclohexen-1-oneReadily available; direct route to a common cyclic enone.Product is structurally distinct from that of the title compound.
Generic Secondary Propargyl Alcohols R-CH(OH)-C≡C-R'α,β-Unsaturated Aldehydes or KetonesBroad substrate scope; allows for diverse substitution patterns.Can yield aldehydes if the alkyne is terminal.[3]
Generic Tertiary Propargyl Alcohols R-C(R'')(OH)-C≡C-R'α,β-Unsaturated KetonesDirectly yields ketones; avoids over-oxidation.Potential for competing Rupe rearrangement under harsh acid conditions.[3]
Experimental Protocol: Generalized Gold-Catalyzed Meyer-Schuster Rearrangement

Modern protocols often use milder transition metal catalysts to improve selectivity and avoid the competing Rupe pathway.[12] This protocol is a self-validating system where reaction progress is easily monitored.

  • Reaction Setup: To a solution of the propargyl alcohol (1.0 mmol) in a suitable solvent like 1,2-dichloroethane (5 mL), add the gold catalyst (e.g., Ph₃PAuNTf₂, 0.003 mmol) and an additive like Ph₃PO (0.015 mmol) to suppress side reactions.[12]

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring (Self-Validation): Track the disappearance of the starting alcohol and the appearance of the new, more polar enone product by Thin-Layer Chromatography (TLC). A successful reaction will show a clean conversion to a single new spot.

  • Work-up: Once the reaction is complete (typically 1-7 hours), quench with a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with an organic solvent (e.g., Et₂O).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography.

Causality Behind Experimental Choices: The use of a gold(I) catalyst provides a milder, more chemoselective alternative to strong protic acids. Gold(I) acts as a soft π-acid, activating the alkyne towards nucleophilic attack by the hydroxyl group, thereby facilitating the rearrangement under conditions that are compatible with a wider range of functional groups. The phosphine oxide additive can help to moderate catalyst activity and prevent side reactions.[12]

Diagram: The Meyer-Schuster Rearrangement Mechanism

Meyer_Schuster cluster_mech Meyer-Schuster Mechanism Propargyl_Alcohol Propargyl Alcohol Protonation Protonation of OH Propargyl_Alcohol->Protonation + H⁺ Carbocation Allenylic Carbocation Intermediate Protonation->Carbocation - H₂O (Rate-Determining) H2O_Attack Attack by H₂O Carbocation->H2O_Attack Enol Enol Intermediate H2O_Attack->Enol - H⁺ Product α,β-Unsaturated Carbonyl Enol->Product Tautomerization

Caption: Acid-catalyzed rearrangement of a propargyl alcohol to an enone.

Part 2: Strategic Alternatives in Enyne Cyclizations

For cyclization reactions, the most effective "alternative" is not a direct replacement but rather the selection of a different 1,n-enyne substrate tailored to the desired cyclic product. This highlights a shift in synthetic strategy from reagent-focused to target-focused design.

Comparative Analysis of Enyne Substrates

The structure of the enyne backbone—specifically the length and nature of the tether connecting the alkene and alkyne—dictates the size and type of the resulting ring.

Table 2: Comparison of Enyne Substrates for Metal-Catalyzed Cyclizations

Enyne TypeTether LengthTypical ProductCommon CatalystsKey Advantages
1,6-Enynes 3 atoms5-membered ringsPtCl₂, Au(I)/Au(III), Pd(II), Ni(0)[8][9]Forms highly functionalized cyclopentane/ene derivatives.
1,7-Enynes 4 atoms6-membered ringsPtCl₂, Rh(I), Ru(II)Access to six-membered rings, common in natural products.
N-Tethered Enynes 3+ atomsN-Heterocycles (e.g., pyrrolidines, piperidines)Au(I), Ni(II)[8]Direct synthesis of valuable nitrogen-containing scaffolds.
O-Tethered Enynes 3+ atomsO-Heterocycles (e.g., furans, pyrans)PtCl₂, Ag(I)[9]Efficient route to oxygenated heterocyclic systems.

Diagram: Strategic Choice of Enyne for Target-Oriented Synthesis

Enyne_Strategy cluster_targets Target Scaffolds cluster_substrates Strategic Substrate Choice Start Synthetic Goal Carbocycle 5-Membered Carbocycle Start->Carbocycle Heterocycle N-Heterocycle Start->Heterocycle Enyne_1_6 1,6-Enyne (Carbon Tether) Carbocycle->Enyne_1_6 Requires Enyne_N N-Tethered 1,6-Enyne Heterocycle->Enyne_N Requires Catalyst Transition Metal Catalyst (e.g., Au(I), Pt(II)) Enyne_1_6->Catalyst Enyne_N->Catalyst Catalyst->Carbocycle Yields Catalyst->Heterocycle Yields

Caption: Workflow showing how the synthetic target dictates enyne choice.

Part 3: Stepwise Assembly vs. Pre-formed Building Blocks

A powerful strategic alternative is to abandon the pre-formed C7 building block altogether in favor of a more convergent, modular approach. This is particularly advantageous when diverse analogs are required, as in drug discovery campaigns.

Workflow Comparison: Direct vs. Stepwise Enyne Synthesis

Instead of starting with 2-methyl-5-hexen-3-yn-2-ol, one can construct the enyne motif using simpler, often cheaper, and more readily available precursors via a cross-coupling reaction.

  • Direct Approach: Uses 2-methyl-5-hexen-3-yn-2-ol directly in a subsequent reaction.

  • Stepwise Approach: Starts with a simple propargyl alcohol (e.g., 2-methyl-3-butyn-2-ol) and couples it with a functionalized vinyl halide (e.g., vinyl bromide) using Sonogashira coupling conditions.

Table 3: Strategic Comparison of Direct vs. Stepwise Approaches

MetricDirect Approach (Using Pre-formed Enyne)Stepwise Approach (Convergent Assembly)
Starting Materials 2-Methyl-5-hexen-3-yn-2-olSimpler Propargyl Alcohol + Vinyl Halide
Flexibility Low (Structure is fixed)High (Can vary both alkyne and alkene partners)
Number of Steps Fewer linear steps to the final target.More linear steps, but more convergent.
Cost/Availability Can be limiting for the specific starting enyne.Starting materials are often commodity chemicals.
Ideal Application Scale-up of a known, fixed target molecule.Library synthesis, analog generation, route scouting.

Conclusion: A Paradigm Shift in Reagent Selection

2-Methyl-5-hexen-3-yn-2-ol is an effective and historically significant synthetic building block. However, the modern synthetic chemist is best served by viewing it not as an irreplaceable reagent, but as a representative of a class of functionalities. By deconstructing its core reactivity, we unlock a broader and more flexible range of strategic alternatives.

  • For enone synthesis , the focus should be on selecting the optimal propargyl alcohol for the target, leveraging modern, milder catalytic methods for the Meyer-Schuster rearrangement.

  • For cyclization reactions , the strategy should be target-driven, employing a diverse palette of 1,n-enynes to construct desired carbocyclic and heterocyclic frameworks.

  • For convergent synthesis , a stepwise assembly of the enyne moiety often provides superior flexibility and access to a wider range of analogs compared to using a pre-formed, complex building block.

Ultimately, the most powerful alternative is a strategic mindset—one that prioritizes modularity, efficiency, and adaptability in the design of synthetic routes.

References

A Comparative Guide to the Spectroscopic Confirmation of 2-Methyl-5-hexen-3-yn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 2-methyl-5-hexen-3-yn-2-ol and its derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and offers field-proven insights to ensure trustworthy and robust characterization.

Introduction: The Structural Significance of an Enyne Alcohol

2-Methyl-5-hexen-3-yn-2-ol is a fascinating molecule, incorporating a tertiary alcohol, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne) within a compact six-carbon skeleton. This confluence of functional groups, often referred to as an "enyne" system, presents a unique spectroscopic puzzle. Each functional group provides characteristic signals across different analytical techniques, and a comprehensive, multi-technique approach is essential for unequivocal structural confirmation. Misinterpretation of a single spectrum could lead to the incorrect identification of an isomer, such as 2-methyl-3-hexen-5-yn-2-ol or 5-methyl-5-hexen-3-yn-2-ol, with potentially significant consequences for subsequent research and development.[1][2][3][4]

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this class of compounds. We will explore not only the identification of the parent molecule but also how derivatization impacts the resulting spectra, providing a framework for the analysis of a broader range of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-methyl-5-hexen-3-yn-2-ol provides a wealth of information. The chemical shift of a proton is highly dependent on its electronic environment, with nearby electronegative atoms or unsaturated groups causing a downfield shift (to higher ppm values).[5][6][7]

Key Diagnostic Regions and Expected Signals:

Proton EnvironmentExpected Chemical Shift (ppm)Rationale & Comparative Insights
-OH (Alcohol) Highly variable (typically 2-4 ppm)The chemical shift of the hydroxyl proton is concentration and solvent-dependent due to hydrogen bonding.[5] It often appears as a broad singlet. To confirm its identity, a D₂O shake experiment can be performed, which will cause the -OH peak to disappear.
Vinylic Protons (-CH=CH-) 4.5 - 6.0 ppmThese protons are deshielded by the π-electron cloud of the double bond.[5][6][8] The coupling constants (J-values) between them can help determine the stereochemistry (cis or trans) of the double bond.
Allylic Protons (-C-CH=) ~1.7 ppmProtons on a carbon adjacent to a double bond are slightly deshielded.[8]
Acetylenic Proton (≡C-H) 2.0 - 3.0 ppmThe magnetic anisotropy of the triple bond shields the acetylenic proton, causing it to appear at a relatively upfield position compared to vinylic protons.[5][6][8] This is a key distinguishing feature.
Methyl Protons (-CH₃) ~1.3 ppmThe two methyl groups attached to the carbon bearing the hydroxyl group are equivalent and will appear as a single, integrated peak.[8]

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation prep Dissolve sample in CDCl₃ tms Add TMS as internal standard prep->tms acquire Acquire ¹H NMR spectrum tms->acquire process Process FID (FT, phasing, baseline correction) acquire->process integrate Integrate peaks process->integrate shifts Determine chemical shifts integrate->shifts coupling Analyze coupling patterns (J-values) shifts->coupling d2o Perform D₂O shake (optional) shifts->d2o elucidate Assign signals to protons and confirm structure coupling->elucidate d2o->elucidate

Caption: Workflow for ¹H NMR analysis of 2-methyl-5-hexen-3-yn-2-ol derivatives.

¹³C NMR Spectroscopy: Unveiling the Carbon Backbone

While ¹H NMR focuses on the protons, ¹³C NMR provides a direct look at the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Expected ¹³C NMR Chemical Shifts:

Carbon EnvironmentExpected Chemical Shift (ppm)Rationale & Comparative Insights
Alkynyl Carbons (-C≡C-) 70 - 90 ppmThe sp-hybridized carbons of the triple bond appear in this characteristic region.
Alkene Carbons (-C=C-) 110 - 140 ppmThe sp²-hybridized carbons of the double bond are significantly deshielded.
Carbinol Carbon (-C-OH) 65 - 75 ppmThe carbon atom attached to the hydroxyl group is deshielded by the electronegative oxygen.
Methyl Carbons (-CH₃) 25 - 35 ppmThe sp³-hybridized methyl carbons appear in the upfield region of the spectrum.

The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR techniques like COSY and HSQC, provides an unambiguous assignment of the entire molecular structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.[9]

Key Diagnostic Absorptions:

Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)Appearance
Alcohol O-H stretch3200 - 3600Broad, strong
C-O stretch1000 - 1260Strong
Alkyne ≡C-H stretch (terminal)~3300Sharp, strong
C≡C stretch2100 - 2260Weak to medium, sharp
Alkene =C-H stretch3020 - 3080Medium
C=C stretch1620 - 1680Weak to medium
Alkane C-H stretch2850 - 2960Strong

Comparative Analysis:

The IR spectrum of 2-methyl-5-hexen-3-yn-2-ol will be characterized by the simultaneous presence of a broad O-H stretch, a sharp ≡C-H stretch, and a C=C stretch. The absence of a strong absorption in the 1650-1750 cm⁻¹ region confirms the absence of a carbonyl group, which is a key differentiator from potential oxidation products.[10][11] The position of the C-O stretch can also provide clues about the substitution of the alcohol; tertiary alcohols like the target compound typically show this band at a higher wavenumber (around 1150-1210 cm⁻¹) compared to primary or secondary alcohols.[12][13]

Experimental Protocol for FT-IR Analysis:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid sample onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and valuable structural information based on its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Expected Fragmentation Pattern:

For 2-methyl-5-hexen-3-yn-2-ol (Molecular Weight: 110.15 g/mol ), the following fragments would be expected:

m/z ValueIdentity of FragmentFragmentation Pathway
110[M]⁺Molecular Ion
95[M - CH₃]⁺Loss of a methyl group (α-cleavage)
92[M - H₂O]⁺Dehydration
59[C(CH₃)₂OH]⁺Cleavage of the bond between the carbinol carbon and the enyne chain

Comparative Insights:

The molecular ion peak [M]⁺ for alcohols can be weak or even absent.[14][15] However, the fragmentation pattern is highly informative. The loss of a methyl group (M-15) is a characteristic fragmentation for molecules containing a tertiary butyl-like group. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a dominant fragmentation pathway for alcohols, leading to the formation of a stable oxonium ion.[15][16] The observation of a peak at m/z 59 would be strong evidence for the 2-methyl-2-ol substructure. Dehydration (loss of water, M-18) is also a common fragmentation pathway for alcohols.[15]

Logical Relationship of Spectroscopic Data:

G MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure Confirmed Structure of 2-Methyl-5-hexen-3-yn-2-ol Derivative MS->Structure Provides molecular formula and key fragments IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies -OH, C≡C, C=C NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) NMR->Structure Defines the complete carbon-hydrogen framework

Caption: Interplay of spectroscopic techniques for structural confirmation.

Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic confirmation of 2-methyl-5-hexen-3-yn-2-ol and its derivatives requires a synergistic approach, where each technique provides a unique and complementary piece of the structural puzzle. While ¹H and ¹³C NMR spectroscopy offer the most detailed map of the molecular framework, IR spectroscopy provides a rapid confirmation of the key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. By critically evaluating the data from all three techniques, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to Catalysts for the Cycloisomerization of 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. The cycloisomerization of enynes, particularly enynols like 2-methyl-5-hexen-3-yn-2-ol, offers a powerful, atom-economical route to valuable carbocyclic and heterocyclic scaffolds. This guide provides an in-depth comparative analysis of common catalytic systems for this transformation, grounded in mechanistic principles and supported by experimental insights.

Introduction: The Strategic Importance of Enynol Cycloisomerization

The intramolecular cyclization of enynes is a synthetically powerful transformation that allows for the rapid assembly of cyclic structures from acyclic precursors. The substrate at the heart of our study, 2-methyl-5-hexen-3-yn-2-ol, is a 1,6-enyne. The strategic placement of the hydroxyl group offers the potential for interesting rearrangements and the formation of functionalized products, such as substituted 2,5-dihydrofurans or bicyclo[3.1.0]hexanone derivatives. The choice of catalyst is paramount, as it dictates the reaction pathway, and consequently, the product's structure and stereochemistry. This guide will focus on a comparative study of gold, platinum, and ruthenium-based catalysts, three of the most successful classes of catalysts for this transformation.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the cycloisomerization of 2-methyl-5-hexen-3-yn-2-ol is not merely measured by yield, but also by its selectivity, functional group tolerance, and the operational simplicity of the reaction. Below, we compare the performance of gold, platinum, and ruthenium catalysts.

Gold Catalysts: The Soft Cationic Approach

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally effective for enyne cycloisomerizations due to their strong affinity for alkynes (alkynophilicity).[1][2] This interaction polarizes the alkyne, rendering it susceptible to nucleophilic attack by the tethered alkene.

  • Mechanism: The generally accepted mechanism for gold-catalyzed cycloisomerization of 1,6-enynes involves the initial coordination of the gold catalyst to the alkyne.[1][3] This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, which can proceed via a 5-exo-dig or 6-endo-dig pathway. In the case of 1,6-enynes, the 5-exo-dig cyclization is typically favored, leading to the formation of a cyclopropyl gold-carbene intermediate.[1] This intermediate can then undergo various rearrangements to yield the final product. For an enynol like 2-methyl-5-hexen-3-yn-2-ol, a subsequent rearrangement involving the hydroxyl group is expected.

  • Performance and Selectivity: Gold catalysts are known for their high efficiency, often requiring low catalyst loadings and mild reaction conditions. The use of N-heterocyclic carbene (NHC) ligands on gold has been shown to enhance catalyst stability and modulate reactivity and selectivity.[4] For hydroxylated enynes, gold catalysts can promote rearrangements to form bicyclo[3.1.0]hexan-3-one derivatives.

Platinum Catalysts: A Close Relative to Gold

Platinum catalysts, such as PtCl₂, often exhibit similar reactivity to gold catalysts in enyne cycloisomerizations.[2][5]

  • Mechanism: The mechanism of platinum-catalyzed cycloisomerization is also believed to proceed through the formation of a cyclopropyl metal carbene intermediate, analogous to the gold-catalyzed pathway.[5] The choice between gold and platinum can sometimes influence the product distribution and reaction kinetics.

  • Performance and Selectivity: Platinum catalysts can effectively promote the rearrangement of enynes bearing a propargylic hydroxyl group to yield bicyclo[3.1.0]hexan-3-one derivatives.[5] They are often robust and can be more cost-effective than some sophisticated gold catalysts.

Ruthenium Catalysts: A Different Mechanistic Pathway

Ruthenium catalysts operate through a distinct mechanistic manifold compared to the electrophilic activation of gold and platinum.

  • Mechanism: Ruthenium-catalyzed enyne cycloisomerizations are proposed to proceed via the formation of a ruthenacyclopentene intermediate.[6][7] This is followed by a β-hydride elimination and reductive elimination sequence to afford cyclic 1,4-dienes. This pathway is fundamentally different from the carbene-mediated transformations of gold and platinum.

  • Performance and Selectivity: Cationic ruthenium complexes, such as [CpRu(CH₃CN)₃]PF₆, are highly effective for these transformations and are known for their excellent functional group tolerance.[7] These catalysts typically yield 1,4-dienes, a different product class compared to the bicyclic ketones often obtained with gold and platinum. This complementary selectivity makes ruthenium catalysts a valuable tool for accessing a different range of molecular scaffolds from the same enyne precursors.[7]

Quantitative Performance Data

The following table summarizes typical performance data for the cycloisomerization of 1,6-enynols, providing a comparative overview of the different catalytic systems. Note that the exact yields and conditions may vary for the specific substrate 2-methyl-5-hexen-3-yn-2-ol.

Catalyst SystemTypical Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Predominant Product TypeTypical Yield (%)
Gold(I) Complexes (e.g., (PPh₃)AuCl/AgSbF₆)1-5Dichloromethane (DCM) or TolueneRoom Temperature to 801-12Bicyclo[3.1.0]hexanones[5]70-95
Platinum(II) Chloride (PtCl₂)2-10Toluene or Dioxane60-1002-24Bicyclo[3.1.0]hexanones[5]65-90
Ruthenium(II) Complexes (e.g., [CpRu(CH₃CN)₃]PF₆)5-10Acetone or DMFRoom Temperature to 601-81,4-Dienes[6][7]75-95

Mechanistic Diagrams

To visualize the distinct pathways, the following diagrams illustrate the proposed catalytic cycles.

gold_platinum_mechanism Gold/Platinum Catalyzed Cycloisomerization cluster_catalyst Catalytic Cycle Enyne 1,6-Enynol Activated_Alkyne [M]-Alkyne Complex (π-activation) Enyne->Activated_Alkyne + [M] Cyclization 5-exo-dig Cyclization Activated_Alkyne->Cyclization Carbene Cyclopropyl Metal Carbene Cyclization->Carbene Rearrangement Rearrangement Carbene->Rearrangement Product Bicyclo[3.1.0]hexanone Rearrangement->Product Catalyst_Regen [M] Rearrangement->Catalyst_Regen - [M]

Caption: Proposed mechanism for Gold and Platinum-catalyzed cycloisomerization.

ruthenium_mechanism Ruthenium Catalyzed Cycloisomerization cluster_catalyst Catalytic Cycle Enyne 1,6-Enynol Metallacycle Ruthenacyclopentene Enyne->Metallacycle + [Ru] Beta_Hydride β-Hydride Elimination Metallacycle->Beta_Hydride Hydrido_Metal Hydrido-Ruthenium Complex Beta_Hydride->Hydrido_Metal Reductive_Elimination Reductive Elimination Hydrido_Metal->Reductive_Elimination Product 1,4-Diene Reductive_Elimination->Product Catalyst_Regen [Ru] Reductive_Elimination->Catalyst_Regen - [Ru]

Caption: Proposed mechanism for Ruthenium-catalyzed cycloisomerization.

Experimental Protocols

Herein, we provide a representative experimental protocol for the gold-catalyzed cycloisomerization. This protocol is a self-validating system; successful execution should yield the expected class of products, which can be verified by standard analytical techniques (NMR, GC-MS).

Gold-Catalyzed Cycloisomerization of 2-Methyl-5-hexen-3-yn-2-ol

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol (Substrate)

  • (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) (Catalyst precursor)

  • Silver hexafluoroantimonate (AgSbF₆) (Co-catalyst/halide scavenger)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (PPh₃)AuCl (e.g., 0.05 mmol, 5 mol%) and AgSbF₆ (0.05 mmol, 5 mol%) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 15-30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 2-methyl-5-hexen-3-yn-2-ol (1.0 mmol) in anhydrous DCM (5 mL).

  • Initiation of Reaction: To the solution of the substrate, add the freshly prepared catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexanone derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

experimental_workflow Start Start Catalyst_Prep Prepare Catalyst: (PPh3)AuCl + AgSbF6 in DCM Start->Catalyst_Prep Substrate_Prep Prepare Substrate: 2-methyl-5-hexen-3-yn-2-ol in DCM Start->Substrate_Prep Reaction Combine and Stir at Room Temperature Catalyst_Prep->Reaction Substrate_Prep->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup Quench and Filter through Silica Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for gold-catalyzed cycloisomerization.

Conclusion and Future Outlook

The choice of catalyst for the cycloisomerization of 2-methyl-5-hexen-3-yn-2-ol has a profound impact on the reaction outcome. Gold and platinum catalysts, operating through a π-activation mechanism, are highly effective in producing bicyclo[3.1.0]hexanone derivatives. In contrast, ruthenium catalysts proceed via a metallacyclopentene intermediate to yield 1,4-dienes. This divergent reactivity provides chemists with a powerful toolkit to selectively synthesize different molecular scaffolds from a single starting material.

Future research in this area will likely focus on the development of more sustainable and enantioselective catalytic systems. The use of earth-abundant metals and the design of chiral ligands to control the stereochemical outcome of the cycloisomerization are active areas of investigation that promise to further enhance the synthetic utility of this remarkable transformation.

References

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 6-Methoxy-2-benzoxazolinone (CAS 690-94-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2-benzoxazolinone (6-MBOA), identified by CAS number 690-94-8, is a naturally occurring benzoxazolinone found in various plants, particularly in maize (Zea mays) and wheat (Triticum aestivum).[1][2] It is formed from the degradation of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).[2] The compound exhibits a range of biological activities, including allelopathic, antimicrobial, and pharmacological effects, making it a subject of interest for researchers in agriculture, drug development, and biochemistry.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of 6-MBOA. As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the rationale behind method selection and data interpretation, empowering researchers to make informed decisions for their specific applications. We will explore the utility of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Chemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
CAS Number 690-94-8[5]
Molecular Formula C₈H₇NO₃[5]
Molecular Weight 165.15 g/mol [5]
Melting Point 151-156 °C[6]
Appearance White to off-white crystalline powder[5]
Synonyms 6-MBOA, Coixol, 6-Methoxybenzoxazolinone[7]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for 6-MBOA is dictated by the research objective, the sample matrix, required sensitivity, and the need for structural confirmation. Here, we compare the three most relevant techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like 6-MBOA. Its robustness and wide availability make it a preferred method for routine quality control and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra. For 6-MBOA, which is a semi-volatile compound, derivatization is often employed to enhance its volatility and thermal stability for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation and characterization of molecules. While not typically used for routine quantitative analysis, it is indispensable for confirming the identity and purity of reference standards and for characterizing unknown related substances.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of 6-MBOA. These values are synthesized from literature and represent expected performance for well-validated methods.

ParameterHPLC-UVGC-MS (with derivatization)Justification
Linearity (r²) ≥ 0.999≥ 0.998Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL (in SIM mode)GC-MS in Selected Ion Monitoring (SIM) mode generally provides higher sensitivity.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 ng/mL (in SIM mode)Consistent with the higher sensitivity of GC-MS.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy with proper validation.
Precision (%RSD) < 2%< 5%HPLC often demonstrates slightly better precision for routine quantitative analysis.
Specificity GoodExcellentThe mass spectrometric detection in GC-MS provides superior specificity for identification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific instrumentation and sample matrix.

HPLC-UV Method for Quantitative Analysis

This method is suitable for the quantification of 6-MBOA in plant extracts and other relevant matrices.

1. Instrumentation:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 6-MBOA reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Extract the sample (e.g., plant material) with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.

GC-MS Method for Identification and Quantification

This method is ideal for the sensitive detection and confirmation of 6-MBOA, particularly at trace levels.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization (Silylation):

  • To a dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 237, 222, 194 for the silylated derivative).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 6-MBOA in a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) and derivatize as described above.

  • Sample Preparation: Extract the sample with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen before derivatization.

NMR Spectroscopy for Structural Confirmation

1. Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified 6-MBOA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

3. Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

4. Expected Spectral Data (in DMSO-d₆):

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the NH proton.

  • ¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the oxazolinone ring.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction (e.g., Plant Material) Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Standard Reference Standard (6-MBOA) Dilution_Standard Serial Dilution Standard->Dilution_Standard HPLC HPLC System (C18 Column) Dilution_Sample->HPLC Dilution_Standard->HPLC Detection UV Detection (280 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Analytical Workflow for 6-MBOA.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Derivatization_Sample Derivatization (Silylation) Sample->Derivatization_Sample Standard Reference Standard Derivatization_Standard Derivatization (Silylation) Standard->Derivatization_Standard GC GC System (DB-5ms Column) Derivatization_Sample->GC Derivatization_Standard->GC MS Mass Spectrometer (EI Source) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum LibrarySearch Library Search & Quantification MassSpectrum->LibrarySearch

Caption: GC-MS Analytical Workflow for 6-MBOA.

Conclusion

The selection of an analytical method for 6-Methoxy-2-benzoxazolinone requires a careful consideration of the analytical objectives. HPLC-UV stands out as a robust and reliable technique for routine quantitative analysis, offering excellent precision and accuracy. For applications demanding higher sensitivity and unambiguous identification, GC-MS, particularly with selected ion monitoring, is the method of choice. NMR spectroscopy remains the gold standard for definitive structural elucidation. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate method to achieve their scientific goals.

References

Safety Operating Guide

Navigating the Unseen Risks: A Practical Guide to Handling 2-Methyl-5-hexen-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the mastery of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for handling 2-methyl-5-hexen-3-yn-2-ol, a compound whose unique structure—featuring alkene, alkyne, and alcohol functional groups—necessitates a nuanced approach to laboratory safety. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally similar compounds and established best practices for handling volatile, flammable, and potentially reactive organic molecules. Our core objective is to empower you with the causal understanding behind each procedural step, fostering a proactive safety culture that extends beyond mere compliance.

Hazard Profile: An Informed Assessment

Key Anticipated Hazards:

  • Flammability: The presence of a carbon-carbon triple bond (alkyne) and double bond (alkene) in a small organic molecule suggests a high potential for flammability. Vapors may be heavier than air and can travel to an ignition source, leading to flashback.[1][2] Structurally similar compounds are classified as flammable liquids.[2][3]

  • Health Hazards:

    • Eye Irritation: Alcohols can be severe eye irritants. For instance, 2-methyl-3-butyn-2-ol is known to cause serious eye damage.[2]

    • Skin and Respiratory Irritation: As a volatile organic compound (VOC), inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as dizziness or drowsiness.[1][2] Prolonged skin contact may lead to irritation.

    • Oral Toxicity: Similar compounds are harmful if swallowed.[2]

A quantitative summary of relevant data from analogous compounds is presented below to inform your risk assessment.

Property2-Methyl-5-hexen-3-ol[3]2-Methyl-3-butyn-2-ol[2]2-Methylhex-5-en-3-yn-2-ol[4]
Molecular Formula C7H14OC5H8OC7H10O
Molecular Weight 114.19 g/mol 84.12 g/mol 110.15 g/mol
GHS Classification Flammable liquid and vapor (H226)Flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes serious eye damage (H318)Not fully classified, but a flash point of 59.9°C is reported.
Flash Point Not specified, but classified as flammable.21 °C / 70 °F59.9°C

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is your primary defense against exposure. A comprehensive PPE strategy is mandatory when handling 2-methyl-5-hexen-3-yn-2-ol in any form.[5]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals, including alcohols and organic solvents. The outer glove should be changed immediately upon contamination.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] Given the high risk of serious eye irritation, the use of a full-face shield in conjunction with goggles is strongly advised, especially when handling larger quantities or during procedures with a high splash potential.[5]

  • Body Protection: A flame-resistant lab coat is essential due to the flammability hazard.[5] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of 2-methyl-5-hexen-3-yn-2-ol should be conducted within a certified chemical fume hood to minimize vapor inhalation.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for 2-Methyl-5-hexen-3-yn-2-ol cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Start Start: Handling 2-Methyl-5-hexen-3-yn-2-ol AssessVolume Assess Volume and Procedure Start->AssessVolume BasePPE Minimum PPE: - Flame-resistant lab coat - Double nitrile gloves - Chemical splash goggles AssessVolume->BasePPE Small volume, low splash potential EnhancedPPE Enhanced PPE: - Base PPE + - Face shield - Chemical-resistant apron AssessVolume->EnhancedPPE Large volume or high splash potential Respiratory Work in Fume Hood (Consider respirator if controls are inadequate) BasePPE->Respiratory EnhancedPPE->Respiratory

Caption: PPE selection workflow based on procedural risk.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures both experimental integrity and personnel safety.

Engineering Controls and Safe Handling
  • Ventilation: Always handle 2-methyl-5-hexen-3-yn-2-ol in a properly functioning chemical fume hood.[1]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[7][8] Use spark-proof tools.[1]

  • Static Electricity: Ground and bond all metal containers and equipment during transfers to prevent the buildup of static electricity, which can ignite flammable vapors.[7][9]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment, including appropriate glassware, transfer devices, and waste containers.

    • Verify that a spill kit and the appropriate class of fire extinguisher are readily accessible.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in Section 2.

  • Chemical Transfer:

    • When transferring the liquid, do so slowly to minimize splashing and vapor generation.

    • Keep containers closed when not in use.[10]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Properly label and store any remaining material.

    • Dispose of all waste as outlined in Section 4.

The following diagram outlines the key stages of the operational workflow.

Handling_Workflow Operational Workflow for 2-Methyl-5-hexen-3-yn-2-ol Start Start: Prepare for Handling Prep Preparation: - Clear fume hood - Assemble equipment - Verify spill kit access Start->Prep DonPPE Don Appropriate PPE Prep->DonPPE Transfer Chemical Transfer: - Work in fume hood - Ground containers - Minimize splashes DonPPE->Transfer PostProcedure Post-Procedure: - Decontaminate surfaces - Label and store - Segregate waste Transfer->PostProcedure Disposal Waste Disposal: - Follow hazardous waste protocol PostProcedure->Disposal End End of Procedure Disposal->End

Caption: A streamlined workflow for handling 2-methyl-5-hexen-3-yn-2-ol.

Disposal Plan: Environmental Responsibility

Improper disposal of 2-methyl-5-hexen-3-yn-2-ol poses a significant environmental and safety risk.[11] This compound should be treated as hazardous waste.[11]

  • Waste Segregation:

    • Collect all waste containing 2-methyl-5-hexen-3-yn-2-ol, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof, and chemically compatible container.

    • Do not mix this waste stream with other incompatible waste.

    • Non-halogenated solvent waste can generally be collected together, provided the halogenated content is minimal.[12]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" with the full chemical name: "2-Methyl-5-hexen-3-yn-2-ol".[13]

    • Include any known hazard pictograms (e.g., flammable, irritant).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[14] This area should have secondary containment to prevent spills from reaching the environment.

  • Final Disposal:

    • Final disposal must be conducted by a licensed hazardous waste disposal company.[15]

    • Never dispose of 2-methyl-5-hexen-3-yn-2-ol down the drain or in regular trash.[14]

Emergency Procedures: Preparedness and Response

  • Spill Response:

    • Evacuate: Immediately evacuate the immediate area and alert others. Prevent entry.

    • Don PPE: Put on the full required PPE before addressing the spill.

    • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7]

    • Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.

  • First Aid:

    • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician if irritation persists.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these detailed protocols, you can confidently and safely handle 2-methyl-5-hexen-3-yn-2-ol, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research and development endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexen-3-YN-2-OL, 2-methyl-
Reactant of Route 2
Reactant of Route 2
5-Hexen-3-YN-2-OL, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.